molecular formula C19H16O B194598 Triphenylcarbinol CAS No. 76-84-6

Triphenylcarbinol

Cat. No.: B194598
CAS No.: 76-84-6
M. Wt: 260.3 g/mol
InChI Key: LZTRCELOJRDYMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

What is Triphenylmethanol?

Triphenylmethanol (also called triphenylcarbinol or the TrOH) is an organic substance. It's a clear solid and is insoluble both petroleum and water ether, yet is well-soluble in ethanol, diethyl alcohol and benzene. In highly acidic solutions it gives off an intense yellow hue, due to the formation an instable "trityl" carbocation.

Uses of Triphenylmethanol

Numerous derivatives of triphenylmethanol are important dyes. Triphenylmethanol forms a 1:1 molecular complex with triphenylphosphine. It is a particular the clathrate host of methanol and dimethyl sulfuroxide. It also creates clathrate inclusion complexes. It undergoes reduction to triphenylmethane by 9, l0-dihydro-10-methylacridine in the presence of perchloric acid. Triphenylmethanol was used in the synthesis of of the two-electron reduction product of pyrylogen.

Triphenylmethanol (Zidovudine EP Impurity D) is triaryl methane derivative that acts as an anti-proliferative agent.It is a catalyst in the process of making the triarylmethane dyes, which are widely used in the market. It is employed to make triphenylmethane. It also serves as an antiproliferative drug. Additionally, it is employed in the production of a two-electron reduction products of the pyrylogen. Additionally it also reacts with triphenylphosphine to create a 1:1 molecular compound. It functions as a the clathrate host for methanol as well as dimethyl sulphoxide, and creates complexes with clathrate inclusion.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

triphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZTRCELOJRDYMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0058803
Record name Benzenemethanol, .alpha.,.alpha.-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid, Solid; [Merck Index] White to cream crystalline powder; [Alfa Aesar MSDS]
Record name Benzenemethanol, .alpha.,.alpha.-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Triphenylcarbinol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21794
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.00000003 [mmHg]
Record name Triphenylcarbinol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/21794
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

76-84-6
Record name Triphenylmethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76-84-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Triphenylcarbinol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076846
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIPHENYLMETHANOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4050
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenemethanol, .alpha.,.alpha.-diphenyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenemethanol, .alpha.,.alpha.-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0058803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triphenylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.899
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIPHENYLCARBINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U97Q0OU9KB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

Triphenylcarbinol, also known as triphenylmethanol, is a tertiary alcohol that is often synthesized in organic chemistry laboratories to illustrate the principles of Grignard reactions. This guide provides a detailed explanation of the synthesis mechanism, experimental protocols, and relevant quantitative data for researchers, scientists, and drug development professionals. The primary route for this synthesis involves the reaction of a Grignard reagent, typically phenylmagnesium bromide, with an ester like methyl benzoate (B1203000) or a ketone such as benzophenone (B1666685).[1]

Core Synthesis Mechanism: The Grignard Reaction

The synthesis of this compound is a classic example of a Grignard reaction, which is a powerful tool for forming carbon-carbon bonds.[2][3] The reaction involves the nucleophilic attack of a Grignard reagent on an electrophilic carbonyl carbon. The overall process can be divided into two main stages: the formation of the Grignard reagent and its reaction with a carbonyl compound, followed by an acidic workup.

Stage 1: Formation of the Grignard Reagent (Phenylmagnesium Bromide)

The Grignard reagent, phenylmagnesium bromide, is prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[2][4] It is crucial to maintain anhydrous (water-free) conditions because Grignard reagents are strong bases and will react with water, which would quench the reagent and reduce the yield.[4][5] The surface of the magnesium metal is often activated, sometimes with a small crystal of iodine, to initiate the reaction.[2][6]

Stage 2: Reaction with Carbonyl Compound and Workup

Once formed, the phenylmagnesium bromide is reacted with a suitable carbonyl compound. Two common starting materials are methyl benzoate and benzophenone.

  • Via Methyl Benzoate: This pathway requires two equivalents of the Grignard reagent. The first equivalent adds to the ester carbonyl group, leading to a nucleophilic acyl substitution that forms an unstable intermediate. This intermediate then eliminates a methoxide (B1231860) group to form benzophenone.[1] The newly formed benzophenone is more reactive than the starting ester and immediately reacts with a second equivalent of the Grignard reagent in a nucleophilic addition reaction.[1] This forms a magnesium alkoxide salt.

  • Via Benzophenone: This is a more direct route where one equivalent of phenylmagnesium bromide reacts with benzophenone in a nucleophilic addition reaction to form the magnesium alkoxide salt.[4][7]

In both pathways, the final step is an acidic workup, typically with dilute sulfuric or hydrochloric acid.[1][6] This protonates the alkoxide, yielding this compound, and also converts the basic magnesium salts into water-soluble salts that can be easily removed during the extraction process.[5][6]

Potential Side Reactions

The most common side product is biphenyl (B1667301), which is formed from the reaction of phenylmagnesium bromide with any unreacted bromobenzene.[1][8] This side reaction is minimized by adding the bromobenzene slowly to the magnesium so that it reacts to form the Grignard reagent rather than accumulating and reacting with it.[1] Benzene can also be formed if the Grignard reagent comes into contact with water.[8]

Visualizing the Synthesis Pathway

The following diagram illustrates the reaction mechanism for the synthesis of this compound from methyl benzoate.

Triphenylcarbinol_Synthesis cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Ester and Workup Bromobenzene Bromobenzene PhMgBr Phenylmagnesium Bromide (PhMgBr) Bromobenzene->PhMgBr Mg Mg Mg->PhMgBr Ether Dry Ether Ether->PhMgBr MethylBenzoate Methyl Benzoate PhMgBr->MethylBenzoate 2 equivalents Intermediate Intermediate MethylBenzoate->Intermediate + PhMgBr Benzophenone Benzophenone Intermediate->Benzophenone - Mg(OMe)Br Alkoxide Magnesium Alkoxide Salt Benzophenone->Alkoxide + PhMgBr This compound This compound Alkoxide->this compound Acid H3O+ (Workup) Acid->this compound

Caption: Reaction mechanism for this compound synthesis.

Quantitative Data Summary

The following table summarizes typical reactant quantities and product yields for the synthesis of this compound as reported in various experimental procedures.

Starting MaterialPhenylmagnesium Bromide SourceProduct YieldMelting Point (°C)Reference
Ethyl Benzoate (0.5 mole)Bromobenzene (1.15 moles), Mg (1.1 gram atoms)89-93%161–162[7]
Benzophenone (0.5 mole)Bromobenzene (0.55 gram atoms), Mg (0.55 gram atoms)~89-93%Not specified[7]
Methyl Benzoate (4.5 g)Bromobenzene (10.0 g), Mg (1.5 g)43.5% (actual yield 3.50 g)157-159[8]
Benzophenone (9.1 g)Bromobenzene (5.3 mL), Mg (1.5 g)29.08% (actual yield 3.78 g)128-130

Experimental Protocols

All glassware must be thoroughly dried before use, often by oven-drying, to prevent moisture from interfering with the reaction.[3][5]

Protocol 1: Synthesis from Methyl Benzoate

This protocol is adapted from established laboratory procedures.[1][6][9]

  • Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a reflux condenser, and a dropping funnel. Protect the system from atmospheric moisture with drying tubes.

  • Grignard Reagent Preparation:

    • Place magnesium turnings (e.g., 2.0 g, 0.082 mole) and anhydrous diethyl ether (e.g., 15 mL) in the round-bottom flask.[1][9]

    • Prepare a solution of bromobenzene (e.g., 9 g) in anhydrous diethyl ether (e.g., 10 mL) and place it in the dropping funnel.[9]

    • Add a small amount of the bromobenzene solution to the magnesium. The reaction is initiated when the solution turns cloudy and bubbling begins.[6] If the reaction does not start, gentle warming or the addition of an iodine crystal may be necessary.[6]

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[8][9] After the addition is complete, continue to reflux for approximately 30 minutes to ensure all the magnesium has reacted.[1]

  • Reaction with Methyl Benzoate:

    • Cool the Grignard solution in an ice bath.

    • Prepare a solution of methyl benzoate (e.g., 5.0 g) in anhydrous ether (e.g., 15 mL).[9]

    • Add the methyl benzoate solution dropwise to the cooled Grignard reagent.[9]

    • After the addition is complete, reflux the mixture for an additional 30 minutes.[1][9]

  • Workup and Purification:

    • Cool the reaction mixture and pour it slowly into a beaker containing ice and 10% sulfuric acid (e.g., 50 mL of acid on 25 g of ice).[1][9]

    • Transfer the mixture to a separatory funnel. Separate the ether layer and wash it successively with water and a sodium bicarbonate solution.[7]

    • Dry the ether layer over an anhydrous drying agent like sodium sulfate.[9]

    • Remove the ether by distillation or rotary evaporation.

    • The crude product often contains biphenyl as an impurity.[8] Purify the this compound by recrystallization from a suitable solvent, such as a ligroin-ether mixture or 2-propanol.[1][3][8]

Protocol 2: Synthesis from Benzophenone

This protocol is a more direct, one-equivalent reaction.[4][7]

  • Grignard Reagent Preparation: Prepare phenylmagnesium bromide as described in Protocol 1.

  • Reaction with Benzophenone:

    • Dissolve benzophenone (e.g., 2.0 g) in anhydrous diethyl ether (e.g., 15 mL).[4]

    • Slowly add the Grignard reagent to the benzophenone solution with stirring.[4]

    • After the addition is complete, stir the mixture for an additional 15-30 minutes.

  • Workup and Purification:

    • Perform an acidic workup as described in Protocol 1 by pouring the reaction mixture into a cold, dilute acid solution.

    • Isolate the product through extraction with ether, followed by washing, drying, and solvent removal.

    • Recrystallize the crude product to obtain pure this compound.

Visualizing the Experimental Workflow

The following diagram outlines the general experimental workflow for the Grignard synthesis of this compound.

Experimental_Workflow start Start: Dry Glassware prepare_grignard Prepare Phenylmagnesium Bromide (PhMgBr) start->prepare_grignard add_carbonyl Add Carbonyl Compound (Ester or Ketone) prepare_grignard->add_carbonyl reflux Reflux Reaction Mixture add_carbonyl->reflux workup Acidic Workup with Ice reflux->workup extract Extract with Ether workup->extract wash Wash Organic Layer extract->wash dry Dry with Anhydrous Salt wash->dry evaporate Evaporate Solvent dry->evaporate recrystallize Recrystallize Crude Product evaporate->recrystallize analyze Analyze Pure Product (Yield, MP, Spectroscopy) recrystallize->analyze

Caption: General experimental workflow for this compound synthesis.

References

An In-depth Technical Guide to Triphenylcarbinol: Structure, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of triphenylcarbinol (also known as triphenylmethanol), a tertiary alcohol of significant interest in organic synthesis and various industrial applications. This document details its chemical structure, physicochemical properties, and provides detailed experimental protocols for its synthesis and key reactions.

Molecular Structure and Identifiers

This compound is characterized by a central tetrahedral carbon atom bonded to three phenyl rings and a hydroxyl group. This sterically hindered structure imparts unique reactivity to the molecule.

IdentifierValue
IUPAC Name Triphenylmethanol
CAS Number 76-84-6[1][2][3]
Molecular Formula C₁₉H₁₆O[1][2][3]
Molecular Weight 260.33 g/mol [4][5][6][7]
SMILES C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O[1]
InChI InChI=1S/C19H16O/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,20H[1][4]

Physicochemical Properties

This compound is a white crystalline solid at room temperature. Its solubility and thermal properties are summarized below.

Table 2.1: Physical Properties of this compound
PropertyValue
Appearance White crystalline solid[2][4]
Melting Point 160-163 °C[4]
Boiling Point 360-380 °C[4]
Density 1.199 g/cm³
Table 2.2: Solubility of this compound
SolventSolubility
Water Insoluble[2][4]
Petroleum Ether Insoluble[2][4]
Ethanol (B145695) Soluble[2][4]
Diethyl Ether Soluble[2][4]
Benzene (B151609) Soluble[2][4]
Strongly Acidic Solutions Soluble, with formation of a yellow solution[2][4]

Spectral Data

The spectral properties of this compound are crucial for its identification and characterization.

Table 3.1: Spectroscopic Data for this compound
TechniqueKey Features
¹H NMR Aromatic protons typically appear as a multiplet in the range of 7.2-7.5 ppm. The hydroxyl proton signal is a singlet and its chemical shift is concentration-dependent.
¹³C NMR The spectrum shows distinct signals for the four types of carbon atoms: the central carbinol carbon, and the ipso, ortho, meta, and para carbons of the phenyl rings.
Infrared (IR) A broad absorption band in the region of 3400-3600 cm⁻¹ corresponding to the O-H stretching vibration. Strong absorptions in the regions of 3000-3100 cm⁻¹ (aromatic C-H stretch), 1440-1600 cm⁻¹ (C=C stretching of the aromatic rings), and 1000-1200 cm⁻¹ (C-O stretch).
UV-Vis Exhibits characteristic absorption bands in the ultraviolet region due to the electronic transitions within the phenyl rings.

Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from the reaction of phenylmagnesium bromide with benzophenone (B1666685).

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene (B47551)

  • Benzophenone

  • 10% Sulfuric acid

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Iodine crystal (optional, as initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (containing calcium chloride)

  • Addition funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • Ensure all glassware is thoroughly dried in an oven and assembled while hot to prevent moisture contamination.

    • Place magnesium turnings in the three-necked flask.

    • In the addition funnel, prepare a solution of bromobenzene in anhydrous diethyl ether.

    • Add a small portion of the bromobenzene solution to the magnesium turnings. If the reaction does not start (indicated by bubbling and a cloudy appearance), a small crystal of iodine can be added as an initiator, and gentle warming may be applied.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Benzophenone:

    • Dissolve benzophenone in anhydrous diethyl ether in a separate flask.

    • Cool the Grignard reagent solution in an ice bath.

    • Add the benzophenone solution dropwise to the cooled Grignard reagent with continuous stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Purification:

    • Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and 10% sulfuric acid. Stir until the solids dissolve.

    • Transfer the mixture to a separatory funnel. Separate the ether layer.

    • Wash the ether layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.

    • Dry the ether layer over anhydrous sodium sulfate.

    • Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

    • The resulting crude solid is this compound, which can be further purified by recrystallization from a suitable solvent such as ethanol or a mixture of diethyl ether and petroleum ether.

Formation of the Triphenylmethyl (Trityl) Cation

This procedure describes the qualitative formation of the stable triphenylmethyl carbocation from this compound in a strongly acidic medium.

Materials:

  • This compound

  • Concentrated sulfuric acid

Equipment:

  • Test tube

  • Spatula

  • Dropper

Procedure:

  • Place a small amount (a few crystals) of this compound in a dry test tube.

  • Carefully add a few drops of concentrated sulfuric acid to the test tube.

  • Observe the immediate formation of an intense yellow to orange color, which indicates the formation of the triphenylmethyl cation.[2][4]

  • To demonstrate the reversible nature of the reaction, carefully add water dropwise to the colored solution. The color will disappear, and this compound will precipitate out of the solution.

Synthesis of Triphenylmethyl Chloride

This protocol outlines the reaction of this compound with acetyl chloride to yield triphenylmethyl chloride.

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous benzene or toluene

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a dry round-bottom flask, dissolve this compound in anhydrous benzene or toluene.

  • Add acetyl chloride to the solution. A precipitate of triphenylmethyl chloride may form immediately.

  • Gently reflux the mixture for a short period (e.g., 30 minutes) to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature and then in an ice bath to maximize the precipitation of the product.

  • Collect the solid triphenylmethyl chloride by vacuum filtration and wash it with a small amount of cold, dry solvent (e.g., petroleum ether).

  • Dry the product in a desiccator.

Visualizations

The following diagrams illustrate the key chemical transformations described in this guide.

Synthesis_of_this compound cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Benzophenone Benzophenone Alkoxide_Intermediate Alkoxide_Intermediate Benzophenone->Alkoxide_Intermediate 1. Diethyl Ether Phenylmagnesium_Bromide Phenylmagnesium_Bromide Phenylmagnesium_Bromide->Alkoxide_Intermediate This compound This compound Alkoxide_Intermediate->this compound 2. H₃O⁺ (acid workup)

Caption: Synthesis of this compound via Grignard Reaction.

Formation_of_Trityl_Cation cluster_reactant Reactant cluster_intermediate Intermediate cluster_product Product This compound This compound Protonated_Alcohol Protonated_Alcohol This compound->Protonated_Alcohol + H⁺ (strong acid) Trityl_Cation Trityl_Cation Protonated_Alcohol->Trityl_Cation - H₂O Water Water Protonated_Alcohol->Water

Caption: Formation of the Triphenylmethyl (Trityl) Cation.

Applications

This compound and its derivatives are valuable in various fields:

  • Organic Synthesis: It serves as a precursor for the synthesis of the triphenylmethyl (trityl) group, a widely used protecting group for alcohols, amines, and thiols.

  • Dye Industry: Substituted triphenylcarbinols are intermediates in the production of triarylmethane dyes.

  • Polymer Chemistry: It can be used as an initiator in certain polymerization reactions.

  • Pharmaceutical Research: The trityl group is employed in the synthesis of complex molecules, including nucleosides and peptides.

This guide provides a foundational understanding of this compound for professionals in research and development. The detailed protocols and compiled data are intended to facilitate its safe and effective use in the laboratory.

References

Synthesis of Triphenylmethanol from Bromobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth overview of the synthesis of triphenylmethanol from bromobenzene (B47551), a classic example of a Grignard reaction, which is a cornerstone of carbon-carbon bond formation in organic chemistry. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development.

Introduction

The synthesis of triphenylmethanol via the Grignard reaction is a fundamental and versatile method for creating tertiary alcohols. This reaction, developed by Victor Grignard who received the Nobel Prize in Chemistry in 1912, utilizes an organomagnesium halide, known as a Grignard reagent, to form new carbon-carbon bonds.[1][2] The Grignard reagent, in this case, phenylmagnesium bromide, is prepared from bromobenzene and magnesium metal in an anhydrous ether solvent.[2][3] This reagent acts as a potent nucleophile, attacking electrophilic carbonyl carbons. This guide will detail the synthesis of triphenylmethanol from bromobenzene using two common carbonyl compounds: an ester (methyl benzoate (B1203000) or ethyl benzoate) and a ketone (benzophenone).

Reaction Pathways and Mechanism

The synthesis of triphenylmethanol from bromobenzene primarily follows the formation of a phenylmagnesium bromide Grignard reagent, which then reacts with a suitable carbonyl compound.

Step 1: Formation of Phenylmagnesium Bromide

The initial step involves the reaction of bromobenzene with magnesium turnings in an anhydrous ether (typically diethyl ether or tetrahydrofuran) to form phenylmagnesium bromide.[3][4] It is critical to maintain anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would lead to the formation of benzene (B151609) and quench the reagent.[4][5] The magnesium surface is often activated using a small crystal of iodine or by physically crushing the turnings to remove the passivating layer of magnesium oxide.[1][4]

Step 2: Reaction with a Carbonyl Compound

Two primary pathways are commonly employed:

  • Pathway A: Reaction with an Ester (e.g., Methyl Benzoate) Two equivalents of phenylmagnesium bromide are required to react with one equivalent of an ester like methyl benzoate.[6] The first equivalent adds to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling a methoxide (B1231860) leaving group to form benzophenone (B1666685). A second equivalent of the Grignard reagent then attacks the newly formed benzophenone in a nucleophilic addition reaction to form a magnesium alkoxide intermediate.[3][6]

  • Pathway B: Reaction with a Ketone (e.g., Benzophenone) This pathway is more direct, requiring only one equivalent of phenylmagnesium bromide to react with benzophenone.[7][8] The nucleophilic phenyl group from the Grignard reagent attacks the electrophilic carbonyl carbon of benzophenone, leading to the formation of the same magnesium alkoxide intermediate as in Pathway A.[5][9]

Step 3: Acidic Workup

The final step in both pathways is the protonation of the triphenylmethoxide magnesium bromide salt. This is achieved by adding a dilute acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), to the reaction mixture, which yields the final product, triphenylmethanol.[5][7]

Reaction_Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Acidic Workup Bromobenzene Bromobenzene PhenylMgBr Phenylmagnesium Bromide Bromobenzene->PhenylMgBr Anhydrous Ether Mg Mg Mg->PhenylMgBr MethylBenzoate Methyl Benzoate (Pathway A) PhenylMgBr->MethylBenzoate 1st Equivalent Benzophenone_B Benzophenone (Pathway B) PhenylMgBr->Benzophenone_B 1 Equivalent Benzophenone_A Benzophenone (Intermediate) MethylBenzoate->Benzophenone_A Alkoxide Triphenylmethoxide Magnesium Bromide Benzophenone_A->Alkoxide 2nd Equivalent PhenylMgBr Benzophenone_B->Alkoxide Triphenylmethanol Triphenylmethanol Alkoxide->Triphenylmethanol H₃O⁺

Caption: Reaction mechanism for the synthesis of triphenylmethanol.

Experimental Protocols

The following are generalized experimental protocols for the synthesis of triphenylmethanol. All glassware must be scrupulously cleaned and oven-dried to eliminate any traces of water.[10]

Protocol 1: Synthesis from Bromobenzene and Methyl Benzoate

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (fitted with a calcium chloride drying tube), a magnetic stirrer, and a pressure-equalizing dropping funnel.

  • Grignard Reagent Preparation:

    • Place magnesium turnings in the flask.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. The reaction is indicated by the formation of bubbles and a cloudy appearance.[6][8]

    • Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[6]

  • Reaction with Methyl Benzoate:

    • After the magnesium has been consumed, prepare a solution of methyl benzoate in anhydrous diethyl ether.

    • Add the methyl benzoate solution dropwise to the freshly prepared Grignard reagent. A white precipitate may form during the addition.[6]

    • After the addition is complete, gently reflux the mixture for approximately 30 minutes to ensure the reaction goes to completion.[6]

  • Workup and Isolation:

    • Cool the reaction mixture in an ice bath.

    • Carefully pour the mixture into a beaker containing a mixture of ice and 10% sulfuric acid or 3M HCl to hydrolyze the magnesium salt.[6][10]

    • Transfer the mixture to a separatory funnel and separate the aqueous and ether layers.

    • Wash the ether layer sequentially with water, 5% sodium bicarbonate solution, and saturated sodium chloride (brine) solution.[6]

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate).[4][6]

  • Purification:

    • Evaporate the ether solvent. The crude product is often contaminated with biphenyl (B1667301), a common side product.[10]

    • Purify the crude triphenylmethanol by recrystallization from a suitable solvent such as isopropyl alcohol or by trituration with a solvent like petroleum ether or hexane (B92381) in which biphenyl is soluble, but triphenylmethanol is not.[5][10][11]

    • Collect the purified crystals by vacuum filtration.

Protocol 2: Synthesis from Bromobenzene and Benzophenone

This protocol is similar to the one above, with the main difference being in the stoichiometry and the reactant used in step 3.

  • Apparatus Setup and Grignard Preparation: Follow steps 1 and 2 from Protocol 1.

  • Reaction with Benzophenone:

    • Prepare a solution of benzophenone in anhydrous diethyl ether.[5]

    • Slowly add the benzophenone solution to the Grignard reagent in the dropping funnel. The addition is often exothermic, and the rate should be controlled to maintain a gentle reflux.[4]

    • Allow the mixture to stir at room temperature until the reaction is complete, which is often indicated by a color change.[10]

  • Workup, Isolation, and Purification: Follow steps 4 and 5 from Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A Dry Glassware B Prepare PhenylMgBr (Bromobenzene + Mg in Ether) A->B D Add Carbonyl Solution to Grignard Reagent B->D C Prepare Carbonyl Solution (Ester or Ketone in Ether) C->D E Reflux Reaction Mixture D->E F Cool and Quench with Acid/Ice E->F G Separate Layers F->G H Wash Organic Layer G->H I Dry Organic Layer H->I J Evaporate Solvent I->J K Recrystallize or Triturate Crude Product J->K L Vacuum Filtration K->L M Dry Final Product L->M

Caption: General experimental workflow for triphenylmethanol synthesis.

Quantitative Data

The yield and purity of triphenylmethanol can vary based on the specific reagents and conditions used. The following table summarizes representative quantitative data from various experimental reports.

ParameterValueSource
Reactants
Bromobenzene1.20 g[7]
Benzophenone1.09 g[11]
Magnesium0.115 g[11]
Product Data
Theoretical Yield2.07 g - 2.68 g[7]
Actual Yield (Crude)1.26 g[7]
Actual Yield (Purified)1.61 g[7]
Percent Yield
Crude Product83.3%[7]
Purified Product9.21% - 78.36%[7][11]
Physical Properties
Melting Point (Crude)158-161 °C[7]
Melting Point (Purified)160-165 °C[7][11]
Characterization Data (IR)
O-H Stretch~3400-3472 cm⁻¹[7][11][12]
Aromatic C=C Stretch~1500-1600 cm⁻¹[7]
Aromatic C-H Stretch~3024-3060 cm⁻¹[12]

Side Reactions and Impurities

The most significant side reaction in this synthesis is the formation of biphenyl. This can occur through the coupling of the Grignard reagent with unreacted bromobenzene.[10] High local concentrations of bromobenzene and elevated temperatures can favor the formation of this impurity.[10] Biphenyl is a yellowish, non-polar solid that can be separated from the more polar triphenylmethanol product during the purification step.[10] Another potential side reaction is the reaction of the Grignard reagent with atmospheric oxygen or carbon dioxide.[5][6] As previously mentioned, any moisture present will react with the Grignard reagent to produce benzene.[5]

Conclusion

The synthesis of triphenylmethanol from bromobenzene is a robust and illustrative example of the Grignard reaction. Success hinges on the careful control of reaction conditions, particularly the exclusion of moisture. The choice between an ester or a ketone as the carbonyl source allows for flexibility in the synthetic design. Proper purification techniques are essential to remove the primary byproduct, biphenyl, to obtain high-purity triphenylmethanol. This synthesis remains a valuable procedure in both academic and industrial settings for the construction of complex organic molecules.

References

An In-depth Technical Guide to Triphenylcarbinol: CAS Number and Safety Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the Chemical Abstracts Service (CAS) number and detailed safety data for triphenylcarbinol (also known as triphenylmethanol or trityl alcohol). The information is compiled and presented to meet the needs of professionals in research and development, ensuring safe handling and application.

CAS Number: 76-84-6[1][2][3][4][5][6][7][8][9]

Chemical and Physical Properties

This compound is a white, crystalline solid organic compound. It is characterized by the following properties:

PropertyValueSource(s)
Molecular Formula C₁₉H₁₆O[1][2][3][5][8][9]
Molecular Weight 260.33 g/mol [1][3][8][9]
Melting Point 160 - 164 °C[1][3][4][8]
Boiling Point 360 °C[1][3][4][6][8]
Solubility Insoluble in water. Soluble in ethanol, diethyl ether, benzene, and glacial acetic acid.[2][9][10]
Appearance White to off-white crystalline powder.[4][9]
Safety and Hazard Information

While extensive toxicological properties have not been thoroughly investigated, this compound is classified with specific hazards under the Globally Harmonized System (GHS).[1][8]

Hazard CategoryGHS ClassificationHazard Statement(s)Precautionary Statement(s)
Skin Irritation Category 2H315: Causes skin irritationP264, P280, P302+P352, P332+P313, P362
Eye Irritation Category 2AH319: Causes serious eye irritationP280, P305+P351+P338, P337+P313
Respiratory Irritation STOT SE Category 3H335: May cause respiratory irritationP261, P271, P304+P340, P312

STOT SE: Specific Target Organ Toxicity - Single Exposure

Many safety data sheets note that comprehensive toxicological, ecological, and persistence data are not available for this compound.[1][8]

Experimental Protocols for Safe Handling

The following protocols are synthesized from safety data sheets to ensure the safe use of this compound in a laboratory setting.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:

  • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards.[1][8]

  • Skin Protection:

    • Handle with chemical-resistant gloves (e.g., nitrile rubber) inspected prior to use.[1][8]

    • Use proper glove removal technique to avoid skin contact.[1][8]

    • Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[4]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not typically required.[1][4] If dust formation is likely or ventilation is inadequate, use a NIOSH-approved particulate respirator (e.g., N95).[8]

First Aid Measures
  • If Inhaled: Move the person to fresh air. If the individual is not breathing, provide artificial respiration. Consult a physician.[1][8][9]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation occurs, seek medical advice or attention.[1][8][9]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[9] Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical attention.[1][9]

  • If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1][8] Call a poison control center or physician if you feel unwell.[9]

Fire-Fighting Measures
  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO₂).[1][4][8]

  • Specific Hazards: The compound is a non-combustible solid.[9] However, thermal decomposition can produce hazardous carbon oxides (CO, CO₂).[4][8]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][4][8]

Accidental Release Measures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation and inhalation of dust. Ensure adequate ventilation.[1][8]

  • Environmental Precautions: Do not let the product enter drains or waterways.[8]

  • Cleanup Protocol:

    • Contain the spill.

    • Carefully sweep or shovel the solid material into a suitable, closed container for disposal.[1]

    • To minimize airborne dust, you may wipe up the spill with a damp paper towel.[9]

    • Wash the spill site thoroughly after the material has been collected.[9]

Handling and Storage
  • Safe Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation.[1][8]

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[1][9] Keep the container tightly closed to prevent moisture absorption and contamination.[1][9]

Visualized Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound in a research environment, from initial preparation to final waste disposal.

Safe_Handling_Workflow prep Preparation & Risk Assessment ppe Don Personal Protective Equipment (PPE) prep->ppe Proceed if safe handling Chemical Handling (Weighing, Transfer) ppe->handling experiment Experimental Use (In Ventilated Hood) handling->experiment waste Waste Disposal (Segregated Chemical Waste) handling->waste Contaminated consumables (e.g., weigh paper, gloves) decon Decontamination (Glassware & Surfaces) experiment->decon Post-procedure storage Return to Storage (Cool, Dry, Tightly Sealed) experiment->storage Unused reagent decon->waste

Caption: Safe handling workflow for this compound.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylcarbinol, also known as triphenylmethanol, is a tertiary alcohol that serves as a fundamental building block and reagent in organic synthesis. Its unique steric and electronic properties, arising from the three phenyl rings attached to a central carbinol carbon, make it a versatile compound in various chemical transformations. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and visualizations of key reaction pathways. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other areas of chemical science.

Physical Properties of this compound

This compound is a white crystalline solid at room temperature.[1][2] It is generally insoluble in water and petroleum ether but exhibits good solubility in organic solvents such as ethanol (B145695), diethyl ether, and benzene.[1][2]

PropertyValueReference
Molecular Formula C₁₉H₁₆O[1][3]
Molar Mass 260.33 g/mol [1]
Appearance White crystalline solid[1]
Melting Point 160-163 °C[1][4]
Boiling Point 360-380 °C[1][4]
Density 1.199 g/cm³[1]
Solubility in Water Insoluble[1][2]
Solubility in Ethanol Soluble[1]
Solubility in Diethyl Ether Soluble[1]
Solubility in Benzene Soluble[1]
Solubility in Petroleum Ether Insoluble[1]

Chemical Properties and Reactivity

The chemical behavior of this compound is largely dictated by the tertiary alcohol functional group and the steric hindrance imposed by the three bulky phenyl groups.

A hallmark reaction of this compound is its reaction with strong acids to form the stable triphenylmethyl carbocation, also known as the trityl cation.[1][2] This carbocation is intensely colored, typically appearing yellow, due to the extensive resonance stabilization across the three phenyl rings.[1][2]

The steric bulk of the phenyl groups prevents some typical alcohol reactions. For instance, this compound does not readily undergo esterification with acyl chlorides under standard conditions. Instead, it reacts to form triphenylmethyl chloride (trityl chloride).[1]

Spectroscopic Data

The structural features of this compound give rise to characteristic spectroscopic signatures.

Spectroscopic DataDescription
¹H NMR (in CDCl₃)The aromatic protons typically appear as a multiplet in the range of δ 7.2-7.3 ppm. The hydroxyl proton signal is often observed as a broad singlet.
¹³C NMR (in CDCl₃)The spectrum shows distinct signals for the carbinol carbon (around 82 ppm) and the aromatic carbons. The ipso-carbon (the carbon attached to the hydroxyl group) appears around 147 ppm, while the other aromatic carbons are found in the 127-128 ppm region.
Infrared (IR) A broad absorption band in the region of 3400-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol. Strong absorptions corresponding to C-H stretching of the aromatic rings are observed around 3000-3100 cm⁻¹. C=C stretching vibrations of the aromatic rings appear in the 1440-1600 cm⁻¹ region.
Mass Spectrometry The molecular ion peak (M⁺) is observed at m/z = 260. Common fragmentation patterns include the loss of a water molecule (M-18) and the formation of the stable trityl cation (m/z = 243) through the loss of a hydroxyl radical.
UV-Vis In a non-polar solvent, this compound exhibits absorption maxima in the ultraviolet region, characteristic of the phenyl chromophores.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This compound can be synthesized through the reaction of a Grignard reagent, phenylmagnesium bromide, with either methyl benzoate (B1203000) or benzophenone (B1666685).

Method 1: Synthesis from Methyl Benzoate

This method involves the reaction of two equivalents of phenylmagnesium bromide with one equivalent of methyl benzoate.

Experimental Workflow: Synthesis from Methyl Benzoate

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ester cluster_2 Work-up and Purification Bromobenzene (B47551) Bromobenzene Phenylmagnesium Bromide Phenylmagnesium Bromide Bromobenzene->Phenylmagnesium Bromide 1. Reacts with Mg turnings Mg turnings Mg turnings->Phenylmagnesium Bromide in Anhydrous Ether Anhydrous Ether Anhydrous Ether->Phenylmagnesium Bromide Intermediate Ketone Intermediate Ketone Phenylmagnesium Bromide->Intermediate Ketone 2. Reacts with (1st eq.) Alkoxide Salt Alkoxide Salt Phenylmagnesium Bromide->Alkoxide Salt Methyl Benzoate Methyl Benzoate Methyl Benzoate->Intermediate Ketone Intermediate Ketone->Alkoxide Salt 3. Reacts with (2nd eq.) Crude this compound Crude this compound Alkoxide Salt->Crude this compound 4. Protonation with Aqueous Acid Aqueous Acid Aqueous Acid->Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization 5. Purified by Pure this compound Pure this compound Recrystallization->Pure this compound

Caption: Workflow for the synthesis of this compound from methyl benzoate.

Detailed Protocol:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

    • All glassware must be oven-dried to be completely free of moisture.

    • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

    • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine.

    • Once the reaction starts, the remaining bromobenzene solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Methyl Benzoate:

    • A solution of methyl benzoate in anhydrous diethyl ether is added dropwise to the freshly prepared phenylmagnesium bromide solution.

    • The reaction is exothermic and the addition rate should be controlled to maintain a gentle reflux.

    • After the addition is complete, the reaction mixture is refluxed for another 30 minutes.

  • Work-up and Isolation:

    • The reaction mixture is cooled in an ice bath and then slowly poured into a mixture of ice and a dilute acid (e.g., sulfuric acid or hydrochloric acid) to quench the reaction and protonate the alkoxide.

    • The organic layer is separated using a separatory funnel. The aqueous layer is extracted with diethyl ether to recover any dissolved product.

    • The combined organic layers are washed with water, a sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

    • The organic layer is dried over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

  • Purification:

    • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude this compound.

    • The crude product is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of diethyl ether and petroleum ether.

Method 2: Synthesis from Benzophenone

This method involves the reaction of one equivalent of phenylmagnesium bromide with one equivalent of benzophenone.

Detailed Protocol:

  • Preparation of Phenylmagnesium Bromide: This step is identical to the protocol described in Method 1.

  • Reaction with Benzophenone:

    • A solution of benzophenone in anhydrous diethyl ether is added dropwise to the Grignard reagent.

    • The reaction is exothermic and should be controlled by the rate of addition.

    • After the addition is complete, the mixture is typically stirred for an additional 30-60 minutes at room temperature or with gentle refluxing.

  • Work-up, Isolation, and Purification: These steps are identical to those described in Method 1.

Key Chemical Reaction: Formation of the Trityl Cation

This reaction is a characteristic test for this compound and demonstrates the stability of the resulting carbocation.

Reaction Diagram: Formation of Trityl Cation

G This compound This compound Protonated_Alcohol Protonated this compound (Oxonium Ion) This compound->Protonated_Alcohol + H+ H⁺ (Strong Acid) H+->Protonated_Alcohol Trityl_Cation Trityl Cation (Triphenylmethyl Carbocation) Protonated_Alcohol->Trityl_Cation - H₂O H2O H₂O Protonated_Alcohol->H2O

Caption: Reaction of this compound with a strong acid to form the trityl cation.

Conclusion

This compound is a compound of significant interest in organic chemistry due to its distinct physical and chemical properties. Its synthesis via the Grignard reaction is a classic and robust method, and its reactivity provides a gateway to the formation of the stable trityl cation, a species of considerable synthetic and theoretical importance. The data and protocols presented in this guide are intended to equip researchers and professionals with the necessary information for the effective handling, synthesis, and application of this compound in their scientific endeavors.

References

A Comprehensive Technical Guide to the Solubility of Triphenylcarbinol in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of triphenylcarbinol (also known as triphenylmethanol) in a variety of common laboratory solvents. Understanding the solubility characteristics of this bulky tertiary alcohol is crucial for its application in organic synthesis, materials science, and pharmaceutical development. This document presents quantitative and qualitative solubility data, detailed experimental methodologies for solubility determination, and a logical workflow for assessing solubility.

Core Data Presentation: Solubility of this compound

This compound's solubility is largely dictated by its molecular structure: three nonpolar phenyl rings and a polar hydroxyl group. This amphiphilic nature results in varied solubility across different solvent classes. The principle of "like dissolves like" is a key determinant of its behavior. Generally, this compound exhibits poor solubility in highly polar solvents like water and nonpolar aliphatic hydrocarbons, while showing good solubility in moderately polar and aromatic solvents.

The following tables summarize the available quantitative and qualitative solubility data for this compound.

Table 1: Quantitative Solubility of this compound in Select Solvents

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)Solubility ( g/100 g of solvent)
WaterH₂O18.02250.1432[1]
BenzeneC₆H₆78.112516.5[1]

Table 2: Qualitative Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaMolar Mass ( g/mol )Qualitative Solubility
AcetoneC₃H₆O58.08Soluble[1][2]
Diethyl Ether(C₂H₅)₂O74.12Very Soluble[1]
DioxaneC₄H₈O₂88.11Soluble
EthanolC₂H₅OH46.07Very Soluble[1]
MethanolCH₃OH32.04Soluble[3]
TolueneC₇H₈92.14Soluble
HexaneC₆H₁₄86.18Insoluble
Petroleum EtherN/AN/AInsoluble[1][4][5]

Experimental Protocols: Determination of this compound Solubility

The following section details a standardized experimental protocol for the quantitative determination of this compound solubility in a given solvent, primarily based on the isothermal shake-flask method followed by gravimetric analysis. This method is widely accepted for its reliability and accuracy in determining the equilibrium solubility of a solid compound.

Objective: To determine the equilibrium solubility of this compound in a specific laboratory solvent at a constant temperature.

Materials and Equipment:

  • This compound (high purity)

  • Solvent of interest (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Temperature-controlled orbital shaker or water bath

  • Screw-capped vials or flasks

  • Volumetric flasks and pipettes

  • Syringe filters (solvent-compatible, e.g., PTFE)

  • Oven

  • Desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a screw-capped vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure that the solution is saturated.

    • Accurately add a known volume or mass of the chosen solvent to the vial.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a temperature-controlled orbital shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture at a constant speed for a sufficient duration to allow the system to reach equilibrium. A typical equilibration time for this compound is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by taking measurements at different time points (e.g., 24, 48, and 72 hours).

  • Phase Separation:

    • Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle for at least 24 hours in the temperature-controlled environment.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid premature crystallization.

    • Filter the collected supernatant through a syringe filter, also pre-warmed to the experimental temperature, into a pre-weighed, clean, and dry collection vial. This step removes any fine, suspended solid particles.

  • Gravimetric Analysis:

    • Accurately weigh the collection vial containing the filtered saturated solution.

    • Evaporate the solvent from the vial in an oven at a temperature below the boiling point of the solvent and the melting point of this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

    • Once the solvent is completely removed, place the vial in a desiccator to cool to room temperature.

    • Weigh the vial containing the dry this compound residue.

    • Repeat the drying and weighing process until a constant mass is achieved.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final constant mass of the vial with the residue.

    • Calculate the mass of the solvent by subtracting the mass of the dissolved this compound from the mass of the saturated solution.

    • Express the solubility as grams of this compound per 100 grams of the solvent.

    Solubility ( g/100 g solvent) = (Mass of this compound / Mass of solvent) x 100

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of a solid organic compound like this compound.

Solubility_Workflow start Start prep Prepare Supersaturated Mixture start->prep equilibrate Equilibrate at Constant Temperature prep->equilibrate settle Allow Undissolved Solid to Settle equilibrate->settle separate Separate Supernatant (Filtration/Centrifugation) settle->separate analyze Analyze Supernatant (e.g., Gravimetric, Spectroscopic) separate->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Solubility Determination Workflow

References

historical discovery and significance of triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Discovery and Significance of Triphenylcarbinol

Executive Summary

This compound, also known as triphenylmethanol, is a tertiary alcohol that has played a pivotal role in the advancement of organic chemistry. Its discovery was a landmark in the study of sterically hindered molecules, and its synthesis is a classic illustration of the Nobel Prize-winning Grignard reaction. Beyond its pedagogical value, this compound is the parent compound for the triphenylmethyl (trityl) group, a cornerstone of protecting group chemistry, particularly in the synthesis of complex biomolecules like oligonucleotides and peptides. This guide provides a comprehensive overview of the historical context of this compound's discovery, its synthesis, its chemical properties, and its enduring significance in modern chemical science and drug development.

Historical Discovery

The first synthesis of this compound was reported in 1874 by the Russian doctoral student Walerius Hemilian.[1] His initial preparations involved the hydrolysis of triphenylmethyl bromide and the oxidation of triphenylmethane (B1682552) with chromic acid.[1] However, the most significant breakthrough related to this compound came with the advent of organometallic chemistry.

In 1912, François Auguste Victor Grignard was awarded the Nobel Prize for his discovery of organomagnesium halides, now famously known as Grignard reagents.[2] The reaction of these reagents with carbonyl compounds proved to be a powerful and versatile method for forming carbon-carbon bonds. The synthesis of this compound from the reaction of phenylmagnesium bromide with esters like ethyl or methyl benzoate (B1203000), or with benzophenone, quickly became a quintessential example of this new reaction's utility.[1][2][3][4] This particular synthesis is frequently used in academic laboratories to introduce students to the preparation and reactivity of Grignard reagents.[2]

Chemical and Physical Properties

This compound is a white, crystalline solid at room temperature. It is notable for its insolubility in water and petroleum ether, but it dissolves readily in organic solvents such as ethanol, diethyl ether, and benzene.[1][5]

Quantitative Data
PropertyValueReference(s)
Molecular Formula C₁₉H₁₆O[5][6]
Molar Mass 260.33 g/mol [5][7][8]
Melting Point 160-163 °C[8][9]
Boiling Point 360-380 °C[8]
Density 1.199 g/cm³[8]
CAS Number 76-84-6[5][6]
Appearance White to cream crystalline powder[7]
Vapor Pressure 1.88 x 10⁻⁶ mmHg at 25°C[8]
Solubility Insoluble in water; soluble in ethanol, diethyl ether, benzene[1][5]

Synthesis of this compound via Grignard Reaction

The most common and instructive synthesis of this compound involves the reaction of an excess of phenylmagnesium bromide with an ester, such as ethyl benzoate or methyl benzoate.[10][11] The reaction proceeds in two stages: the initial nucleophilic attack forms a ketone intermediate (benzophenone), which then rapidly reacts with a second equivalent of the Grignard reagent to yield the tertiary alcohol after an acidic workup.[10][11][12]

Experimental Protocol: Synthesis of Phenylmagnesium Bromide

Materials:

  • Magnesium turnings (1.0 g, ~41 mmol)[13]

  • Bromobenzene (B47551), anhydrous (4.5 mL, ~43 mmol)[13]

  • Anhydrous diethyl ether (or THF)[11][13]

  • Iodine crystal (optional, as initiator)[14]

  • All glassware must be scrupulously dried (e.g., oven-dried overnight) to prevent moisture from quenching the reaction.[2][11][13]

Procedure:

  • Place 1.0 g of dry, shiny magnesium turnings into a dry 100-mL round-bottom flask equipped with a stir bar and a reflux condenser.[13][14]

  • In a separate, dry container, prepare a solution of 4.5 mL of anhydrous bromobenzene in 8 mL of anhydrous diethyl ether.[13]

  • Add approximately 1-2 mL of the bromobenzene/ether solution to the flask containing the magnesium turnings, just enough to cover them.[13][15]

  • The reaction should initiate within a few minutes, indicated by bubbling and the solution turning cloudy and brownish.[14][16] If it does not start, gently warm the flask with the palms of your hands or add a small crystal of iodine to activate the magnesium surface.[14] An ice bath should be kept ready to control the exothermic reaction if it becomes too vigorous.[14][16]

  • Once the reaction has started, add the remaining bromobenzene solution dropwise from an addition funnel at a rate that maintains a gentle reflux.[14]

  • After the addition is complete, gently reflux the mixture for an additional 25-30 minutes to ensure most of the magnesium is consumed.[14] The resulting cloudy, brownish-gray solution is the Grignard reagent, phenylmagnesium bromide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Phenylmagnesium bromide solution (from step 4.1)

  • Ethyl benzoate or Methyl benzoate (2.5 g, ~18 mmol)[11][14]

  • Anhydrous diethyl ether (or THF)[11][14]

  • 10% Sulfuric acid or 3M HCl[14][17]

  • Saturated sodium bicarbonate solution[3]

  • Saturated sodium chloride solution (brine)[18]

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate[18][19]

  • Ligroin or other recrystallization solvent[13][18]

Procedure:

  • Prepare a solution of 2.5 g of methyl benzoate in 8 mL of anhydrous diethyl ether in a dropping funnel.[11][14]

  • Cool the flask containing the phenylmagnesium bromide reagent in an ice-water bath.[11]

  • Slowly add the methyl benzoate solution dropwise to the stirred Grignard reagent.[11][14] Control the addition rate to maintain a gentle reaction; an intermediate product may precipitate as a white solid.[14]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for an additional 30 minutes.[3]

  • Workup: Cool the reaction mixture in an ice bath and slowly pour it into a beaker containing about 15 g of crushed ice and 30 mL of 10% sulfuric acid, stirring constantly.[14] This step hydrolyzes the magnesium alkoxide salt to form this compound and dissolves the basic magnesium salts.[14]

  • Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with diethyl ether and add the rinsing to the funnel.[14]

  • Separate the layers. Extract the aqueous layer with two additional portions of diethyl ether. Combine all organic extracts.[19]

  • Wash the combined organic layer successively with water, 5% sodium bicarbonate solution, and finally with brine.[3][18]

  • Dry the organic layer over anhydrous sodium sulfate.[18]

  • Purification: Decant or filter the dried ether solution and remove the solvent using a rotary evaporator. The crude product may contain biphenyl (B1667301) as a side product.[16]

  • Recrystallize the crude solid from a suitable solvent, such as ligroin or carbon tetrachloride, to obtain pure, colorless crystals of this compound.[3][16] The typical yield is between 89-93%.[3]

Significance in Organic Chemistry and Drug Development

The importance of this compound extends far beyond its synthesis. It is a critical precursor to the triphenylmethyl (trityl) group, which has profound applications in synthesis and materials science.

The Trityl Group: A Key Protecting Group

The trityl group (Tr) is a bulky protecting group used extensively in organic synthesis to transiently block hydroxyl and amine functionalities.[20][21] Its primary advantages are its ease of introduction and its selective removal under mild acidic conditions, while being stable to neutral and basic environments.[22] This makes it invaluable in multi-step syntheses of complex molecules.

  • Nucleoside and Oligonucleotide Synthesis: The 4,4′-dimethoxytrityl (DMTr) group, a derivative of the trityl group, is the standard protecting group for the 5'-hydroxyl function of nucleosides during the solid-phase synthesis of DNA and RNA.[21][23] Its acid lability allows for stepwise deprotection in automated synthesizers.

  • Carbohydrate and Peptide Chemistry: The trityl group and its derivatives are also used to protect primary alcohols in carbohydrate chemistry and amine groups in peptide synthesis.[22][23]

Formation of the Stable Trityl Carbocation

When this compound is dissolved in strong acids, it generates an intensely yellow solution.[1][5] This color is due to the formation of the triphenylmethyl carbocation, commonly known as the trityl cation.

Trityl_Cation_Formation This compound This compound (Tr-OH) Protonation Protonated Alcohol This compound->Protonation + H⁺ Protonation->this compound - H⁺ TritylCation Trityl Cation (Tr⁺) Protonation->TritylCation - H₂O TritylCation->Protonation + H₂O Water H₂O

The remarkable stability of the trityl cation is attributed to the extensive resonance delocalization of the positive charge across the three phenyl rings. This stability makes it an isolable carbocation and a subject of fundamental studies in physical organic chemistry.[24]

The Triphenylmethyl (Trityl) Radical

In 1900, Moses Gomberg discovered the triphenylmethyl radical, the first persistent organic radical to be described.[25][26] This radical can be formed from triphenylmethyl halides and exists in equilibrium with its dimer.[25] this compound serves as a precursor for these halides (e.g., by reaction with acetyl chloride). The study of the trityl radical was foundational to the field of radical chemistry and the development of Electron Spin Resonance (ESR) spectroscopy.[25][27]

Applications in Dyes and Materials

Derivatives of this compound are intermediates in the production of a wide array of commercially important triarylmethane dyes.[1] The chromophore of these dyes is often based on the resonance-stabilized cationic structure related to the trityl cation. Furthermore, the unique properties of the trityl group have been exploited in bioconjugation, chemical cross-linking, and fluorescence applications.[20][21]

Visualized Mechanisms and Workflows

Reaction Mechanism: Grignard Synthesis of this compound

Grignard_Mechanism cluster_step1 Step 1: First Nucleophilic Attack cluster_step2 Step 2: Elimination of Alkoxide cluster_step3 Step 3: Second Nucleophilic Attack cluster_step4 Step 4: Protonation (Acid Workup) ester {Ethyl Benzoate | C₆H₅-C(=O)O-Et} intermediate1 {Tetrahedral Intermediate 1 | C₆H₅-C(O⁻MgBr⁺)(O-Et)-C₆H₅} ester->intermediate1 Nucleophilic Attack grignard1 {Phenylmagnesium Bromide | C₆H₅⁻ MgBr⁺} grignard1->ester ketone {Benzophenone | C₆H₅-C(=O)C₆H₅} intermediate1->ketone Collapse intermediate1->ketone alkoxide_salt EtO⁻MgBr⁺ intermediate2 {Alkoxide Salt | (C₆H₅)₃C-O⁻MgBr⁺} ketone->intermediate2 Nucleophilic Attack ketone->intermediate2 grignard2 {Phenylmagnesium Bromide | C₆H₅⁻ MgBr⁺} grignard2->ketone product {this compound | (C₆H₅)₃C-OH} intermediate2->product Protonation intermediate2->product acid H₃O⁺ acid->intermediate2

Experimental Workflow

Experimental_Workflow

Conclusion

From its early discovery to its central role in the development and teaching of the Grignard reaction, this compound has secured a lasting place in the history of organic chemistry. Its significance is amplified by its function as the gateway to the trityl group, a vital tool in the synthetic chemist's arsenal (B13267) for constructing complex, life-saving molecules. The study of this compound and its derivatives, including the stable trityl cation and the persistent trityl radical, continues to provide fundamental insights into chemical reactivity and structure. For researchers and professionals in drug development, an understanding of the chemistry surrounding this compound remains essential for the strategic design and synthesis of new therapeutic agents.

References

The Reaction of Triphenylcarbinol with Strong Acids: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylcarbinol (triphenylmethanol) undergoes a facile and visually striking reaction with strong acids to generate the stable triphenylmethyl (trityl) carbocation. This reaction is of significant interest in organic chemistry due to the remarkable stability of the resulting carbocation, which is a consequence of extensive resonance delocalization across its three phenyl rings. This technical guide provides an in-depth analysis of this reaction, including its mechanism, quantitative spectroscopic data, detailed experimental protocols for the formation and isolation of trityl cation salts, and a discussion of its applications in synthesis and catalysis.

Introduction

The formation of carbocations is a cornerstone of organic reaction mechanisms. However, most simple carbocations are transient, highly reactive species. The triphenylmethyl cation, in contrast, is a classic example of a stable carbocation that can be isolated as a salt.[1] Its stability arises from the delocalization of the positive charge over the π-systems of the three phenyl rings. The reaction of this compound with strong acids provides a straightforward and reliable method for the generation of this iconic carbocation. In strongly acidic solutions, this compound produces an intense yellow color, which is characteristic of the trityl cation. This guide will explore the fundamental aspects of this reaction, providing researchers with the necessary information to utilize it in a laboratory setting.

Reaction Mechanism

The reaction of this compound with a strong acid (HA) proceeds through a two-step mechanism:

  • Protonation of the Hydroxyl Group: The lone pair of electrons on the oxygen atom of the hydroxyl group acts as a Brønsted-Lowry base, accepting a proton from the strong acid. This initial acid-base reaction forms a protonated alcohol (an oxonium ion), which is a much better leaving group than the hydroxide (B78521) ion.

  • Loss of Water to Form the Carbocation: The carbon-oxygen bond in the oxonium ion cleaves, and the stable water molecule departs. This heterolytic cleavage results in the formation of the planar, sp²-hybridized triphenylmethyl carbocation and the conjugate base of the strong acid (A⁻).[1] The resulting trityl cation and the counter-anion form an ion pair.[1]

// Reactants this compound [label="this compound"]; StrongAcid [label="H-A"];

// Intermediates ProtonatedAlcohol [label="Protonated this compound\n(Oxonium Ion)"]; Water [label="H₂O"];

// Products TritylCation [label="Triphenylmethyl (Trityl) Cation", fontcolor="#EA4335"]; Anion [label="A⁻"];

// Nodes for reaction steps plus1 [label="+", shape=plaintext]; plus2 [label="+", shape=plaintext]; plus3 [label="+", shape=plaintext]; arrow1 [label="⇌", shape=plaintext, fontsize=20]; arrow2 [label="⇌", shape=plaintext, fontsize=20]; minus_water [label="- H₂O", shape=plaintext];

// Layout {rank=same; this compound; plus1; StrongAcid;} {rank=same; ProtonatedAlcohol;} {rank=same; TritylCation; plus2; Anion;}

// Edges this compound -> arrow1 [style=invis]; plus1 -> arrow1 [style=invis]; StrongAcid -> arrow1 [style=invis]; arrow1 -> ProtonatedAlcohol; ProtonatedAlcohol -> arrow2; arrow2 -> TritylCation; arrow2 -> plus2 [style=invis]; arrow2 -> Anion [style=invis]; ProtonatedAlcohol -> Water [label="Loss of Water", color="#4285F4"]; } caption: "Reaction mechanism of this compound with a strong acid."

Quantitative Data

The formation of the triphenylmethyl cation can be readily quantified using spectroscopic methods. The intense color of the cation makes it particularly amenable to UV-Visible spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for its characterization.

Spectroscopic Data Summary
ParameterValueConditionsReference(s)
UV-Vis Spectroscopy
λmax410 nm, 435 nm2% Trifluoroacetic acid in Chloroform[2][3]
Molar Absorptivity (ε)~45,000 M-1cm-12% Trifluoroacetic acid in Chloroform[2][3]
13C NMR Spectroscopy
Chemical Shift (C+)~210 ppmSolid-state or superacid media[4]
Chemical Shift (Cipso)~156.3 ppmCD3CN[5]

Experimental Protocols

The following protocols provide detailed methodologies for the generation of the triphenylmethyl cation using different strong acids.

Protocol 1: Generation of Triphenylmethyl Tetrafluoroborate (B81430)

This protocol describes the reaction of this compound with fluoroboric acid in acetic anhydride (B1165640). The acetic anhydride acts as both a solvent and a dehydrating agent, reacting with the water produced during the reaction to drive the equilibrium towards the formation of the carbocation.[1][6]

Materials:

  • This compound (260 mg, 1.0 mmol)

  • Acetic anhydride (1.5 mL)

  • Fluoroboric acid (HBF4, 48% aqueous solution, ~0.2 mL)

  • Anhydrous diethyl ether

  • Dry test tubes and other appropriate glassware

  • Ice-water bath

Procedure:

  • In a large, dry test tube, dissolve 260 mg of this compound in 1.5 mL of acetic anhydride.

  • Cool the test tube in an ice-water bath.

  • Slowly, and with caution, add 0.2 mL of 48% aqueous fluoroboric acid dropwise to the cooled solution. An exothermic reaction will occur.

  • Observe the formation of a bright yellow precipitate, which is the triphenylmethyl tetrafluoroborate salt.

  • To isolate the salt, add anhydrous diethyl ether to the mixture. The triphenylmethyl tetrafluoroborate is insoluble in diethyl ether and can be collected by filtration.

  • Wash the collected solid with a small amount of anhydrous diethyl ether and dry under vacuum.

Protocol 2: Generation of Triphenylmethyl Hexafluorophosphate (B91526)

This protocol details the synthesis of triphenylmethyl hexafluorophosphate, a common and relatively stable salt of the trityl cation.

Materials:

  • This compound

  • Acetic anhydride

  • Hexafluorophosphoric acid (HPF6, 60% aqueous solution)

  • Crystallization dish

Procedure:

  • Dissolve this compound in acetic anhydride at room temperature in a suitable flask.

  • To this solution, add a 60% aqueous solution of hexafluorophosphoric acid.

  • Allow the resulting mixture to stand at room temperature. Crystal growth of triphenylmethyl hexafluorophosphate will occur.[3]

  • The crystals can be isolated by filtration, washed with a non-polar solvent in which the salt is insoluble (e.g., anhydrous diethyl ether), and dried.

Experimental Workflow and Logical Relationships

The general workflow for the synthesis and isolation of a triphenylmethyl cation salt from this compound is depicted below.

// Workflow dissolve -> cool -> add_acid -> formation; formation -> add_ether -> filter -> wash -> dry -> product; product -> uv_vis; product -> nmr; } caption: "General workflow for the synthesis of a trityl salt."

Applications in Research and Development

The triphenylmethyl cation and its derivatives are not merely academic curiosities; they have found numerous applications in organic synthesis and materials science.

  • Hydride Abstraction: Trityl cations are potent hydride abstracting agents, capable of converting C-H bonds in suitable substrates into C-C or C-heteroatom bonds.[7]

  • Catalysis: As a Lewis acid, the trityl cation can catalyze a variety of organic transformations, including aldol (B89426) reactions, Michael additions, and Diels-Alder reactions.[8]

  • Protecting Groups: The triphenylmethyl group is a widely used protecting group for primary alcohols in multi-step organic synthesis, particularly in carbohydrate and nucleoside chemistry. The formation of the trityl ether and its subsequent removal under acidic conditions leverages the stability of the trityl cation.

  • Polymerization Initiators: Trityl salts can serve as initiators for cationic polymerization.

Safety Considerations

Strong acids such as fluoroboric acid, hexafluorophosphoric acid, and triflic acid are highly corrosive and should be handled with extreme care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Acetic anhydride is also corrosive and has a strong, irritating odor. All manipulations should be performed with caution to avoid contact with skin and eyes and to prevent inhalation of vapors.

Conclusion

The reaction of this compound with strong acids is a fundamental and illustrative transformation in organic chemistry that provides ready access to the stable triphenylmethyl carbocation. Understanding the mechanism, quantitative aspects, and experimental protocols associated with this reaction is crucial for researchers and scientists who wish to employ trityl cations in their work. The stability and reactivity of the trityl cation have cemented its role as a valuable reagent and catalyst in modern organic synthesis and drug development.

References

Formation of the Trityl Cation from Triphenylcarbinol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of the formation of the trityl (triphenylmethyl) cation from its alcohol precursor, triphenylcarbinol. The trityl cation is a remarkably stable carbocation due to the extensive resonance delocalization of the positive charge across its three phenyl rings[1][2]. This stability makes it a valuable reagent and intermediate in organic synthesis, where it is often used as a protecting group for alcohols or as a potent Lewis acid catalyst[3][4]. This guide details the reaction mechanism, experimental procedures for its synthesis and isolation as a stable salt, and key quantitative data.

Core Chemistry: Reaction Mechanism

The formation of the trityl cation from this compound is an acid-catalyzed dehydration reaction. The mechanism proceeds in two distinct steps:

  • Protonation of the Hydroxyl Group: In the presence of a strong acid, the oxygen atom of the hydroxyl group in this compound is protonated. This converts the poor leaving group, hydroxide (B78521) (⁻OH), into a good leaving group, water (H₂O)[2].

  • Loss of Water: The C-O bond cleaves, and the water molecule departs, leaving behind the planar, sp²-hybridized trityl carbocation[5]. The resulting cation is highly stabilized by resonance, with the positive charge distributed across the central carbon and the ortho and para positions of the three phenyl rings[1].

This process is reversible; in the presence of water, the trityl cation will hydrolyze back to this compound[6].

reaction_mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Loss of Water This compound This compound Protonated_Alcohol Protonated Alcohol This compound->Protonated_Alcohol + H⁺ H_plus H⁺ Trityl_Cation Trityl Cation Protonated_Alcohol->Trityl_Cation - H₂O Water H₂O

Figure 1. Acid-catalyzed formation of the trityl cation.
Experimental Protocols

The trityl cation can be generated in situ for immediate use or isolated as a stable salt, such as tritylium (B1200429) tetrafluoroborate (B81430) or hexafluorophosphate, for storage and later use[1][6].

Protocol 1: Synthesis and Isolation of Tritylium Tetrafluoroborate

This procedure is adapted from a well-established method for preparing a stable trityl salt. It utilizes tetrafluoroboric acid to facilitate the dehydration of this compound and provides the tetrafluoroborate anion (BF₄⁻) as the counter-ion.

Methodology:

  • A solution of 26.0 g (0.10 mole) of this compound in 100 ml of acetic anhydride (B1165640) is prepared in a 250-ml Erlenmeyer flask.

  • The solution is warmed to approximately 60°C on a steam bath to ensure complete dissolution.

  • The flask is cooled in an ice bath to 10–20°C.

  • While stirring, 16.2 ml (0.12 mole) of 48% tetrafluoroboric acid is added dropwise over a period of 5–10 minutes. The trityl cation formation is indicated by the appearance of a vibrant yellow color.

  • The mixture is stirred for an additional 30 minutes in the ice bath, during which the product, tritylium tetrafluoroborate, precipitates as a yellow solid.

  • The precipitate is collected by vacuum filtration using a sintered-glass funnel.

  • The collected solid is washed with 50 ml of anhydrous diethyl ether to remove residual acetic acid and anhydride.

  • The product is dried under vacuum to yield tritylium tetrafluoroborate as a yellow crystalline solid.

Protocol 2: In-Situ Generation for Spectroscopic Analysis

For applications where the isolated salt is not required, such as for spectroscopic measurements or as a catalytic intermediate, the trityl cation can be generated directly in a suitable solvent.

Methodology:

  • Dissolve this compound in a dry, non-nucleophilic solvent (e.g., chloroform, dichloromethane).

  • Add a strong acid, such as trifluoroacetic acid (TFA), to the solution. A typical concentration is 2% TFA by volume.

  • The solution will immediately turn yellow, indicating the formation of the trityl cation, which can then be analyzed or used in a subsequent reaction step.

experimental_workflow start Start: this compound + Acetic Anhydride dissolve Dissolve at 60°C start->dissolve cool Cool to 10-20°C (Ice Bath) dissolve->cool add_acid Add 48% HBF₄ (dropwise) cool->add_acid stir Stir for 30 min (Precipitation Occurs) add_acid->stir filtrate Vacuum Filtration stir->filtrate wash Wash with Anhydrous Ether filtrate->wash dry Dry under Vacuum wash->dry end_product End Product: Tritylium Tetrafluoroborate dry->end_product

Figure 2. Workflow for tritylium tetrafluoroborate synthesis.
Data Presentation

The formation and properties of the trityl cation are well-characterized by quantitative data.

Table 1: Reaction Conditions and Yield
ParameterValueReference
Starting Material This compound
Reagent 48% Tetrafluoroboric Acid (HBF₄)
Solvent Acetic Anhydride
Reaction Time ~45 minutes
Product Tritylium Tetrafluoroborate
Isolated Yield 93–97%
Table 2: Spectroscopic Data for the Trityl Cation
SpectroscopyParameterChemical Shift / WavelengthReference
¹H NMR ortho/meta-H~7.8 ppm
para-H~8.2 ppm
¹³C NMR C⁺ (central)~210.0 ppm
C-ipso~143.1 ppm
C-para~141.6 ppm
C-ortho/meta~130.4 ppm
UV-Vis λmax 1410 nm
λmax 2435 nm
Molar Absorptivity (ε)45,000 M⁻¹cm⁻¹

References

Spectroscopic Analysis of Triphenylcarbinol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for triphenylcarbinol, a tertiary alcohol widely used in organic synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

Spectroscopic Data Presentation

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.21 - 7.35Multiplet15HAromatic Protons (C₆H₅)
~2.90Singlet1HHydroxyl Proton (-OH)

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]

Chemical Shift (δ) ppmAssignment
~147.0Ipso-Carbons (C-C-OH)
~128.7Ortho/Meta/Para-Carbons
~128.1Ortho/Meta/Para-Carbons
~127.4Ortho/Meta/Para-Carbons
~82.2Carbinol Carbon (C-OH)
Infrared (IR) Spectroscopy

Table 3: IR Absorption Bands for this compound (KBr Pellet)

Wavenumber (cm⁻¹)IntensityBond VibrationFunctional Group
~3464Strong, BroadO-H StretchAlcohol (-OH)
~3072Weak, Sharp=C-H StretchAromatic
1450 - 1550Moderate, SharpC=C StretchAromatic Ring
~1175Moderate, SharpC-O StretchTertiary Alcohol
Mass Spectrometry (MS)

Table 4: Key Mass Spectrometry Fragments for this compound (Electron Ionization) [2][3]

m/zRelative AbundanceFragment
260[M]⁺Molecular Ion
183High[M - C₆H₅]⁺
105Base Peak[C₆H₅CO]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for obtaining ¹H and ¹³C NMR spectra of solid this compound.[4]

  • Sample Preparation:

    • Weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry vial.

    • Ensure the sample is fully dissolved. Gentle vortexing can be applied if necessary.

    • Transfer the solution into a 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • For ¹H NMR, acquire the spectrum using a standard pulse program. Typically, 8-16 scans are sufficient.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used. A greater number of scans (e.g., 128 or more) is required due to the lower natural abundance of ¹³C.

    • Process the acquired Free Induction Decay (FID) by applying Fourier transformation, phase correction, and baseline correction.

    • Reference the ¹H NMR spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C NMR spectrum to the solvent peak at 77.16 ppm.[5]

Infrared (IR) Spectroscopy (KBr Pellet Method)

This protocol describes the preparation of a potassium bromide (KBr) pellet for obtaining the IR spectrum of solid this compound.[6][7][8][9]

  • Sample Preparation:

    • Thoroughly dry spectroscopy-grade KBr in an oven to remove any moisture.

    • In an agate mortar, grind a small amount (1-2 mg) of this compound to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.

    • Grind the mixture thoroughly until a homogenous, fine powder is obtained.

  • Pellet Formation and Data Acquisition:

    • Transfer the powdered mixture into a pellet die.

    • Place the die in a hydraulic press and apply a pressure of 8-10 tons for several minutes to form a transparent or translucent pellet.

    • Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

    • Obtain a background spectrum of a blank KBr pellet to subtract from the sample spectrum.

Mass Spectrometry (MS) (Electron Ionization)

This protocol outlines the general procedure for obtaining the mass spectrum of this compound using an electron ionization (EI) source.[10][11][12][13]

  • Sample Introduction:

    • Introduce a small amount of the solid this compound sample into the mass spectrometer, typically via a direct insertion probe.

    • The sample is volatilized by heating in the high vacuum of the ion source.

  • Ionization and Fragmentation:

    • The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).

    • This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺).

    • The molecular ion, being highly energetic, undergoes fragmentation to produce smaller, characteristic fragment ions.

  • Mass Analysis and Detection:

    • The positively charged ions (molecular and fragment ions) are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The separated ions are detected, and their abundance is recorded as a function of their m/z ratio, generating the mass spectrum.

Mandatory Visualizations

The following diagrams illustrate the spectroscopic workflow and a key fragmentation pathway for this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Output Sample This compound (Solid) Dissolved_Sample Dissolve in CDCl3 (for NMR) Sample->Dissolved_Sample KBr_Mixture Grind with KBr (for IR) Sample->KBr_Mixture Volatilized_Sample Volatilize (for MS) Sample->Volatilized_Sample NMR NMR Spectrometer Dissolved_Sample->NMR IR IR Spectrometer KBr_Mixture->IR MS Mass Spectrometer Volatilized_Sample->MS NMR_Spectrum 1H & 13C NMR Spectra NMR->NMR_Spectrum IR_Spectrum IR Spectrum IR->IR_Spectrum Mass_Spectrum Mass Spectrum MS->Mass_Spectrum

Spectroscopic analysis workflow for this compound.

MS_Fragmentation M This compound [M]⁺˙ m/z = 260 F1 [M - C6H5]⁺ m/z = 183 M->F1 - C6H5˙ F2 [C6H5CO]⁺ m/z = 105 F1->F2 - C6H6 F3 [C6H5]⁺ m/z = 77 F2->F3 - CO

Key fragmentation pathway of this compound in MS.

References

In-Depth Technical Guide to the Crystal Structure of Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of triphenylcarbinol (also known as triphenylmethanol), a molecule of significant interest in organic chemistry and materials science. This document details the crystallographic parameters, intermolecular interactions, and the experimental methodologies used for its structural determination, offering valuable insights for researchers in drug design and materials engineering.

Introduction

This compound is a tertiary alcohol that, despite its relatively simple molecular formula, exhibits a complex and fascinating crystalline architecture. Its three bulky phenyl rings sterically hinder the hydroxyl group, influencing its reactivity and solid-state packing. Understanding the precise three-dimensional arrangement of molecules in the crystalline lattice is crucial for predicting its physical and chemical properties, including solubility, stability, and potential as a co-former in pharmaceutical formulations. This guide synthesizes data from key crystallographic studies to present a unified and detailed overview of its structure.

Crystal Structure and Geometry

The crystal structure of this compound has been determined by single-crystal X-ray diffraction and further refined using neutron diffraction to precisely locate the hydrogen atoms. The key crystallographic data from various studies are summarized below.

Unit Cell Parameters

The crystal system and unit cell dimensions of this compound are crucial for understanding its packing arrangement. The data presented here is a representative summary from published crystallographic studies.

ParameterValue (Ferguson et al., 1992)[1][2]Value (Rodríguez Tzompantzi et al., 2019, 295 K)[3][4]Value (Rodríguez Tzompantzi et al., 2019, 153 K)[4]
Crystal SystemTrigonalTrigonalTrigonal
Space GroupR-3R-3R-3
a (Å)19.307(3)19.335(3)19.183(2)
c (Å)26.735(4)26.786(4)26.541(3)
α (°)909090
β (°)909090
γ (°)120120120
Volume (ų)8631(2)8671(2)8463(2)
Z242424
Molecular Geometry

The intramolecular bond lengths and angles of this compound are consistent with a tetrahedral carbon atom at the center of the molecule, bonded to three phenyl rings and a hydroxyl group.

BondLength (Å)AngleAngle (°)
C-O~1.42O-C-C(phenyl)~109.5
C-C(phenyl)~1.47C(phenyl)-C-C(phenyl)~109.5

Intermolecular Interactions and Crystal Packing

The crystal packing of this compound is dominated by a network of hydrogen bonds, leading to the formation of distinct supramolecular assemblies.

Hydrogen-Bonded Tetramers

In the solid state, this compound molecules form pyramidal tetramers through O-H···O hydrogen bonds.[1][2] These tetramers are the fundamental building blocks of the crystal lattice. One molecule occupies an apical position on a crystallographic threefold axis, while the other three molecules form the base.[5]

Structural Disorder

A notable feature of the this compound crystal structure is the presence of disorder. The analysis of the crystal lattice reveals that the tetramers can occupy two different orientations, with one orientation being more populated than the other.[1][2] This disorder complicates the precise determination of atomic positions, particularly for the hydroxyl hydrogen atoms. Low-temperature diffraction studies have been crucial in resolving some of this ambiguity.[4]

Experimental Protocols

The determination of the crystal structure of this compound involves several key experimental steps, from crystal growth to data analysis.

Synthesis and Crystallization of this compound

A common method for the synthesis of this compound is the Grignard reaction between methyl benzoate (B1203000) and phenylmagnesium bromide.

Workflow for Synthesis and Crystallization:

G cluster_synthesis Synthesis cluster_purification Purification & Crystallization Reactants Methyl Benzoate + Phenylmagnesium Bromide Reaction Grignard Reaction in dry ether Reactants->Reaction Workup Acidic Workup (e.g., H2SO4) Reaction->Workup Extraction Solvent Extraction Workup->Extraction Drying Drying over Na2SO4 Extraction->Drying Crystallization Slow Evaporation from Hexane/Ethyl Acetate Drying->Crystallization SingleCrystals SingleCrystals Crystallization->SingleCrystals Formation of Single Crystals G CrystalSelection Select a suitable single crystal Mounting Mount crystal on goniometer CrystalSelection->Mounting DataCollection X-ray/Neutron Diffraction Data Collection Mounting->DataCollection DataProcessing Data Reduction and Correction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., direct methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation and Analysis StructureRefinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

References

The Multifaceted World of Triphenylmethanol Derivatives: A Technical Guide to Synthesis, Applications, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenylmethanol, a versatile aromatic alcohol, serves as a foundational scaffold for a diverse array of derivatives with significant applications across various scientific disciplines. From the vibrant hues of triarylmethane dyes to the targeted efficacy of anticancer agents and the sensitive detection capabilities of fluorescent probes, the chemical space occupied by these compounds is both broad and deep. This technical guide provides an in-depth exploration of the synthesis, applications, and underlying mechanisms of action of key triphenylmethanol derivatives, offering valuable insights for researchers and professionals in drug development and materials science.

Synthesis of Triphenylmethanol and its Derivatives

The construction of the triphenylmethanol core and its subsequent modification into functional derivatives can be achieved through several synthetic routes. The Grignard reaction is a classic and widely employed method for the synthesis of triphenylmethanol itself.[1][2]

Experimental Protocol: Grignard Synthesis of Triphenylmethanol

This protocol outlines the synthesis of triphenylmethanol via the reaction of a phenyl Grignard reagent with a suitable carbonyl compound, such as methyl benzoate (B1203000) or benzophenone (B1666685).

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene (B47551)

  • Iodine crystal (as initiator)

  • Methyl benzoate or Benzophenone

  • 10% Sulfuric acid

  • Petroleum ether (or hexanes)

  • Anhydrous sodium sulfate

  • Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser with drying tube)

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • All glassware must be oven-dried to ensure anhydrous conditions.

    • In a round-bottom flask equipped with a magnetic stirrer, condenser, and a dropping funnel, place magnesium turnings.

    • Add a small crystal of iodine to the flask.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle refluxing of the ether.

    • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a steady reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Carbonyl Compound:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of methyl benzoate or benzophenone in anhydrous diethyl ether in the dropping funnel.

    • Add the carbonyl compound solution dropwise to the cooled Grignard reagent with stirring.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Purification:

    • Pour the reaction mixture slowly into a beaker containing a mixture of crushed ice and 10% sulfuric acid to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

    • Combine the organic layers and wash successively with water, 5% sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and evaporate the ether to obtain the crude triphenylmethanol.

    • Recrystallize the crude product from a suitable solvent system, such as ether/petroleum ether, to yield pure triphenylmethanol.[1][2]

Applications of Triphenylmethanol Derivatives

The applications of triphenylmethanol derivatives are diverse, with significant contributions to medicinal chemistry, the dye industry, and materials science.

Anticancer Agents

A prominent application of triphenylmethanol derivatives is in the development of novel anticancer agents. These compounds can exert their effects either directly or as part of a drug delivery system.

a) Triphenylmethanol-Peptide Conjugates:

Triphenylmethanol derivatives can be conjugated to peptides, such as triptorelin (B344507) and leuprorelin, which are analogs of the gonadotropin-releasing hormone (GnRH).[3][4] These conjugates are designed to enhance the cellular uptake and retention of the peptide drugs in cancer cells.[4] The triphenylmethanol moiety increases the lipophilicity of the conjugate, facilitating its passage through cell membranes.[4]

Quantitative Data on Antiproliferative Activity:

Derivative/ConjugateCancer Cell LineConcentration (µM)Incubation Time (h)Inhibition of Cell Proliferation (%)Reference
TPM-TRP Conjugate 1Breast Carcinoma596-12055-97[4]
TPM-TRP Conjugate 2CCRF-CEM (Leukemia)507221-37[3]
TPM-TRP Conjugate 3SK-OV-3 (Ovarian)507224-73[3]

Experimental Protocol: Synthesis of Triphenylmethanol-Triptorelin Conjugates

This protocol provides a general overview of the conjugation process.

Materials:

  • Triphenylmethanol derivative

  • Triptorelin (TRP) acetate (B1210297)

  • Sebacic acid (as a linker)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N'-diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N-Methyl-2-pyrrolidone (NMP)

  • C18 chromatography column

Procedure:

  • Dissolve the triphenylmethanol derivative, TRP acetate, sebacic acid, and HBTU in anhydrous NMP.

  • Add DIC and DIPEA to the reaction mixture.

  • Stir the mixture at room temperature for 24 hours.

  • Evaporate the solvent under vacuum.

  • Purify the final product using a C18 column with a hexane/ethyl acetate gradient.[3]

Signaling Pathway: GnRH Receptor-Mediated Signaling

Triphenylmethanol-GnRH analog conjugates exert their anticancer effects by targeting the GnRH receptor on cancer cells. Binding of the conjugate to the GnRH receptor can trigger a cascade of intracellular signaling events that ultimately lead to the inhibition of cell proliferation.

GnRH_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GnRH_R GnRH Receptor G_protein Gq/11 GnRH_R->G_protein PLC Phospholipase C G_protein->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_ER Ca²⁺ (from ER) IP3->Ca2_ER releases PKC Protein Kinase C DAG->PKC activates Ca2_ER->PKC activates MAPK_cascade MAPK Cascade (ERK, JNK, p38) PKC->MAPK_cascade Transcription_Factors Transcription Factors MAPK_cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation TPM_Conjugate TPM-GnRH Conjugate TPM_Conjugate->GnRH_R TPM_Conjugate->Cell_Proliferation Inhibits

Caption: GnRH receptor signaling pathway initiated by TPM-GnRH conjugates.

b) Triarylmethane Dyes:

Certain triarylmethane dyes, which are derivatives of triphenylmethanol, exhibit selective toxicity towards tumor cells.[5] For example, Crystal Violet and Malachite Green have been investigated for their anticancer properties. These cationic dyes tend to accumulate in the mitochondria of cancer cells due to their higher mitochondrial membrane potential compared to normal cells.[5][6] This accumulation can lead to mitochondrial dysfunction and cell death.

Experimental Protocol: Synthesis of Crystal Violet from Triphenylmethanol

This protocol outlines a general procedure for the synthesis of Crystal Violet.

Materials:

  • Triphenylmethanol

  • N,N-Dimethylaniline

  • Phosphorus oxychloride or another suitable dehydrating/condensing agent

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • React triphenylmethanol with an excess of N,N-dimethylaniline in the presence of a dehydrating and condensing agent like phosphorus oxychloride.

  • Heat the reaction mixture to drive the condensation reaction, forming the leuco base of Crystal Violet.

  • Oxidize the leuco base to the colored dye. This can be achieved by aeration or by using a mild oxidizing agent.

  • Acidify the solution with hydrochloric acid to form the chloride salt of Crystal Violet.

  • Isolate the dye by precipitation, which can be induced by adding a salt and cooling.

  • Purify the Crystal Violet by recrystallization.

Signaling Pathway: Mitochondrial Targeting by Triarylmethane Dyes

The anticancer mechanism of triarylmethane dyes often involves the disruption of mitochondrial function.

Mitochondrial_Targeting cluster_cell Cancer Cell cluster_mito Mitochondrion Mito_Membrane High Mitochondrial Membrane Potential ETC Electron Transport Chain Mito_Membrane->ETC Disrupts ROS Reactive Oxygen Species (ROS) ETC->ROS Increases Apoptosis Apoptosis ROS->Apoptosis Induces Triarylmethane_Dye Triarylmethane Dye (e.g., Crystal Violet) Triarylmethane_Dye->Mito_Membrane Accumulates due to

Caption: Mitochondrial targeting mechanism of triarylmethane dyes in cancer cells.

Fluorescent Probes

Triphenylmethanol derivatives can be designed as fluorescent probes for the detection of various analytes. The fluorescence of these probes is often modulated by a process known as Photoinduced Electron Transfer (PET).[7][8] In the "off" state, the fluorescence of the fluorophore is quenched by an electron-rich moiety. Upon binding of the analyte, the PET process is inhibited, leading to a "turn-on" of fluorescence.

Experimental Workflow: Screening of Triphenylmethanol-Based Fluorescent Probes

A typical workflow for screening and characterizing new fluorescent probes involves several key steps.

Fluorescent_Probe_Screening Probe_Synthesis Probe Synthesis & Purification Spectroscopic_Char Spectroscopic Characterization (Absorbance, Emission) Probe_Synthesis->Spectroscopic_Char Analyte_Screening Screening with Target Analytes Spectroscopic_Char->Analyte_Screening Selectivity_Testing Selectivity & Interference Studies Analyte_Screening->Selectivity_Testing Mechanism_Study Mechanism of Action (e.g., PET) Selectivity_Testing->Mechanism_Study Application_Validation Application in Biological Systems Mechanism_Study->Application_Validation

Caption: Experimental workflow for the development of fluorescent probes.

Mechanism: Photoinduced Electron Transfer (PET)

The PET mechanism is a fundamental principle in the design of "turn-on" fluorescent probes.

PET_Mechanism cluster_off Fluorescence OFF cluster_on Fluorescence ON Fluorophore_g Fluorophore (Ground State) Fluorophore_e Fluorophore (Excited State) Fluorophore_g->Fluorophore_e Excitation (hν) Fluorophore_e->Fluorophore_g Non-radiative decay PET Photoinduced Electron Transfer Receptor_g Receptor (e⁻ rich) Receptor_g->Fluorophore_e e⁻ transfer Receptor_Analyte Receptor-Analyte Complex (e⁻ poor) Fluorophore_g2 Fluorophore (Ground State) Fluorophore_e2 Fluorophore (Excited State) Fluorophore_g2->Fluorophore_e2 Excitation (hν) Fluorophore_e2->Fluorophore_g2 Radiative decay Fluorescence Fluorescence Excitation Excitation (hν) Analyte Analyte Analyte->Receptor_g Binds to Excitation2 Excitation (hν)

Caption: Mechanism of Photoinduced Electron Transfer in a fluorescent probe.

Conclusion

The derivatives of triphenylmethanol represent a rich and versatile class of compounds with profound implications for both medicine and materials science. Their synthesis, while requiring careful control of reaction conditions, is accessible through established organic chemistry methodologies. The continued exploration of this chemical scaffold promises to yield novel therapeutic agents, sensitive diagnostic tools, and advanced materials. This guide provides a foundational understanding for researchers and developers to build upon in their pursuit of innovative applications for these remarkable molecules.

References

The Pivotal Role of Triphenylcarbinol as a Versatile Intermediate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Triphenylcarbinol, a tertiary alcohol, serves as a critical and versatile intermediate in a multitude of organic transformations. Its unique structural and chemical properties, particularly its ability to form the stable triphenylmethyl (trityl) cation, have established it as a cornerstone in the synthesis of complex molecules, ranging from pharmaceuticals to advanced materials. This technical guide provides a comprehensive overview of the synthesis of this compound and its subsequent application as a precursor to the widely used trityl protecting group, with a focus on its role in drug development.

Synthesis of this compound via Grignard Reaction

The most common and efficient method for the laboratory-scale synthesis of this compound is the Grignard reaction. This reaction typically involves the addition of a phenylmagnesium halide Grignard reagent to a carbonyl compound such as benzophenone (B1666685) or an ester like methyl benzoate (B1203000).[1]

Quantitative Data for this compound Synthesis
Reactants (Method)Key Reagents & SolventsReaction ConditionsTypical YieldMelting Point (°C)
Benzophenone & Phenylmagnesium Bromide Benzophenone, Phenylmagnesium Bromide, Anhydrous Ether, Sulfuric AcidReflux, followed by acidic workupHigh160-163
Methyl Benzoate & Phenylmagnesium Bromide Methyl Benzoate, Phenylmagnesium Bromide, Anhydrous Ether, Benzene (B151609), Sulfuric AcidReflux, followed by acidic workup89-93%[2]161-162[2]
Experimental Protocol: Synthesis from Methyl Benzoate

This protocol is adapted from established literature procedures.[2]

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene (B47551)

  • Methyl benzoate

  • Dry benzene

  • 10% Sulfuric acid

  • Ice

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, prepare the Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.

  • Once the Grignard reagent formation is complete, a solution of methyl benzoate in dry benzene is added dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is refluxed for an additional hour to ensure complete reaction.

  • The reaction mixture is then cooled and poured slowly into a mixture of ice and 10% sulfuric acid to hydrolyze the magnesium salt.

  • The organic layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.

  • The solvent is removed by distillation, and the crude this compound is purified by recrystallization from a suitable solvent such as carbon tetrachloride or a ligroin-diethyl ether mixture.[2][3]

G cluster_0 Grignard Reagent Formation cluster_1 Reaction with Ester cluster_2 Workup and Isolation Mg Magnesium Turnings PhMgBr Phenylmagnesium Bromide Mg->PhMgBr in Et2O PhBr Bromobenzene PhBr->PhMgBr Et2O Anhydrous Ether MeOBz Methyl Benzoate Intermediate Tetrahedral Intermediate MeOBz->Intermediate 1. PhMgBr Benzophenone Benzophenone (in situ) Intermediate->Benzophenone - MeOMgBr Alkoxide Triphenylmethoxide Salt Benzophenone->Alkoxide 2. PhMgBr H2SO4 10% Sulfuric Acid This compound This compound Alkoxide->this compound H+ Purification Recrystallization This compound->Purification

Workflow for the Grignard synthesis of this compound.

The Trityl Cation: A Stable Carbocation Intermediate

A key feature of this compound's chemistry is its facile conversion to the highly stable triphenylmethyl (trityl) carbocation in the presence of strong acids.[4] This stability is attributed to the extensive resonance delocalization of the positive charge over the three phenyl rings. The formation of the trityl cation is often visually indicated by the appearance of an intense yellow color.[4] This cation is a powerful electrophile and the reactive species in many subsequent reactions.

G This compound This compound (TrOH) Protonated_Alcohol Protonated this compound This compound->Protonated_Alcohol + H+ Protonated_Alcohol->this compound - H+ Trityl_Cation Trityl Cation (Tr+) Protonated_Alcohol->Trityl_Cation - H2O Trityl_Cation->Protonated_Alcohol + H2O H2O Water

Acid-catalyzed formation of the trityl cation from this compound.

The Trityl Group: A Bulky and Versatile Protecting Group

The primary application of this compound as an intermediate is in the introduction of the triphenylmethyl (trityl, Tr) protecting group. The trityl group is particularly valuable for the protection of primary alcohols due to its steric bulk, which often allows for selective protection in the presence of secondary or tertiary alcohols.[5] It is also used to protect other functional groups such as amines and thiols.[5][6] The trityl group is typically introduced using trityl chloride (TrCl), which can be synthesized from this compound by reaction with acetyl chloride.[7]

Quantitative Data for Trityl Protection and Deprotection of Alcohols
StepReagents & SolventsReaction ConditionsTypical Yield
Protection (Tritylation) Trityl Chloride (TrCl), Pyridine (B92270) (solvent and base), DMAP (catalyst)Room temperature, several hours to overnightHigh
Deprotection (Detritylation) - Mild Acid 80% Acetic AcidRoom temperatureHigh
Deprotection (Detritylation) - Stronger Acid Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)Room temperature>90%[8]
Experimental Protocols

Protocol 1: Synthesis of Trityl Chloride from this compound [7]

Materials:

  • This compound

  • Acetyl chloride

Procedure:

  • This compound is reacted with an excess of acetyl chloride.

  • The reaction mixture is typically heated to drive the reaction to completion.

  • Upon cooling, the trityl chloride crystallizes from the reaction mixture and can be collected by filtration.

Protocol 2: Trityl Protection of a Primary Alcohol [5]

Materials:

  • Primary alcohol

  • Trityl chloride

  • Anhydrous pyridine

  • 4-Dimethylaminopyridine (DMAP, catalytic)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of the primary alcohol in anhydrous pyridine and a small amount of DCM, add a catalytic amount of DMAP.

  • Add trityl chloride in portions to the stirred solution at room temperature.

  • The reaction is stirred until completion, as monitored by Thin Layer Chromatography (TLC).

  • The reaction is quenched with methanol, and the solvent is removed under reduced pressure.

  • The residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.

Protocol 3: Deprotection of a Trityl Ether [8]

Materials:

  • Trityl-protected alcohol

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • Dissolve the trityl-protected alcohol in DCM.

  • Add a solution of TFA in DCM (typically 2-5%) dropwise to the stirred solution at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried, and concentrated.

  • The deprotected alcohol is purified by column chromatography to remove the this compound byproduct.

G cluster_0 Protection (Tritylation) cluster_1 Intermediate Operations cluster_2 Deprotection (Detritylation) Alcohol Primary Alcohol (R-OH) Trityl_Ether Trityl Ether (R-OTr) Alcohol->Trityl_Ether TrCl Trityl Chloride (TrCl) TrCl->Trityl_Ether Pyridine Pyridine/DMAP Pyridine->Trityl_Ether catalyst Other_Reactions Further Synthetic Steps (Base/Nucleophile Stable) Trityl_Ether->Other_Reactions Deprotected_Alcohol Deprotected Alcohol (R-OH) Other_Reactions->Deprotected_Alcohol 1. Deprotection Acid Acid (e.g., TFA, AcOH) Acid->Deprotected_Alcohol

General workflow for the use of the trityl protecting group.

Application in Drug Synthesis: A Case Study of S-trityl-L-cysteine

The utility of this compound as an intermediate is prominently highlighted in the synthesis of bioactive molecules for drug development. A pertinent example is the synthesis of S-trityl-L-cysteine, a potent and selective inhibitor of the mitotic kinesin Eg5, which has demonstrated antitumor activity.[2][9] The trityl group is used to protect the thiol group of cysteine.

Synthesis of S-trityl-L-cysteine

The synthesis of S-trityl-L-cysteine typically starts from L-cysteine, where the thiol group is protected by reacting it with trityl chloride in a suitable solvent.

Experimental Protocol Outline:

  • L-cysteine is dissolved in a suitable solvent system, often a mixture of an organic solvent and an aqueous base to deprotonate the thiol.

  • Trityl chloride, derived from this compound, is added to the solution.

  • The nucleophilic thiolate anion attacks the trityl chloride, displacing the chloride and forming the S-trityl ether.

  • The product, S-trityl-L-cysteine, is then isolated and purified.

This protected amino acid can then be used in peptide synthesis to incorporate a cysteine residue, with the bulky trityl group preventing the thiol from undergoing undesired side reactions.[5][6]

Another significant application in pharmaceutical synthesis is the use of the trityl group to protect the 5'-hydroxyl group of nucleosides during the synthesis of antiviral drugs like Zidovudine (AZT).[10][11] This selective protection allows for chemical modifications at other positions of the nucleoside before the final deprotection step to yield the active pharmaceutical ingredient.

G L-Cysteine L-Cysteine S-Trityl-L-Cysteine S-Trityl-L-cysteine L-Cysteine->S-Trityl-L-Cysteine TrCl Trityl Chloride (from this compound) TrCl->S-Trityl-L-Cysteine Peptide_Synthesis Peptide Synthesis S-Trityl-L-Cysteine->Peptide_Synthesis Eg5_Inhibitor Eg5 Inhibitor Precursor Peptide_Synthesis->Eg5_Inhibitor

Role of this compound-derived trityl group in the synthesis of an Eg5 inhibitor.

Other Applications

Beyond its crucial role in protecting groups for drug synthesis, this compound and its derivatives serve as intermediates in other important areas:

  • Dye Synthesis: Substituted triphenylmethanols are precursors to a large class of brightly colored triarylmethane dyes, such as malachite green and crystal violet.[12][13][14]

  • Polymer Chemistry: The trityl group can be incorporated into polymer backbones or as end-caps to modify the physical and chemical properties of polymers.

  • Lewis Acid Catalysis: The trityl cation can act as an organic Lewis acid to catalyze various organic reactions.[10]

Conclusion

This compound is a fundamentally important intermediate in organic synthesis, primarily due to its role as a precursor to the trityl protecting group. Its straightforward synthesis via the Grignard reaction and the unique stability of the derived trityl cation make it an indispensable tool for chemists. The strategic use of the trityl group for the protection of alcohols, amines, and thiols is a testament to its versatility and has been instrumental in the successful synthesis of numerous complex molecules, including life-saving pharmaceuticals. For researchers and professionals in drug development, a thorough understanding of the chemistry and application of this compound is essential for the design and execution of efficient and robust synthetic strategies.

References

A Technical Guide to Steric Hindrance in Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Triphenylcarbinol (triphenylmethanol) serves as a canonical example of steric hindrance in organic chemistry. Its structure, featuring three bulky phenyl substituents bonded to a central tetrahedral carbon, imposes significant spatial crowding. This steric strain dictates the molecule's conformation, stability, and reactivity, making it a crucial case study for researchers in medicinal chemistry and materials science. The repulsion between the ortho-hydrogens of the adjacent phenyl rings prevents free rotation, forcing the rings into a non-planar, propeller-like arrangement. This guide provides a technical overview of the structural consequences of this steric hindrance, detailing the quantitative structural parameters, the experimental and computational protocols used for their determination, and visual models to illustrate the core concepts.

Quantitative Structural Data

The steric repulsion among the three phenyl groups in this compound leads to notable deviations from the idealized sp³ geometry of the central carbon atom. The molecule adopts a stable conformation that minimizes these unfavorable interactions. The data presented below, derived from X-ray crystallography and computational studies, quantifies these structural distortions.

ParameterValue RangeIdeal sp³ ValueImplication of Deviation
C-Ph Bond Length ~1.47 Å[1]~1.54 ÅShorter due to the sp² character of the phenyl carbon.
C-O Bond Length ~1.42 Å[1]~1.43 ÅTypical for a C(sp³)-O bond.
Ph-C-Ph Bond Angle > 109.5°109.5°The angle is widened to alleviate steric clash between the bulky phenyl groups.
Phenyl Ring Dihedral Angle 25° - 35°N/ARepresents the "twist" of the phenyl rings away from a coplanar arrangement, forming a distinct propeller shape.

Experimental and Computational Protocols

The elucidation of this compound's three-dimensional structure and the quantification of its steric properties are achieved through a combination of experimental techniques and computational modeling.

Experimental Protocol: Single-Crystal X-ray Crystallography

X-ray crystallography is the definitive method for determining the atomic and molecular structure of a crystalline compound.[2][3]

Objective: To obtain a precise three-dimensional electron density map of this compound, from which atomic positions, bond lengths, and bond angles can be determined.

Methodology:

  • Crystal Growth: High-quality single crystals of this compound are grown. A common method is the slow evaporation of a saturated solution.[4]

    • Prepare a nearly saturated solution of this compound in a suitable solvent (e.g., ethanol (B145695) or benzene).

    • Filter the solution to remove any particulate impurities.

    • Cover the container with a perforated film (e.g., Parafilm) to allow for slow solvent evaporation over several days in a vibration-free environment.

  • Data Collection:

    • A suitable crystal (typically >0.1 mm in all dimensions) is selected and mounted on a goniometer.[3]

    • The crystal is placed in a monochromatic X-ray beam and rotated.

    • A detector records the diffraction pattern—the angles and intensities of the scattered X-rays.[5]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and crystal symmetry.

    • Initial atomic positions are determined using computational methods (e.g., direct methods).

    • The structural model is refined by adjusting atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns, yielding the final, high-resolution molecular structure.[5]

Computational Protocol: Density Functional Theory (DFT) Geometry Optimization

Computational chemistry provides a powerful tool for analyzing molecular structures and energetics, complementing experimental data.[6]

Objective: To calculate the lowest energy (most stable) conformation of this compound in the gas phase and to quantify its structural parameters.

Methodology:

  • Model Building: An initial 3D structure of this compound is built using molecular modeling software.

  • Geometry Optimization: The energy of this initial structure is minimized.[7]

    • Method Selection: A DFT functional (e.g., B3LYP) and a basis set (e.g., 6-31G*) are chosen. This combination defines the level of theory.[6]

    • Calculation: The software iteratively adjusts the positions of the atoms to find a geometry that represents a local minimum on the potential energy surface. "Tight" optimization criteria are used to ensure a precise result.[8]

  • Frequency Analysis:

    • A frequency calculation is performed on the optimized geometry.

    • The absence of imaginary frequencies confirms that the structure is a true energy minimum.

    • This step also provides thermodynamic data, such as zero-point vibrational energy.

Visualizations of Steric Effects

Logical Flow of Steric Hindrance

The bulky nature of the three phenyl groups is the direct cause of the steric strain within this compound. This strain forces the molecule to adopt a twisted, propeller-like conformation, which is a significant deviation from a hypothetical planar structure. This imposed geometry directly influences the molecule's chemical properties, including the stability of the corresponding trityl cation.

StericHindrance cluster_cause Cause cluster_effect Consequence Three Bulky Phenyl Groups Three Bulky Phenyl Groups Spatial Crowding Spatial Crowding Three Bulky Phenyl Groups->Spatial Crowding leads to Propeller Conformation Propeller Conformation Spatial Crowding->Propeller Conformation forces Altered Bond Angles & Dihedrals Altered Bond Angles & Dihedrals Propeller Conformation->Altered Bond Angles & Dihedrals results in Modified Chemical Reactivity Modified Chemical Reactivity Propeller Conformation->Modified Chemical Reactivity influences

Caption: The causal chain from substituent bulk to modified reactivity.

Integrated Workflow for Structural Analysis

A comprehensive understanding of this compound's structure is best achieved by integrating experimental and computational methods. X-ray crystallography provides the solid-state structure, while DFT calculations offer insights into the gas-phase conformation and energetics, free from crystal packing forces.

StructuralAnalysisWorkflow cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_output Data Output & Validation Crystal Growth Crystal Growth X-ray Data Collection X-ray Data Collection Crystal Growth->X-ray Data Collection Structure Refinement Structure Refinement X-ray Data Collection->Structure Refinement Quantitative Data Quantitative Data Structure Refinement->Quantitative Data Validated 3D Structure Validated 3D Structure Structure Refinement->Validated 3D Structure Model Building Model Building DFT Geometry Optimization DFT Geometry Optimization Model Building->DFT Geometry Optimization Frequency Calculation Frequency Calculation DFT Geometry Optimization->Frequency Calculation Frequency Calculation->Quantitative Data Frequency Calculation->Validated 3D Structure provides confirmation

Caption: Workflow combining experimental and computational approaches.

References

Methodological & Application

Application Note: Synthesis of Triphenylcarbinol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. Developed by Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912, this reaction involves an organomagnesium halide (the Grignard reagent) acting as a potent nucleophile.[1][2][3][4] These reagents are typically prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent.[2][3][5] The resulting organomagnesium compound exhibits a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and basic.[1][2]

A classic application of this reaction is the synthesis of tertiary alcohols. In this protocol, triphenylcarbinol (also known as triphenylmethanol) is synthesized by reacting a phenylmagnesium bromide Grignard reagent with an ester, such as methyl benzoate (B1203000) or ethyl benzoate.[1][5][6][7] The reaction proceeds in two stages: the first equivalent of the Grignard reagent adds to the ester's carbonyl group, forming a tetrahedral intermediate which then eliminates an alkoxide to yield a ketone (benzophenone).[1][2] This ketone is more reactive than the initial ester and is immediately attacked by a second equivalent of the Grignard reagent.[1][8] An acidic work-up then protonates the resulting alkoxide to yield the final tertiary alcohol product, this compound.[1][3][9] Due to the high reactivity of the Grignard reagent, it is imperative to conduct the experiment under strictly anhydrous conditions, as any moisture will protonate and destroy the reagent.[1][5][6][10]

Experimental Protocol

This protocol details the synthesis of this compound from bromobenzene (B47551) and methyl benzoate.

1. Materials and Equipment

  • Reagents:

    • Magnesium turnings (dry, shiny)[6]

    • Anhydrous diethyl ether or ethyl ether[6][7]

    • Bromobenzene (dry)[6][7]

    • Iodine crystal (optional, as initiator)[6][11]

    • Methyl benzoate or Ethyl benzoate (dry)[6][7]

    • 10% Sulfuric acid (H₂SO₄)[6][8]

    • Saturated sodium chloride solution (brine)[8]

    • Anhydrous sodium sulfate (B86663) or magnesium sulfate[8]

    • Ligroin or Carbon Tetrachloride (for recrystallization)[5][7][8]

    • Ice[6][8]

  • Equipment:

    • Round-bottom flasks (various sizes)[6]

    • Reflux condenser with tubing[6]

    • Separatory funnel[6][7]

    • Claisen adapter[5]

    • Drying tube (e.g., with calcium chloride)[5][8]

    • Heating mantle or hot plate[8]

    • Stirring apparatus (magnetic stirrer or mechanical stirrer)[7]

    • Erlenmeyer flasks[6]

    • Büchner funnel and filter flask[6]

    • Ice bath[5][6]

2. Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Glassware Preparation: All glassware must be scrupulously cleaned and dried, typically in an oven overnight, to remove all traces of water.[4][6][11] Assemble the apparatus (round-bottom flask, reflux condenser, and addition funnel) while hot and protect it from atmospheric moisture with drying tubes.[11]

  • Initiation: Place 1.0 g of dry, shiny magnesium turnings into the 100 mL round-bottom flask.[6] Add 8 mL of anhydrous ethyl ether and 5 mL of dry bromobenzene to the flask through the condenser.[6] Warm the flask gently with your hands.[6] The reaction should initiate within minutes, indicated by bubbling and the solution turning cloudy and brownish.[5][6]

  • Initiation Assistance (if needed): If the reaction does not start, a small crystal of iodine can be added to activate the magnesium surface.[6][10] Alternatively, the magnesium can be crushed with a dry stirring rod.[11]

  • Completion of Grignard Formation: Once the reaction begins, add an additional 12 mL of anhydrous ethyl ether down the condenser.[6] Allow the mixture to reflux gently until most of the magnesium is consumed.[6][8] The final solution should be cloudy and brown.[6] Proceed to the next step without delay as the reagent can deteriorate.[8]

3. Synthesis of this compound

  • Reactant Addition: In a separatory funnel, prepare a solution of 2.5 g of methyl benzoate in 8 mL of anhydrous ethyl ether.[6]

  • Reaction: Add the methyl benzoate solution dropwise to the stirred Grignard reagent through the top of the condenser.[6] The addition should be slow enough to maintain a gentle reflux and control the exothermic reaction.[2][7] An ice bath can be used to moderate the reaction if it becomes too vigorous.[5][6] A white solid intermediate may precipitate during this step.[6]

  • Reflux: After the addition is complete, gently reflux the mixture for an additional 25-60 minutes to ensure the reaction goes to completion.[6][7]

4. Work-up and Isolation

  • Hydrolysis: Cool the reaction flask in an ice bath.[7] Pour the reaction mixture slowly and with stirring into an Erlenmeyer flask containing approximately 30 mL of 10% sulfuric acid and 15 g of ice.[6][8] This step protonates the alkoxide and dissolves the basic magnesium salts.[6][8]

  • Extraction: Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with ether and add the rinsing to the funnel.[6] Shake the funnel, venting frequently, and separate the layers. The this compound will be in the organic (ether) layer.[6]

  • Washing: Wash the organic layer sequentially with 10% sulfuric acid, water, and finally a saturated sodium chloride solution to remove residual acid and water.[7][8]

  • Drying: Transfer the ether layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[8]

  • Solvent Removal: Decant or filter the dried ether solution into a tared flask. Evaporate the ether using a rotary evaporator or by gentle heating in a fume hood to obtain the crude product.[8][11]

5. Purification

  • Recrystallization: The primary impurity is often biphenyl, which is formed as a side product.[8] Recrystallize the crude this compound from a suitable solvent system like an ether-ligroin mixture or carbon tetrachloride.[5][7][8] Biphenyl is more soluble in nonpolar hydrocarbon solvents, allowing for its separation.[8]

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and let them air dry.[7] Determine the final mass, calculate the percent yield, and characterize the product by measuring its melting point (literature value: ~160-163°C).[5][8]

Data Presentation

Table 1: Reagent and Product Data for this compound Synthesis

CompoundMolecular Weight ( g/mol )Amount UsedMolesMolar Ratio (Theoretical)
Bromobenzene157.0110.0 g0.06372
Magnesium24.311.5 g0.06172
Methyl Benzoate136.154.5 g (4.1 mL)0.03301
This compound260.33Theoretical: 8.03 g0.03091

Note: The values in this table are based on a sample literature procedure and should be adjusted based on the specific scale of the experiment. The limiting reagent in this example is magnesium.[5] A typical yield for this reaction can range from 70% to over 90%.[7][12]

Visualizations

Reaction Mechanism

reaction_mechanism This compound Grignard Reaction Mechanism ester Methyl Benzoate (PhCOOCH3) intermediate1 Tetrahedral Intermediate ester->intermediate1 grignard1 Phenylmagnesium Bromide (PhMgBr) grignard1->ester 1. Nucleophilic Attack ketone Benzophenone (PhCOPh) intermediate1->ketone 2. Elimination methoxy - OCH3 intermediate1->methoxy intermediate2 Magnesium Alkoxide Salt (Ph3COMgBr) ketone->intermediate2 grignard2 Phenylmagnesium Bromide (PhMgBr) grignard2->ketone 3. Nucleophilic Attack product This compound (Ph3COH) intermediate2->product acid Acidic Work-up (H3O+) acid->intermediate2 4. Protonation

Caption: The mechanism for the Grignard synthesis of this compound from an ester.

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start: Dry Glassware and Reagents prep_grignard 1. Prepare Grignard Reagent (PhMgBr from PhBr + Mg) start->prep_grignard react_ester 2. React with Ester (Add Methyl Benzoate) prep_grignard->react_ester workup 3. Acidic Work-up (Quench with H2SO4/Ice) react_ester->workup extract 4. Liquid-Liquid Extraction (Isolate Organic Layer) workup->extract dry 5. Dry and Evaporate (Dry with Na2SO4, remove solvent) extract->dry purify 6. Recrystallization (Purify crude product) dry->purify characterize 7. Characterize Product (Yield, Melting Point, etc.) purify->characterize

Caption: A step-by-step workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Synthesis of Triphenylcarbinol via Phenylmagnesium Bromide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. Developed by Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912, this organometallic reaction involves the reaction of an alkyl or aryl halide with magnesium metal to form a Grignard reagent.[1] These reagents are potent nucleophiles and strong bases, reacting with a wide range of electrophiles, most notably carbonyl compounds.[2]

This document provides detailed protocols for the preparation of the Grignard reagent, phenylmagnesium bromide, and its subsequent use in the synthesis of the tertiary alcohol, triphenylcarbinol (also known as triphenylmethanol). Two common and effective synthetic routes are presented: the reaction of phenylmagnesium bromide with benzophenone (B1666685) and with an ester, such as methyl or ethyl benzoate. These methods are fundamental in medicinal chemistry and materials science for creating complex molecular architectures. A major impurity in this synthesis is biphenyl, which forms from a coupling reaction between the Grignard reagent and unreacted bromobenzene.[3] Proper purification techniques are essential to isolate the desired product.

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Reaction with Carbonyl Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide (PhMgBr) Bromobenzene->Grignard Mg Magnesium (Mg) Mg->Grignard Et2O Anhydrous Ether Benzophenone Benzophenone (1 eq.) This compound This compound Benzophenone->this compound 1. PhMgBr 2. H3O+ workup MethylBenzoate Methyl Benzoate (0.5 eq.) MethylBenzoate->this compound 1. PhMgBr (2 eq.) 2. H3O+ workup G cluster_prep Grignard Preparation cluster_reaction This compound Synthesis cluster_workup Workup and Purification A 1. Assemble and Flame-Dry Glassware B 2. Add Mg Turnings A->B C 3. Add Initial Bromobenzene/Ether B->C D 4. Initiate Reaction (Iodine/Heat) C->D E 5. Dropwise Addition of Bromobenzene D->E F 6. Reflux to Completion E->F G 7. Add Carbonyl Cmpd. (Benzophenone or Ester) Solution Dropwise F->G H 8. Stir / Reflux I 9. Quench with Ice and Acid H->I J 10. Extract with Ether I->J K 11. Wash Organic Layer J->K L 12. Dry with Na2SO4 K->L M 13. Remove Solvent L->M N 14. Recrystallize from Mixed Solvents M->N O 15. Isolate Pure Product N->O

References

The Trityl Group: A Versatile Protecting Group in Modern Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

The triphenylmethyl (trityl, Tr) group, derived from triphenylcarbinol, is a sterically demanding and acid-labile protecting group widely employed in organic synthesis. Its bulky nature and tunable electronic properties have made it an invaluable tool for the selective protection of primary alcohols, and it also finds application in the protection of amines and thiols. This document provides a comprehensive overview of the applications, experimental protocols, and quantitative data associated with the use of the trityl group in chemical synthesis.

Introduction to the Trityl Protecting Group

The trityl group is prized for its ability to selectively protect less sterically hindered functional groups, particularly primary alcohols, in the presence of more hindered secondary or tertiary alcohols.[1][2] This selectivity arises from the significant steric bulk of the three phenyl rings. The protection reaction typically proceeds through an SN1 mechanism, involving the formation of a stable trityl cation intermediate.[1]

Deprotection is most commonly achieved under acidic conditions, which facilitate the cleavage of the C-O, C-N, or C-S bond to regenerate the functional group and the stable trityl cation.[3] The lability of the trityl group can be fine-tuned by introducing electron-donating or electron-withdrawing substituents onto the phenyl rings, allowing for orthogonal deprotection strategies in complex syntheses.[4][5]

Key Characteristics:

  • Acid Labile: Easily cleaved under mild acidic conditions.[6]

  • Base and Nucleophile Stable: Generally stable to basic conditions and a wide range of nucleophiles.[2][4]

  • Sterically Hindered: Allows for selective protection of primary functional groups.[1]

  • Tunable Lability: The rate of cleavage can be modulated by substituents on the phenyl rings.[4]

Applications in Synthesis

The trityl group is a cornerstone in various areas of chemical synthesis, including:

  • Carbohydrate Chemistry: Its hydrophobicity and selectivity for primary hydroxyl groups have made it particularly useful in the synthesis of complex carbohydrates and nucleosides.[1][7]

  • Peptide Synthesis: The trityl group is used to protect the side chains of amino acids such as cysteine, histidine, asparagine, and glutamine during solid-phase peptide synthesis (SPPS).[5][6]

  • Drug Development: In the synthesis of complex drug molecules, the trityl group allows for the selective manipulation of functional groups, streamlining synthetic routes and improving overall yields.[8][9]

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of the trityl protecting group.

Table 1: Relative Acid Lability of Trityl Derivatives [4]

Protecting GroupAbbreviationRelative Rate of Cleavage (Approx.)Typical Deprotection Conditions
TritylTrt180% Acetic Acid; mild Lewis acids (e.g., ZnBr₂)
MonomethoxytritylMMT10Dilute TFA (e.g., 1-3%) in DCM
DimethoxytritylDMT100Very mild acid (e.g., 3% DCA in DCM)

Table 2: Comparison of Trityl with Other Common Protecting Groups [4]

Protecting GroupAbbreviationStabilityOrthogonalityRelative Acid StabilityTypical Deprotection Conditions
Trityl Trt Stable to bases and nucleophilesOrthogonal to Fmoc (base-labile)Less stable than Boc80% AcOH; dilute TFA
tert-Butyldimethylsilyl TBDMS Stable to a wide range of non-fluoride reagentsOrthogonal to many protecting groupsGenerally more stable than TrtTBAF in THF; HF-Pyridine
tert-Butoxycarbonyl Boc Stable to bases and nucleophilesOrthogonal to Fmoc (base-labile)More stable than Trt25-50% TFA in DCM

Table 3: Acid-Catalyzed Deprotection of Trityl Ethers (Alcohols) [3]

Reagent(s)Solvent(s)TemperatureTimeYield (%)Notes
Trifluoroacetic Acid (TFA)Dichloromethane (B109758) (DCM)Room Temp1 - 4 h>90Broad applicability for acid-stable compounds.
Formic Acid (88-97%)Neat or DioxaneRoom Temp3 min - 2 h85 - 95A milder alternative to TFA.
Acetic Acid (aq. 50%)WaterNot SpecifiedNot SpecifiedNot SpecifiedCan be used for selective deprotection in the presence of Boc groups.

Experimental Protocols

Protocol 1: Synthesis of Trityl Chloride from this compound

Trityl chloride is the most common reagent for introducing the trityl group and can be readily prepared from this compound.[10][11]

Materials:

  • This compound

  • Acetyl chloride

  • Anhydrous solvent (e.g., benzene (B151609) or toluene)

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous benzene or toluene.

  • Add an excess of acetyl chloride to the solution.

  • Reflux the mixture until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting solid is trityl chloride, which can be purified by recrystallization.

Protocol 2: Protection of a Primary Alcohol with Trityl Chloride

This protocol describes a general procedure for the protection of a primary alcohol.[1]

Materials:

  • Alcohol substrate

  • Trityl chloride (TrCl)

  • Anhydrous pyridine

  • 4-Dimethylaminopyridine (DMAP, catalyst)

  • Anhydrous dichloromethane (DCM)

  • Methanol (for quenching)

Procedure:

  • Dissolve the alcohol (1.0 equiv) and DMAP (0.1 equiv) in anhydrous pyridine.

  • Add trityl chloride (1.1 - 1.5 equiv) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Quench the reaction by adding a small amount of methanol.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Acid-Catalyzed Deprotection of a Trityl Ether

This protocol provides a general method for the removal of the trityl group using trifluoroacetic acid.[3]

Materials:

  • Trityl-protected substrate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the trityl-protected substrate (1.0 equiv) in anhydrous DCM (approx. 0.1 M).

  • Add TFA (2.0 - 10.0 equiv) dropwise to the stirred solution at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.[3]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the deprotected product by column chromatography on silica gel to separate it from the triphenylmethanol byproduct.

Visualizations

Protection_Mechanism cluster_step1 Step 1: Formation of Trityl Cation cluster_step2 Step 2: Nucleophilic Attack TrCl Trityl Chloride (Tr-Cl) Tr_cation Trityl Cation (Tr+) TrCl->Tr_cation S(N)1 ROH Alcohol (R-OH) Protected_Alcohol Protected Alcohol (R-O-Tr) Tr_cation->Protected_Alcohol Nucleophilic Attack ROH->Protected_Alcohol

Caption: SN1 mechanism for the protection of an alcohol with a trityl group.

Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage Protected_Alcohol Protected Alcohol (R-O-Tr) Protonated_Ether Protonated Ether Protected_Alcohol->Protonated_Ether + H+ ROH Alcohol (R-OH) Protonated_Ether->ROH Tr_cation Trityl Cation (Tr+) Protonated_Ether->Tr_cation H_plus H+ Experimental_Workflow Start Start with Substrate Protection Protection with Tr-Cl, Base Start->Protection Reaction Desired Synthetic Transformation Protection->Reaction Deprotection Deprotection with Acid Reaction->Deprotection Purification Purification Deprotection->Purification Final_Product Final Product Purification->Final_Product

References

Application Notes and Protocols: Triphenylcarbinol as a Precursor for Triarylmethane Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of triphenylcarbinol and its derivatives as immediate precursors for the synthesis of triarylmethane dyes. This document includes detailed experimental protocols, quantitative data for key reactions, and visualizations to elucidate the synthetic pathways.

Introduction

Triarylmethane dyes are a class of intensely colored synthetic organic compounds characterized by a central sp²-hybridized carbon atom bonded to three aryl rings.[1] Their vibrant colors and pH-sensitive nature make them valuable in various applications, including as textile dyes, biological stains, pH indicators, and in photo-sensitive materials. The core structure of these dyes is based on the triphenylmethyl cation.

This compound (triphenylmethanol) and its substituted analogues serve as the direct carbinol or "pseudo-base" precursors to the final dye form. The conversion of the colorless carbinol to the highly conjugated, colored triarylmethyl cation is typically achieved through an acid-catalyzed dehydration reaction. This final step is a crucial transformation in many classical synthetic routes to this class of dyes.

Synthesis of Triarylmethane Dyes from this compound Precursors

The general principle for the formation of triarylmethane dyes from this compound precursors involves the acid-catalyzed generation of a stable carbocation, which is the chromophore of the dye. The reaction is a dehydration of the carbinol.

General Reaction Scheme

The conversion of a substituted this compound to a triarylmethane dye can be represented by the following general scheme:

G This compound Substituted this compound (Colorless Carbinol Base) H_plus + H⁺ (Acid Catalyst) This compound->H_plus Dye Triarylmethane Dye (Colored Cation) H_plus->Dye Water - H₂O Dye->Water Dehydration G cluster_0 Synthesis of this compound Precursor cluster_1 Dye Formation Aryl_Halide Aryl Halide (e.g., 4-bromo-N,N-dimethylaniline) Mg Mg, Anhydrous THF Aryl_Halide->Mg Reaction Grignard Grignard Reagent Mg->Grignard Carbonyl Carbonyl Compound (e.g., Diethyl carbonate) Grignard->Carbonyl Nucleophilic Addition Carbinol_Salt Magnesium Salt of This compound Carbonyl->Carbinol_Salt Acid Aqueous Acid (e.g., HCl) Carbinol_Salt->Acid Hydrolysis & Dehydration Dye_Product Triarylmethane Dye (e.g., Crystal Violet) Acid->Dye_Product G This compound This compound Protonation Protonation of Hydroxyl Group This compound->Protonation Acid Catalyst (H⁺) Protonated_Carbinol Protonated Carbinol Protonation->Protonated_Carbinol Loss_of_Water Loss of Water Protonated_Carbinol->Loss_of_Water Carbocation Triarylmethyl Cation (Resonance Stabilized Dye) Loss_of_Water->Carbocation

References

Application Notes and Protocols for the Purification of Triphenylcarbinol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Triphenylcarbinol (also known as triphenylmethanol) is a tertiary alcohol commonly synthesized via the Grignard reaction of phenylmagnesium bromide with benzophenone (B1666685) or an ester like methyl benzoate. The crude product from this synthesis is often contaminated with impurities, most notably biphenyl, which arises from the coupling of the Grignard reagent with unreacted bromobenzene.[1] Additional impurities may include unreacted starting materials.

Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[2] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. An ideal recrystallization solvent will dissolve the crude product at an elevated temperature (typically the solvent's boiling point) and allow the pure compound to crystallize upon cooling, while the impurities remain dissolved in the mother liquor.[3][4] This document provides detailed protocols for the purification of this compound by recrystallization using two common solvent systems: isopropanol (B130326) and a mixed solvent system of ethanol (B145695) and water.

Principle of Recrystallization

The successful purification of this compound by recrystallization hinges on the selection of an appropriate solvent. This compound, a relatively polar molecule due to its hydroxyl group, is soluble in polar organic solvents like alcohols, particularly when heated.[5][6] In contrast, the primary impurity, biphenyl, is a nonpolar hydrocarbon and thus is also soluble in many organic solvents.[7] The purification is effective because the solubility of this compound in suitable solvents like isopropanol or ethanol decreases significantly as the temperature is lowered, allowing it to crystallize out of the solution. Biphenyl, being more soluble, tends to remain in the cold solvent.[8]

The purity of the final product is typically assessed by its melting point. Pure this compound has a sharp melting point in the range of 160–163 °C.[5][9] Crude this compound from a Grignard synthesis often exhibits a lower and broader melting point; for instance, a range of 128-130 °C suggests the presence of significant impurities.[10] An increase and sharpening of the melting point range after recrystallization is a strong indicator of successful purification.

Data Presentation: Solvent Selection and Physical Properties

The selection of an appropriate solvent is the most critical step in the recrystallization process. The ideal solvent should exhibit high solubility for this compound at high temperatures and low solubility at low temperatures, while impurities should remain soluble at low temperatures.

CompoundSolventSolubility at 25 °C ( g/100 mL)Solubility at Boiling PointKey Properties
This compound IsopropanolSparingly solubleHighly solubleGood for single-solvent recrystallization.[11][12]
Ethanol5[9]Highly solubleGood for single or mixed-solvent systems.[13]
WaterInsoluble[5]InsolubleUsed as an anti-solvent in mixed systems.
Petroleum EtherInsoluble[5]Sparingly solubleCan be used for washing to remove nonpolar impurities.
Carbon TetrachlorideSolubleHighly SolubleEffective but hazardous; less common now.[14]
Biphenyl (Impurity) IsopropanolSolubleVery SolubleTends to remain in the mother liquor upon cooling.
EthanolSoluble[7]Very SolubleTends to remain in the mother liquor upon cooling.
WaterInsoluble[7]Insoluble---
Petroleum EtherSolubleVery SolubleNot suitable for separating from this compound.
PropertyCrude this compoundRecrystallized this compound
Typical Melting Point 128-145 °C (Broad)[15]160-163 °C (Sharp)[5][9]
Appearance Off-white to yellow solid[13]White crystalline solid[6]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Isopropanol

This protocol is suitable for purifying crude this compound that is relatively free from highly polar impurities.

Materials:

  • Crude this compound

  • Isopropanol (2-propanol)

  • Erlenmeyer flasks (2)

  • Hot plate

  • Pasteur pipet

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

  • Spatula

Procedure:

  • Dissolution: Place the crude this compound (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a boiling chip or a magnetic stir bar. Add a minimal amount of isopropanol (start with ~20-25 mL) and gently heat the mixture on a hot plate with stirring.[16] Bring the solution to a gentle boil.

  • Achieve Saturation: Continue to add small portions of hot isopropanol dropwise using a Pasteur pipet until the solid just completely dissolves.[16] It is crucial to use the minimum amount of hot solvent to ensure a good yield. If insoluble impurities are present, they will not dissolve even with the addition of more solvent.

  • Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration. To do this, pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it to remove the solid impurities. Add a small amount of extra hot isopropanol (~1-2 mL) before filtration to prevent premature crystallization in the funnel.

  • Crystallization: Remove the flask containing the clear solution from the heat and cover it with a watch glass. Allow the solution to cool slowly and undisturbed to room temperature.[11] Slow cooling promotes the formation of larger, purer crystals.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears to have stopped, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.[12]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[17]

  • Washing: Wash the collected crystals on the filter paper with two small portions of ice-cold isopropanol to remove any adhering mother liquor containing dissolved impurities.[17]

  • Drying: Continue to draw air through the funnel to partially dry the crystals.[16] Then, carefully transfer the purified crystals to a pre-weighed watch glass and allow them to air dry completely or dry them in a desiccator.

  • Analysis: Weigh the dry, purified this compound to calculate the percent recovery. Determine the melting point to assess its purity.

Protocol 2: Mixed-Solvent Recrystallization from Ethanol-Water

This method is effective when a single solvent is too effective at dissolving the compound even at low temperatures, or to enhance crystal formation. Ethanol is the "good" solvent in which this compound is soluble, and water is the "anti-solvent" or "bad" solvent in which it is insoluble.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (2)

  • Hot plate

  • Graduated cylinders

  • Büchner funnel and filter flask

  • Filter paper

  • Watch glass

Procedure:

  • Dissolution: In a 100 mL Erlenmeyer flask, dissolve the crude this compound (e.g., 5.0 g) in a minimal amount of hot ethanol, near its boiling point. Start with approximately 15-20 mL of ethanol and add more in small portions as needed until the solid is fully dissolved.

  • Addition of Anti-Solvent: While keeping the ethanol solution hot, add deionized water dropwise until the solution just begins to appear cloudy (turbid). This point of incipient cloudiness indicates that the solution is saturated.

  • Re-dissolution: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance.

  • Complete Crystallization: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to ensure maximum crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol-water mixture (in approximately the same ratio used for the recrystallization) to remove impurities.

  • Drying: Dry the purified crystals on a watch glass.

  • Analysis: Determine the final weight and melting point of the recrystallized this compound.

Visualized Workflow and Signaling Pathways

Experimental Workflow for Recrystallization

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimal Hot Solvent Crude->Dissolve HotFilter Hot Filtration (Optional) Dissolve->HotFilter Insoluble impurities Cool Slow Cooling to Room Temperature Dissolve->Cool HotFilter->Cool IceBath Cool in Ice Bath Cool->IceBath VacuumFilter Vacuum Filtration IceBath->VacuumFilter Wash Wash with Cold Solvent VacuumFilter->Wash Impurities Impurities in Mother Liquor VacuumFilter->Impurities Filtrate Dry Dry Crystals Wash->Dry Pure Pure this compound Dry->Pure

Caption: General workflow for the purification of this compound via recrystallization.

Logical Relationship for Solvent Selection

Solvent_Selection Start Select a Test Solvent SolubleCold Soluble in Cold Solvent? Start->SolubleCold InsolubleHot Insoluble in Hot Solvent? SolubleCold->InsolubleHot No BadSolvent Unsuitable Solvent SolubleCold->BadSolvent Yes GoodSolvent Suitable Solvent InsolubleHot->GoodSolvent No InsolubleHot->BadSolvent Yes

Caption: Decision-making process for selecting a suitable recrystallization solvent.

References

synthesis of triphenylmethyl chloride from triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of Triphenylmethyl Chloride

Introduction

Triphenylmethyl chloride, also known as trityl chloride, is a vital organic compound with the chemical formula (C₆H₅)₃CCl.[1] It serves as a cornerstone reagent in synthetic organic chemistry, primarily for the introduction of the trityl protecting group. This protecting group is extensively used for selective protection of primary alcohols, as well as amino and thiol functional groups, particularly in the synthesis of nucleosides, carbohydrates, and peptides.[2] The stability of the triphenylmethyl (trityl) cation makes trityl chloride a highly reactive alkyl halide, readily undergoing nucleophilic substitution reactions.[2] This reactivity is fundamental to its application as an intermediate in the production of various pharmaceuticals, including antiviral drugs and cephalosporins.[2]

Reaction Principle and Mechanism

The (triphenylmethanol) is a classic example of a unimolecular nucleophilic substitution (Sₙ1) reaction. The reaction is typically carried out by treating triphenylcarbinol with a chlorinating agent, such as acetyl chloride or concentrated hydrochloric acid.

The reaction with acetyl chloride proceeds via the following overall equation: (C₆H₅)₃COH + CH₃COCl → (C₆H₅)₃CCl + CH₃COOH[3]

The mechanism involves two key steps:

  • Formation of a Stable Carbocation: The hydroxyl group of this compound is a poor leaving group. In the presence of an acid or an acyl chloride, the oxygen atom is protonated (or acetylated), forming a better leaving group (water or an acetate (B1210297) group). Departure of this leaving group generates a resonance-stabilized triphenylmethyl (trityl) carbocation. The stability of this tertiary carbocation is significantly enhanced by the delocalization of the positive charge over the three phenyl rings.[3][4]

  • Nucleophilic Attack: The chloride ion (Cl⁻), a nucleophile, then attacks the electrophilic carbocation to form the final product, triphenylmethyl chloride.[4]

Due to the Sₙ1 nature of the reaction, which proceeds through a planar carbocation intermediate, this synthesis is favored for tertiary alcohols like this compound.

Experimental Protocols

This section details the laboratory procedure for the using acetyl chloride.

Materials and Reagents

Reagent/MaterialFormulaMolar Mass ( g/mol )Quantity
This compound(C₆H₅)₃COH260.335.0 g
Acetyl ChlorideCH₃COCl78.505.0 mL
Diethyl Ether (anhydrous)(C₂H₅)₂O74.1250 mL
Petroleum Ether (low boiling)--For recrystallization
Sodium Bicarbonate (5% soln)NaHCO₃84.01As needed
Anhydrous Sodium SulfateNa₂SO₄142.04As needed
Round-bottom flask (100 mL)--1
Reflux condenser--1
Separatory funnel (125 mL)--1
Erlenmeyer flasks--Various sizes
Buchner funnel and filter flask--1 set
Magnetic stirrer and stir bar--1
Heating mantle--1

Procedure

  • Reaction Setup: In a 100 mL round-bottom flask containing a magnetic stir bar, dissolve 5.0 g of this compound in 25 mL of anhydrous diethyl ether.

  • Addition of Acetyl Chloride: While stirring the solution, slowly add 5.0 mL of acetyl chloride to the flask. The addition should be done cautiously as the reaction can be exothermic and hydrogen chloride gas is evolved.

  • Reaction: After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Work-up and Extraction:

    • Transfer the reaction mixture to a 125 mL separatory funnel.

    • Wash the organic layer sequentially with:

      • 20 mL of cold water to remove excess acetyl chloride and acetic acid.

      • 20 mL of 5% sodium bicarbonate solution to neutralize any remaining acid (check the aqueous layer with litmus (B1172312) paper to ensure it is basic).

      • 20 mL of brine (saturated NaCl solution) to aid in the separation of the layers.

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation of Crude Product:

    • Decant or filter the dried ether solution into a clean, dry Erlenmeyer flask.

    • Evaporate the diethyl ether using a rotary evaporator or by gentle heating in a fume hood to obtain the crude triphenylmethyl chloride as a solid.

  • Purification (Recrystallization):

    • Dissolve the crude product in a minimum amount of a suitable hot solvent, such as a mixture of diethyl ether and petroleum ether or toluene (B28343) and petroleum ether.[5]

    • Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of cold petroleum ether and allow them to air dry.

  • Characterization:

    • Determine the melting point of the purified product. Pure triphenylmethyl chloride has a melting point of 109-112 °C.[1][6]

    • Obtain an infrared (IR) spectrum and compare it with a reference spectrum.

Quantitative Data Summary

ParameterValue
Molar Mass of this compound260.33 g/mol
Molar Mass of Triphenylmethyl Chloride278.78 g/mol
Theoretical Yield~5.35 g (based on 5.0 g of this compound)
Typical Experimental Yield80-90%
Melting Point (literature)109-112 °C[1][6]
Boiling Point (literature)230-235 °C at 20 mmHg[6]
AppearanceWhite to yellowish crystalline solid[1]
SolubilitySoluble in chloroform, benzene, acetone, ether, THF, hexane[1]

Visualizations

Reaction Mechanism

reaction_mechanism cluster_step1 Step 1: Formation of a good leaving group cluster_step2 Step 2: Formation of carbocation cluster_step3 Step 3: Nucleophilic attack This compound (C₆H₅)₃C-OH This compound Intermediate (C₆H₅)₃C-O-COCH₃ + HCl This compound->Intermediate Nucleophilic attack on acetyl chloride AcetylChloride CH₃COCl Acetyl Chloride Carbocation (C₆H₅)₃C⁺ Trityl Carbocation + CH₃COO⁻ Intermediate->Carbocation Leaving group departs Product (C₆H₅)₃C-Cl Triphenylmethyl Chloride Carbocation->Product ChlorideIon Cl⁻ ChlorideIon->Product Attack by chloride ion

Caption: Sₙ1 mechanism for the synthesis of triphenylmethyl chloride.

Experimental Workflow

experimental_workflow Start Start: This compound & Acetyl Chloride in Diethyl Ether Reaction Stir at Room Temperature (30 min) Start->Reaction Workup Transfer to Separatory Funnel Wash with H₂O, NaHCO₃, Brine Reaction->Workup Drying Dry Organic Layer (Anhydrous Na₂SO₄) Workup->Drying Evaporation Evaporate Solvent (Rotary Evaporator) Drying->Evaporation Crude Crude Product (Solid) Evaporation->Crude Recrystallization Recrystallize from Ether/Petroleum Ether Crude->Recrystallization Filtration Vacuum Filtration Recrystallization->Filtration FinalProduct Purified Product: Triphenylmethyl Chloride Filtration->FinalProduct Characterization Characterization: Melting Point, IR Spectroscopy FinalProduct->Characterization

Caption: Workflow for the synthesis and purification of triphenylmethyl chloride.

References

Application Notes and Protocols: The Role of Triphenylcarbinol in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylcarbinol (triphenylmethanol) and its derivatives are pivotal reagents in the synthesis of a wide array of pharmaceutical compounds. Their utility stems primarily from the triphenylmethyl (trityl, Trt) group, a bulky and selectively removable protecting group for hydroxyl, amino, and thiol functions. The steric hindrance afforded by the three phenyl rings allows for regioselective protection, a critical aspect in the multi-step synthesis of complex molecules. Furthermore, the this compound moiety itself can be incorporated into drug molecules to enhance their therapeutic properties. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in pharmaceutical synthesis, with a focus on antiviral and anticancer agents.

Core Applications

The applications of this compound in pharmaceutical synthesis can be broadly categorized into two areas:

  • As a Precursor to Protecting Groups: The trityl group and its substituted analogs (e.g., MMT, DMT, TMT) are extensively used to protect primary hydroxyl groups in nucleosides during the synthesis of antiviral drugs like Zidovudine (AZT). The ease of introduction and the mild, acidic conditions required for its removal make the trityl group an ideal choice for protecting sensitive functional groups.[1][2]

  • As a Molecular Scaffold: this compound derivatives can be directly incorporated into drug molecules to enhance their pharmacological properties. For instance, conjugation of triphenylmethanol derivatives to peptides like triptorelin (B344507) has been shown to improve cellular uptake and biological activity.[3][4][5][6][7]

Data Presentation

Table 1: Synthesis of Triphenylmethanol Derivatives
DerivativeStarting MaterialReagentsYield (%)Reference
Tris(4-methoxyphenyl)methanolAnisole1,3,5-Trioxane, H₂SO₄, Glacial Acetic Acid62-77[7]
1-(chloro(4-methoxyphenyl)(phenyl)methyl)naphthalene1-Bromonaphthalene, 4-MethoxybenzophenoneMg, Acetyl Chloride85[8]
Table 2: Trityl Protection of Nucleosides
NucleosideTritylating AgentBaseSolventReaction TimeYield (%)Reference
RibonucleosideTrityl Chloride-THF/DMF2 hNot specified[2]
2'-Deoxynucleosides4,4'-Dimethoxytrityl chlorideEt₃N1,4-Dioxane12 hHigh (not specified)[9]
Table 3: Synthesis and Activity of Triptorelin-Triphenylmethanol Conjugates
ConjugateLinkerAntiproliferative Activity (IC₅₀)Cell LineReference
TRP-TPMSebacic Acid21-37% inhibition at 50 µMCCRF-CEM[3][4][6]
TRP-TPMDodecanedioic Acid20-30% decrease in TBARS-[5]
TPM-TRPFatty Linkers55-97% inhibition at 5 µMBreast Carcinoma[7]

Experimental Protocols

Protocol 1: Selective 5'-O-Tritylation of a Nucleoside

This protocol describes a general method for the selective protection of the 5'-hydroxyl group of a nucleoside, a key step in the synthesis of many antiviral drugs.[2]

Materials:

  • Ribonucleoside

  • Trityl chloride

  • Silver nitrate (B79036) (AgNO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • 5% aqueous sodium bicarbonate (NaHCO₃)

  • Dichloromethane (CH₂Cl₂)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

Procedure:

  • Dissolve the ribonucleoside in a mixture of anhydrous THF and DMF (8:2 v/v).

  • Add silver nitrate (1.2 mmol per mmol of nucleoside) to the solution and stir until completely dissolved (approximately 7 minutes).

  • Add trityl chloride (1.3 mmol per mmol of nucleoside) to the mixture in one portion.

  • Stir the reaction mixture at 25°C for 2 hours.

  • Filter the mixture to remove the precipitated silver salts.

  • To the clear filtrate, add a 5% aqueous solution of sodium bicarbonate to quench the reaction and prevent premature detritylation.[2]

  • Extract the product into dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the 5'-O-tritylated nucleoside.

Protocol 2: Synthesis of Triptorelin-Triphenylmethanol (TRP-TPM) Conjugates

This protocol outlines the synthesis of prodrugs of the anticancer peptide triptorelin by conjugation with triphenylmethanol derivatives.[4][5]

Materials:

  • Tris(4-methoxyphenyl)methanol derivative (TPM)

  • Triptorelin (TRP) acetate (B1210297)

  • Sebacic acid or Dodecanedioic acid (linker)

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • N,N-Diisopropylethylamine (DIPEA)

  • N-Methyl-2-pyrrolidone (NMP), dry

Procedure:

  • Dissolve the TPM derivative (0.05 mmol), TRP acetate (0.05 mmol), the dicarboxylic acid linker (0.05 mmol), and HBTU (19 mg, 0.05 mmol) in dry NMP (3 mL).

  • Add DIC (8 µL, 0.05 mmol) and DIPEA (21 µL, 0.12 mmol) to the reaction mixture.

  • Stir the mixture at room temperature for 24 hours.[4][5]

  • Evaporate the solvent under vacuum.

  • Purify the final product by chromatography on a C18 column using a gradient of hexanes/ethyl acetate as the eluent.

Protocol 3: Deprotection of the Trityl Group

This protocol describes the removal of the trityl group under mild acidic conditions, a common final step in the synthesis of oligonucleotides and other modified nucleosides.[2]

Materials:

Procedure:

  • Thoroughly dry the tritylated compound.

  • Dissolve the dried sample in 80% aqueous acetic acid.

  • Allow the solution to stand at room temperature for 20 minutes.

  • Add an equal volume of 95% ethanol to the solution.

  • Lyophilize the sample to remove the acetic acid and isolate the deprotected product.

Visualization of Synthetic Pathways

G cluster_0 Protocol 1: 5'-O-Tritylation of a Nucleoside cluster_1 Synthesis of a Pharmaceutical Intermediate (e.g., for Zidovudine) cluster_2 Protocol 3: Deprotection Nucleoside Nucleoside 5'-O-Tritylated Nucleoside 5'-O-Tritylated Nucleoside Nucleoside->5'-O-Tritylated Nucleoside Trityl-Cl, AgNO3 Trityl Chloride Trityl Chloride Trityl Chloride->5'-O-Tritylated Nucleoside Mesylate Intermediate Mesylate Intermediate 5'-O-Tritylated Nucleoside->Mesylate Intermediate MsCl, Pyridine Azido Intermediate Azido Intermediate Mesylate Intermediate->Azido Intermediate LiN3, DMF Final Drug (e.g., Zidovudine) Final Drug (e.g., Zidovudine) Azido Intermediate->Final Drug (e.g., Zidovudine) Aq. Acetic Acid

Caption: Synthetic workflow for a nucleoside-based drug using trityl protection.

G cluster_0 Protocol 2: Synthesis of TRP-TPM Conjugate TPM Derivative TPM Derivative TRP-TPM Conjugate TRP-TPM Conjugate TPM Derivative->TRP-TPM Conjugate Triptorelin Triptorelin Triptorelin->TRP-TPM Conjugate Linker Linker Linker->TRP-TPM Conjugate HBTU, DIC, DIPEA

Caption: Workflow for the synthesis of Triptorelin-Triphenylmethanol conjugates.

Conclusion

This compound and its derivatives are indispensable tools in modern pharmaceutical synthesis. The trityl protecting group strategy offers a robust and versatile method for the selective protection of functional groups in complex molecules, as exemplified in the synthesis of nucleoside antiviral agents. Furthermore, the direct incorporation of the triphenylmethanol scaffold into drug molecules presents a promising avenue for the development of novel therapeutics with enhanced properties. The protocols and data presented herein provide a valuable resource for researchers and drug development professionals engaged in the synthesis of pharmaceutical compounds.

References

Application Notes and Protocols for the Analytical Characterization of Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive overview of the analytical techniques, including detailed experimental protocols and data interpretation, for the characterization of triphenylcarbinol.

Introduction

This compound, also known as triphenylmethanol, is a tertiary alcohol that serves as a fundamental building block in organic synthesis and is a common impurity in related pharmaceutical compounds.[1][2] Its accurate identification and characterization are crucial for quality control and regulatory compliance in drug development. This document outlines the primary analytical techniques used to characterize this compound, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Analytical Techniques and Data Presentation

A combination of spectroscopic techniques is typically employed to unambiguously identify and assess the purity of this compound.[3] The following sections detail the expected results and provide structured tables for easy comparison of quantitative data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is relatively simple due to the molecule's symmetry.[4] It typically shows two main signals: a multiplet for the aromatic protons of the three phenyl rings and a singlet for the hydroxyl proton.[4] The integration of these signals corresponds to the number of protons in each environment.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the carbinol carbon, the ipso-carbons (the carbons attached to the carbinol carbon), and the ortho, meta, and para carbons of the phenyl rings.[4]

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

Technique Nucleus Chemical Shift (δ) in ppm Multiplicity Assignment
¹H NMR¹H~7.21-7.30MultipletAromatic protons (Ar-H)
~2.90SingletHydroxyl proton (-OH)
¹³C NMR¹³C~82SingletCarbinol carbon (C-OH)
~120-150Multiple SingletsAromatic carbons (Ar-C)
~150SingletIpso-carbon

Note: Chemical shifts can vary slightly depending on the solvent and concentration used.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to the O-H bond of the alcohol and the C-H and C=C bonds of the aromatic rings.[4][6]

Table 2: Key IR Absorption Bands for this compound

Frequency Range (cm⁻¹) Intensity Shape Assignment
~3463StrongBroadO-H stretch (alcohol)
~3072WeakSharp=C-H stretch (aromatic)
~1450-1550ModerateSharpC=C stretch (aromatic ring)
~1175ModerateSharpC-O stretch (tertiary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. The electron ionization (EI) mass spectrum of this compound shows a molecular ion peak (M⁺) corresponding to its molecular weight (260.3 g/mol ).[1][4] The fragmentation pattern is also characteristic, with major fragments arising from the loss of phenyl groups.[4]

Table 3: Major Fragments in the Mass Spectrum of this compound

m/z (Mass-to-Charge Ratio) Relative Intensity Proposed Fragment
260Moderate[C₁₉H₁₆O]⁺ (Molecular Ion, M⁺)
183High[(C₆H₅)₂COH]⁺ (Loss of a phenyl group)
105Base Peak[C₆H₅CO]⁺ (Acylium ion, loss of two phenyl groups and a hydrogen)
77Moderate[C₆H₅]⁺ (Phenyl cation)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Due to the presence of conjugated phenyl rings, this compound exhibits absorption in the UV region.[2][7]

Table 4: UV-Vis Spectroscopic Data for this compound

Solvent λmax (nm)
Ethanol~250-260

Experimental Protocols

The following are detailed protocols for the analytical characterization of this compound.

Protocol for NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

  • Data Acquisition:

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum. This will require a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol for IR Spectroscopy

Objective: To obtain the IR spectrum of this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr) for pellet preparation or a solvent for solution-based analysis

  • FTIR spectrometer with an appropriate sample holder (e.g., ATR or transmission)

Procedure (using KBr pellet method):

  • Sample Preparation: Grind a small amount (1-2 mg) of the this compound sample with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment.

  • Sample Scan: Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the expected values for this compound.

Protocol for Mass Spectrometry

Objective: To obtain the mass spectrum of this compound.

Materials:

  • This compound sample

  • A suitable solvent (e.g., methanol (B129727) or dichloromethane)

  • Mass spectrometer (e.g., with Electron Ionization - EI source) coupled to a Gas Chromatograph (GC-MS) or with a direct insertion probe.

Procedure (using GC-MS):

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a volatile solvent like methanol or dichloromethane.

  • Instrument Setup: Set up the GC with an appropriate column and temperature program to separate the analyte from any impurities. Set the mass spectrometer to scan a suitable mass range (e.g., m/z 50-300).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

  • Data Acquisition: The sample will be vaporized, separated on the GC column, and then introduced into the mass spectrometer for ionization and analysis.

  • Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak and the characteristic fragmentation pattern of this compound.

Visualizations

Experimental Workflow for Characterization

The following diagram illustrates the logical workflow for the characterization of a sample suspected to be this compound.

G cluster_0 Initial Analysis cluster_1 Structural Elucidation cluster_2 Molecular Weight and Purity Sample Preparation Sample Preparation IR Spectroscopy IR Spectroscopy Sample Preparation->IR Spectroscopy Functional Group Identification Functional Group Identification IR Spectroscopy->Functional Group Identification NMR Spectroscopy NMR Spectroscopy Functional Group Identification->NMR Spectroscopy Proceed if consistent 1H and 13C Spectra 1H and 13C Spectra NMR Spectroscopy->1H and 13C Spectra Structural Confirmation Structural Confirmation 1H and 13C Spectra->Structural Confirmation Mass Spectrometry Mass Spectrometry Structural Confirmation->Mass Spectrometry Confirm with MW Molecular Ion and Fragmentation Molecular Ion and Fragmentation Mass Spectrometry->Molecular Ion and Fragmentation Purity Assessment Purity Assessment Molecular Ion and Fragmentation->Purity Assessment Final Characterization Report Final Characterization Report Purity Assessment->Final Characterization Report

Caption: Workflow for the analytical characterization of this compound.

Relationship of Analytical Techniques

This diagram shows the relationship between the different analytical techniques and the information they provide for the comprehensive characterization of this compound.

G cluster_techniques Analytical Techniques cluster_information Information Obtained This compound This compound NMR Spectroscopy NMR Spectroscopy This compound->NMR Spectroscopy IR Spectroscopy IR Spectroscopy This compound->IR Spectroscopy Mass Spectrometry Mass Spectrometry This compound->Mass Spectrometry UV-Vis Spectroscopy UV-Vis Spectroscopy This compound->UV-Vis Spectroscopy Molecular Structure Molecular Structure NMR Spectroscopy->Molecular Structure Functional Groups Functional Groups IR Spectroscopy->Functional Groups Molecular Weight & Formula Molecular Weight & Formula Mass Spectrometry->Molecular Weight & Formula Electronic Transitions Electronic Transitions UV-Vis Spectroscopy->Electronic Transitions

Caption: Interrelation of analytical techniques for this compound.

References

Application Notes and Protocols for the Grignard Synthesis of Triphenylmethanol from Methyl Benzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. This protocol details the synthesis of triphenylmethanol, a tertiary alcohol, through the reaction of methyl benzoate (B1203000) with phenylmagnesium bromide, a Grignard reagent.[1][2] This reaction is a classic example of nucleophilic acyl substitution followed by nucleophilic addition.[3][4] Two equivalents of the Grignard reagent are required: the first adds to the ester to form an unstable tetrahedral intermediate which then eliminates methoxide (B1231860) to yield benzophenone (B1666685).[1][4] The highly reactive benzophenone intermediate immediately reacts with a second equivalent of the Grignard reagent to form the triphenylmethoxide salt, which upon acidic workup, yields the final product, triphenylmethanol.[1][4][5]

A critical aspect of this synthesis is the absolute requirement for anhydrous (dry) conditions, as Grignard reagents are highly reactive towards protic solvents like water, which would quench the reagent and inhibit the desired reaction.[6][7][8][9]

Reaction Mechanism

The overall reaction proceeds in two main stages after the formation of the Grignard reagent:

  • Nucleophilic Acyl Substitution: The first equivalent of phenylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of methyl benzoate. This forms a tetrahedral intermediate which collapses, expelling the methoxide leaving group to form benzophenone.[1][3][4]

  • Nucleophilic Addition: The newly formed benzophenone is more reactive than the starting ester and rapidly reacts with a second equivalent of phenylmagnesium bromide.[4] This nucleophilic addition results in the formation of a magnesium alkoxide salt of triphenylmethanol.

  • Protonation: An acidic workup is performed to protonate the alkoxide, yielding the final triphenylmethanol product and converting magnesium salts into water-soluble forms for easy removal.[4][6]

Experimental Data

The following table summarizes the typical quantities of reagents and expected product yield for this synthesis.

Reagent/ProductMolecular Weight ( g/mol )MolesMass (g)Volume (mL)Density (g/mL)
Magnesium Turnings24.310.0822.0--
Bromobenzene (B47551)157.010.091 (10% excess)14.39.61.49
Methyl Benzoate136.150.037 (Limiting)5.04.61.09
Anhydrous Diethyl Ether74.12--~75-1000.713
Triphenylmethanol260.330.037 (Theoretical)9.63--

Note: The quantities provided are based on literature examples and may be scaled as needed.[3][4]

Experimental Protocol

I. Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel.[4][9] Place a calcium chloride drying tube on top of the condenser to protect the reaction from atmospheric moisture.[4][9] All glassware must be scrupulously dried in an oven prior to use.[6][8]

  • Reagent Addition: Place 2.0 g (0.082 mol) of magnesium turnings into the flask.[4] Add a small crystal of iodine to activate the magnesium surface.[7]

  • In the dropping funnel, prepare a solution of 9.6 mL (14.3 g, 0.091 mol) of bromobenzene in 25 mL of anhydrous diethyl ether.

  • Initiation of Reaction: Add approximately 5-10 mL of the bromobenzene solution to the magnesium turnings. The reaction should initiate within a few minutes, evidenced by cloudiness and gentle boiling of the ether.[3] If the reaction does not start, gently warm the flask with a warm water bath or crush a piece of magnesium with a dry stirring rod.[7][10]

  • Completion of Grignard Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[3] After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction of the magnesium.[3][4] The resulting solution of phenylmagnesium bromide should be grayish-brown.

II. Synthesis of Triphenylmethanol

  • Reaction with Methyl Benzoate: Cool the flask containing the Grignard reagent in an ice bath.[4]

  • Prepare a solution of 5.0 g (0.037 mol) of methyl benzoate in 15 mL of anhydrous diethyl ether and place it in the dropping funnel.[4][6]

  • Add the methyl benzoate solution slowly to the cooled Grignard reagent with continuous swirling.[4][9] Control the rate of addition to manage the exothermic reaction.[9][10] A white solid, the magnesium salt of triphenylmethanol, will precipitate.[4][9]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 30 minutes.[3][9]

III. Work-up and Purification

  • Quenching: Carefully pour the reaction mixture into a 250 mL Erlenmeyer flask containing approximately 50 g of ice and 50 mL of 10% sulfuric acid.[4][6] This step protonates the alkoxide and dissolves any unreacted magnesium and magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Rinse the reaction flask with ether and add it to the funnel.[4] Separate the layers and extract the aqueous layer twice more with small portions of ether. Combine all the organic layers.

  • Washing: Wash the combined ether layers with 10% sulfuric acid, followed by a saturated sodium chloride solution to remove residual water.[9]

  • Drying: Dry the ether solution over anhydrous sodium sulfate.[4]

  • Crystallization: Decant or filter the dried ether solution into a clean flask. Add approximately 25 mL of ligroin or petroleum ether.[4][7] Evaporate the ether on a hot plate in a fume hood until the solution becomes cloudy and crystals begin to form.[4][10]

  • Allow the solution to cool to room temperature and then in an ice bath to complete the crystallization.[10]

  • Isolation: Collect the triphenylmethanol crystals by vacuum filtration and wash them with a small amount of cold petroleum ether.[7] Air dry the crystals and determine the yield and melting point (expected: 160-163 °C).

Visualizations

Grignard_Synthesis_Workflow cluster_prep I. Grignard Reagent Preparation cluster_reaction II. Reaction cluster_workup III. Work-up & Purification A Assemble Dry Apparatus B Add Mg & Iodine A->B C Add Bromobenzene in Ether B->C D Initiate & Reflux C->D E Cool Grignard Reagent D->E Phenylmagnesium Bromide F Add Methyl Benzoate Solution E->F G Stir at Room Temp F->G H Quench with Acid & Ice G->H Triphenylmethoxide Salt I Extract with Ether H->I J Wash & Dry Organic Layer I->J K Recrystallize J->K L Isolate & Dry Product K->L

Caption: Experimental workflow for the synthesis of triphenylmethanol.

References

Application Notes and Protocols: Achieving Anhydrous Conditions for the Successful Grignard Synthesis of Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds. Its utility is critically dependent on the rigorous exclusion of water from the reaction environment. This document provides detailed protocols and application notes for the synthesis of triphenylcarbinol via a Grignard reaction, with a specific focus on establishing and maintaining the requisite anhydrous conditions. The information presented is essential for ensuring high product yield and purity.

Introduction

The synthesis of this compound is a classic example of a Grignard reaction, involving the reaction of phenylmagnesium bromide with methyl benzoate (B1203000) or benzophenone (B1666685).[1] Grignard reagents are potent nucleophiles and strong bases, rendering them highly reactive towards protic species, most notably water.[2][3] The presence of even trace amounts of moisture can lead to the protonation of the Grignard reagent, quenching the desired reaction and significantly diminishing the yield of the target product.[4] Therefore, the success of the Grignard synthesis of this compound hinges on the meticulous preparation of anhydrous reagents and glassware.

Criticality of Anhydrous Conditions

Grignard reagents (R-MgX) are highly sensitive to protic solvents. Water, being a protic species, readily reacts with the Grignard reagent in an acid-base reaction. This reaction protonates the organometallic species to form an alkane (in this case, benzene) and a magnesium hydroxohalide salt (Mg(OH)X), effectively destroying the Grignard reagent and preventing it from reacting with the carbonyl compound.[2][3][4] This side reaction is rapid and exothermic.

The desired reaction for the synthesis of this compound from phenylmagnesium bromide and methyl benzoate proceeds in two stages. First, the Grignard reagent adds to the ester. The resulting intermediate is unstable and eliminates a methoxide (B1231860) ion to form benzophenone. A second equivalent of the Grignard reagent then adds to the newly formed benzophenone to yield, after acidic workup, this compound.[5]

The logical relationship illustrating the importance of anhydrous conditions is depicted below:

Figure 1. Competing reaction pathways for phenylmagnesium bromide.

Data Presentation

The following tables summarize the key parameters for the anhydrous synthesis of this compound and the qualitative impact of moisture.

Table 1: Reagent and Reaction Parameters for Anhydrous Synthesis of this compound

ParameterValueSource
Reactants
Magnesium Turnings2.0 g[6]
Bromobenzene (B47551)9.0 g (approx. 6.0 mL)[6]
Methyl Benzoate5.0 g[6]
Solvent
Anhydrous Diethyl Ether~50-60 mL[6][7]
Reaction Conditions
Grignard FormationGentle reflux[5][7]
Reaction with EsterDropwise addition, then 30 min reflux[6]
Work-up
Quenching Solution50 mL 10% H₂SO₄ with ~25 g ice[6]
Extraction SolventDiethyl Ether[6]
Drying AgentAnhydrous Sodium Sulfate[6]
Purification
Recrystallization SolventEther/Hexane (B92381) or Ether/Ligroin mixture[5][6]

Table 2: Qualitative Impact of Moisture on Grignard Synthesis of this compound

ConditionExpected ObservationsExpected this compound YieldByproducts
Strictly Anhydrous Reaction initiation (bubbling, cloudiness), exothermic. Formation of a cloudy, brownish Grignard solution.[7][8]HighMinor amounts of biphenyl.[9]
Presence of Moisture Difficulty initiating the reaction. Vigorous, localized bubbling upon addition of reagents. Low exothermicity.Negligible to none.Benzene, Magnesium Hydroxide.[2][3]

Experimental Protocols

Preparation of Anhydrous Glassware and Reagents

a. Glassware: All glassware (round-bottom flask, condenser, addition funnel, etc.) must be scrupulously cleaned and dried.[9] This can be achieved by placing the glassware in an oven at >120°C for at least 4 hours (overnight is preferable).[9][10] Alternatively, glassware can be flame-dried under a stream of inert gas (nitrogen or argon).[11] The apparatus should be assembled while hot and allowed to cool to room temperature under an inert atmosphere with a drying tube attached.[11]

b. Solvents: Anhydrous diethyl ether is the solvent of choice.[7] Commercial anhydrous ether should be used from a freshly opened container. If the solvent purity is uncertain, it must be dried. A common method is distillation from sodium/benzophenone.[12] Alternatively, molecular sieves (3Å or 4Å) that have been activated by heating can be used to dry the ether.[13][14]

c. Reagents: Bromobenzene and methyl benzoate should be of high purity and stored over molecular sieves to ensure they are anhydrous.[7] Magnesium turnings should be fresh and shiny.[7]

Synthesis of Phenylmagnesium Bromide (Grignard Reagent)
  • Place 2.0 g of magnesium turnings into a dry 250 mL round-bottom flask equipped with a magnetic stir bar.[6]

  • Assemble the flask with a reflux condenser and an addition funnel. Ensure all joints are well-sealed. Attach a drying tube filled with calcium chloride to the top of the condenser.[11]

  • Prepare a solution of 9.0 g of bromobenzene in 10 mL of anhydrous diethyl ether and place it in the addition funnel.[6]

  • Add approximately 15 mL of anhydrous diethyl ether directly to the flask containing the magnesium turnings.[6]

  • Add about 2 mL of the bromobenzene solution from the addition funnel to the magnesium suspension.[6]

  • The reaction should initiate within a few minutes, indicated by the appearance of turbidity, bubbling on the magnesium surface, and a gentle reflux of the ether.[7][15]

  • If the reaction does not start, the following activation methods can be employed:

    • Add a small crystal of iodine. The disappearance of the iodine color is an indicator of initiation.[8][16]

    • Add a few drops of 1,2-dibromoethane.[8][16]

    • Gently warm the flask with a heat gun.[16]

    • Crush some of the magnesium turnings with a dry glass rod against the side of the flask.[8]

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]

  • After the addition is complete, add a few milliliters of anhydrous ether to the addition funnel to rinse any remaining bromobenzene into the reaction flask.[6]

  • Continue to stir and gently reflux the mixture for an additional 25-30 minutes to ensure complete reaction. The solution should appear cloudy and brownish-gray.[6][7]

Synthesis of this compound
  • Prepare a solution of 5.0 g of methyl benzoate in 15 mL of anhydrous diethyl ether and place it in the addition funnel.[6]

  • Cool the Grignard reagent solution in an ice-water bath.[7]

  • Slowly add the methyl benzoate solution dropwise to the stirred Grignard reagent. Control the addition rate to maintain a gentle reflux.[6][7]

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Then, gently reflux the mixture for 30 minutes.[6]

Work-up and Purification
  • Cool the reaction mixture in an ice-water bath.

  • In a separate beaker, prepare a mixture of 50 mL of 10% sulfuric acid and approximately 25-30 g of crushed ice.[6][7]

  • Slowly and carefully pour the reaction mixture into the ice-acid mixture with vigorous stirring. This will hydrolyze the magnesium alkoxide salt and dissolve any unreacted magnesium.[6][7]

  • Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with a small amount of diethyl ether and add it to the separatory funnel.[7]

  • Separate the layers. The this compound will be in the ether (organic) layer.

  • Extract the aqueous layer with an additional 15-20 mL portion of diethyl ether.[6]

  • Combine the organic extracts and wash them with saturated sodium chloride solution (brine) to aid in the removal of dissolved water.[9]

  • Dry the organic layer over anhydrous sodium sulfate.[6]

  • Decant or filter the dried ether solution into a clean flask.

  • Add a non-polar solvent like hexane or ligroin to the ether solution to facilitate crystallization.[5][6]

  • Evaporate the solvent on a rotary evaporator or by gentle heating in a fume hood until a solid begins to form.[5][6]

  • Allow the solution to cool to room temperature and then in an ice bath to maximize crystal formation.

  • Collect the this compound crystals by vacuum filtration, wash with a small amount of cold hexane, and allow them to air dry.

Experimental Workflow

The following diagram outlines the key stages of the anhydrous Grignard synthesis of this compound.

G cluster_prep Preparation cluster_synthesis Synthesis cluster_workup Work-up & Purification prep_glass Dry Glassware (Oven/Flame-Dry) prep_solvent Prepare Anhydrous Diethyl Ether prep_reagents Prepare Anhydrous Reagents grignard_formation 1. Form Grignard Reagent (Phenylmagnesium Bromide) prep_reagents->grignard_formation reaction 2. React with Methyl Benzoate grignard_formation->reaction quench 3. Acidic Work-up (H₂SO₄/Ice) reaction->quench extract 4. Extraction with Ether quench->extract dry 5. Dry Organic Layer (Na₂SO₄) extract->dry crystallize 6. Recrystallization dry->crystallize product This compound (Final Product) crystallize->product

References

Application Notes and Protocols: Work-up Procedure for Triphenylcarbinol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed work-up and purification protocol for the synthesis of triphenylcarbinol, a common tertiary alcohol synthesized via a Grignard reaction. The following procedures are designed to ensure efficient isolation and purification of the final product, suitable for subsequent applications in research and development.

Introduction

The synthesis of this compound is a classic example of a Grignard reaction, a powerful carbon-carbon bond-forming methodology. The reaction typically involves the addition of phenylmagnesium bromide to an ester, such as methyl benzoate (B1203000) or ethyl benzoate, or a ketone like benzophenone. The subsequent work-up is a critical phase that involves quenching the reaction, separating the desired product from byproducts and unreacted starting materials, and final purification. Common byproducts include biphenyl, formed from the coupling of the Grignard reagent with unreacted aryl halide. Careful execution of the work-up procedure is paramount to achieving high purity and yield.

Experimental Protocols

Protocol 1: Aqueous Work-up and Extraction

This protocol describes the standard procedure for quenching the Grignard reaction and extracting the this compound product.

1. Quenching the Reaction:

  • Upon completion of the Grignard reaction, cool the reaction mixture in an ice-water bath.

  • Slowly and cautiously pour the reaction mixture into a beaker containing a mixture of crushed ice and a dilute acid, such as 10% sulfuric acid or 3M hydrochloric acid.[1][2][3] The acid serves to neutralize the basic magnesium salts, rendering them water-soluble.[1][4]

  • Stir the mixture until all the ice has melted and the solid magnesium salts have dissolved.[5] If solids persist, additional acid may be required.

2. Liquid-Liquid Extraction:

  • Transfer the entire mixture to a separatory funnel.

  • Rinse the reaction flask with diethyl ether and add this to the separatory funnel to ensure complete transfer of the product.[1]

  • Shake the separatory funnel vigorously, venting frequently to release pressure.

  • Allow the layers to separate. The top organic layer, typically containing the this compound, will be less dense.

  • Drain the lower aqueous layer and set it aside.

  • Wash the organic layer sequentially with the following solutions to remove impurities:

    • Water or 10% sulfuric acid to further remove magnesium salts.[1][4]

    • A 5% sodium bicarbonate solution to neutralize any remaining acid.[5]

    • A saturated sodium chloride solution (brine) to reduce the solubility of organic material in the aqueous phase and aid in drying.[4][6][7]

  • After each wash, drain and discard the aqueous layer.

3. Drying and Solvent Removal:

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous sodium sulfate (B86663) or anhydrous calcium chloride, until the drying agent no longer clumps together.[2][7]

  • Allow the mixture to stand for 10-15 minutes, occasionally swirling, to ensure complete drying.

  • Decant or filter the dried organic solution into a pre-weighed round-bottom flask.

  • Remove the solvent (diethyl ether) using a rotary evaporator to yield the crude this compound as a solid.

Protocol 2: Purification by Recrystallization

This protocol details the purification of the crude this compound obtained from the extraction procedure.

1. Solvent Selection:

  • Common solvents for the recrystallization of this compound include ligroin (a non-polar hydrocarbon solvent), carbon tetrachloride, or a mixed solvent system such as ether-ligroin or hot methanol.[4][5][6][8] Ligroin is particularly effective as the common byproduct, biphenyl, is more soluble in it than this compound.[4][6]

2. Recrystallization Procedure:

  • Dissolve the crude this compound in a minimum amount of the chosen hot solvent.

  • If using a mixed solvent system like ether-ligroin, dissolve the solid in ether and then add ligroin until the solution becomes cloudy. Reheat to clarify.[4]

  • Once dissolved, allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Dry the crystals in a desiccator or a vacuum oven to remove residual solvent.

3. Characterization:

  • Determine the melting point of the purified this compound. The literature melting point is typically in the range of 160-164 °C.

  • Obtain spectroscopic data (e.g., IR, NMR) to confirm the identity and purity of the product.

Data Presentation

ParameterTypical ValueSource
Starting Materials
Phenylmagnesium BromideVaries based on synthesis scale[1][4][5][6]
Methyl Benzoate / Ethyl Benzoate / BenzophenoneVaries based on synthesis scale[1][4][5][6][8]
Work-up Reagents
Quenching Acid10% H₂SO₄ or 3M HCl[1][2][3]
Extraction SolventDiethyl Ether[1][2][8]
Washing SolutionsH₂O, 5% NaHCO₃, Saturated NaCl[4][5][7]
Drying AgentAnhydrous Na₂SO₄ or CaCl₂[2][7]
Purification
Recrystallization SolventLigroin, Carbon Tetrachloride, Methanol[4][5][6][8]
Product Characteristics
AppearanceWhite to off-white crystalline solid[6]
Melting Point (Purified)160-164 °C[4]
Typical YieldVaries, can be up to 80-90%[5]

Mandatory Visualization

Triphenylcarbinol_Workup_Workflow ReactionMixture Grignard Reaction Mixture Quenching Quenching (Ice & Dilute Acid) ReactionMixture->Quenching Extraction Liquid-Liquid Extraction (Diethyl Ether) Quenching->Extraction AqueousLayer1 Aqueous Layer (Mg Salts) Extraction->AqueousLayer1 Separate OrganicLayer1 Organic Layer (this compound, Biphenyl) Extraction->OrganicLayer1 Separate Wash1 Wash with H₂O/Acid OrganicLayer1->Wash1 AqueousLayer2 Aqueous Wash Wash1->AqueousLayer2 Discard Wash2 Wash with NaHCO₃ Wash1->Wash2 AqueousLayer3 Aqueous Wash Wash2->AqueousLayer3 Discard Wash3 Wash with Brine Wash2->Wash3 AqueousLayer4 Aqueous Wash Wash3->AqueousLayer4 Discard Drying Drying (Anhydrous Na₂SO₄) Wash3->Drying Filtration1 Filtration/Decantation Drying->Filtration1 DryingAgent Used Drying Agent Filtration1->DryingAgent Discard SolventRemoval Solvent Removal (Rotary Evaporator) Filtration1->SolventRemoval CrudeProduct Crude this compound SolventRemoval->CrudeProduct Recrystallization Recrystallization (e.g., Ligroin) CrudeProduct->Recrystallization Filtration2 Vacuum Filtration Recrystallization->Filtration2 MotherLiquor Mother Liquor (Biphenyl) Filtration2->MotherLiquor Discard PurifiedProduct Purified this compound Filtration2->PurifiedProduct

Caption: Workflow for the work-up and purification of this compound.

References

Application Notes and Protocols for the Synthesis and Theoretical Yield Calculation of Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of triphenylcarbinol (also known as triphenylmethanol) is a classic example of a Grignard reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1][2] This reaction is widely used in academic and industrial settings for the preparation of tertiary alcohols.[3][4] The Grignard reagent, typically an organomagnesium halide, acts as a potent nucleophile, attacking the electrophilic carbon of a carbonyl group.[2] Accurate calculation of the theoretical yield is a critical step in evaluating the efficiency of the synthesis, optimizing reaction conditions, and assessing the overall success of the experimental procedure.

This document provides a detailed protocol for the synthesis of this compound via the reaction of phenylmagnesium bromide with benzophenone (B1666685) and outlines the systematic approach to calculating the theoretical yield.

Reaction Scheme

The overall reaction involves two main stages:

  • Formation of the Grignard Reagent: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium metal in an anhydrous ether solvent.[1][2]

    • C₆H₅Br + Mg → C₆H₅MgBr

  • Reaction with Benzophenone: The Grignard reagent then reacts with benzophenone in a nucleophilic addition reaction, followed by an acidic workup to yield this compound.[4]

    • C₆H₅MgBr + (C₆H₅)₂CO → (C₆H₅)₃COMgBr

    • (C₆H₅)₃COMgBr + H₃O⁺ → (C₆H₅)₃COH + Mg(OH)Br

The overall stoichiometry for the second step is 1:1 between phenylmagnesium bromide and benzophenone.

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound from bromobenzene and benzophenone. A critical requirement for the success of any Grignard reaction is the use of scrupulously dry glassware and anhydrous reagents, as Grignard reagents react readily with protic solvents like water.[5][6][7][8]

Materials:

  • Magnesium turnings

  • Bromobenzene (anhydrous)

  • Benzophenone

  • Anhydrous diethyl ether

  • 10% Sulfuric acid (H₂SO₄)

  • Sodium sulfate (B86663) (Na₂SO₄)

  • Petroleum ether or ligroin

  • Iodine crystal (optional, as an initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel (separatory funnel)

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Ice bath

  • Separatory funnel for extraction

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter flask

Procedure:

Part A: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Ensure all glassware is oven-dried and assembled while still warm to prevent condensation of atmospheric moisture.[8][9]

  • Place 1.5 g (0.062 moles) of dry, shiny magnesium turnings into the three-necked flask.[3]

  • Assemble the apparatus with the dropping funnel and reflux condenser. Protect the apparatus from moisture using drying tubes (e.g., filled with CaCl₂).

  • In the dropping funnel, prepare a solution of 5.3 mL (0.05 moles) of bromobenzene in 20 mL of anhydrous diethyl ether.

  • Add a small portion (about 5 mL) of the bromobenzene solution to the magnesium turnings. The reaction should initiate, indicated by the formation of bubbles and a cloudy, brownish appearance.[3][5] If the reaction does not start, gently warm the flask or add a small crystal of iodine.[6]

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9]

  • After the addition is complete, reflux the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted.[5][10]

Part B: Synthesis of this compound

  • Cool the flask containing the Grignard reagent in an ice bath.

  • Dissolve 9.1 g (0.05 moles) of benzophenone in 50 mL of anhydrous diethyl ether. Place this solution in the dropping funnel.

  • Add the benzophenone solution dropwise to the cooled Grignard reagent with continuous stirring. A color change to pink or red and the formation of a precipitate may be observed.[10]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15-20 minutes.

Part C: Workup and Isolation

  • Cool the reaction mixture again in an ice bath. Slowly and carefully pour the mixture into a beaker containing about 50 g of crushed ice and 50 mL of 10% sulfuric acid.[1] This step protonates the alkoxide to form the alcohol and dissolves the magnesium salts.[5]

  • Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with diethyl ether and add it to the separatory funnel to ensure all product is transferred.

  • Separate the layers. The this compound will be in the ether layer. Wash the organic layer sequentially with water and a saturated sodium bicarbonate solution to remove any remaining acid.

  • Dry the ether layer over anhydrous sodium sulfate.[7]

  • Decant the dried ether solution and evaporate the solvent to obtain the crude product. A common impurity is biphenyl, which can be removed by recrystallization.[9]

  • Purify the crude this compound by recrystallizing from a suitable solvent like ethanol (B145695) or a mixed solvent system like ether-ligroin.[1][11]

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and let them air dry.

Calculating the Theoretical Yield

The theoretical yield is the maximum amount of product that can be formed from the given amounts of reactants. This calculation is based on the stoichiometry of the balanced chemical equation and requires identifying the limiting reagent.

Step 1: Determine the Moles of Each Reactant First, calculate the number of moles for each reactant used in the synthesis.

  • Moles of Magnesium (Mg):

    • Moles = Mass (g) / Molar Mass ( g/mol )

    • Moles of Mg = 1.5 g / 24.31 g/mol ≈ 0.0617 mol

  • Moles of Bromobenzene (C₆H₅Br):

    • Moles = (Volume (mL) × Density (g/mL)) / Molar Mass ( g/mol )

    • Moles of C₆H₅Br = (5.3 mL × 1.495 g/mL) / 157.01 g/mol ≈ 0.0504 mol

  • Moles of Benzophenone ((C₆H₅)₂CO):

    • Moles = Mass (g) / Molar Mass ( g/mol )

    • Moles of Benzophenone = 9.1 g / 182.22 g/mol ≈ 0.0499 mol

Step 2: Identify the Limiting Reagent The limiting reagent is the reactant that is completely consumed first and thus limits the amount of product that can be formed.

  • Formation of Grignard Reagent: The reaction between Mg and C₆H₅Br is 1:1.

    • Moles of Mg available: 0.0617 mol

    • Moles of C₆H₅Br available: 0.0504 mol

    • Since fewer moles of bromobenzene are available, it is the limiting reagent for the formation of phenylmagnesium bromide. Therefore, a maximum of 0.0504 moles of Grignard reagent can be formed.

  • Formation of this compound: The reaction between phenylmagnesium bromide (C₆H₅MgBr) and benzophenone is 1:1.

    • Moles of C₆H₅MgBr formed (maximum): 0.0504 mol

    • Moles of benzophenone available: 0.0499 mol

    • Comparing these two, benzophenone is the limiting reagent for the overall synthesis of this compound since it is present in the smallest stoichiometric amount.

Step 3: Calculate the Theoretical Moles of Product The stoichiometry between the limiting reagent (benzophenone) and the product (this compound) is 1:1.

  • Theoretical Moles of this compound = Moles of Benzophenone

  • Theoretical Moles of this compound = 0.0499 mol

Step 4: Calculate the Theoretical Yield in Grams Convert the theoretical moles of the product to mass using its molar mass.

  • Theoretical Yield (g) = Theoretical Moles × Molar Mass of this compound

  • Theoretical Yield (g) = 0.0499 mol × 260.33 g/mol ≈ 13.0 g[12]

Thus, the theoretical yield of this compound for this experiment is approximately 13.0 grams.

Data Presentation

The quantitative data for the synthesis is summarized in the table below for easy reference.

Compound Formula Molar Mass ( g/mol ) Density (g/mL) Amount Used Moles (mol) Role
MagnesiumMg24.31N/A1.5 g0.0617Reactant
BromobenzeneC₆H₅Br157.011.4955.3 mL0.0504Reactant
Benzophenone(C₆H₅)₂CO182.22N/A9.1 g0.0499Reactant (Limiting)
This compound(C₆H₅)₃COH260.33N/A13.0 g0.0499Product (Theoretical)

Visualization of Experimental and Calculation Workflow

The following diagram illustrates the workflow for the synthesis of this compound and the logical steps involved in calculating the theoretical yield.

G cluster_synthesis Experimental Workflow cluster_calculation Theoretical Yield Calculation reactants Reactants: Magnesium Bromobenzene Anhydrous Ether grignard Formation of Phenylmagnesium Bromide (Grignard Reagent) reactants->grignard benzophenone Addition of Benzophenone Solution grignard->benzophenone workup Acidic Workup (H₂SO₄ / Ice) benzophenone->workup extraction Extraction with Ether & Washing workup->extraction purification Drying & Purification (Recrystallization) extraction->purification product Final Product: This compound purification->product yield 4. Calculate Theoretical Yield (g) product->yield Compare Actual Yield to Theoretical moles 1. Calculate Moles of All Reactants limiting 2. Identify Limiting Reagent (Benzophenone) moles->limiting Stoichiometry moles_product 3. Determine Theoretical Moles of this compound limiting->moles_product 1:1 Ratio moles_product->yield Molar Mass

Caption: Workflow for this compound synthesis and theoretical yield calculation.

References

Troubleshooting & Optimization

Technical Support Center: Grignard Synthesis of Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Grignard synthesis of triphenylcarbinol, a frequent challenge for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My Grignard reaction to form phenylmagnesium bromide is difficult to initiate. What are the common causes and solutions?

A1: Difficulty in initiating a Grignard reaction is a frequent issue, often stemming from a passivating layer of magnesium oxide on the surface of the magnesium turnings. This layer prevents the magnesium from reacting with the organic halide.

Troubleshooting Steps:

  • Magnesium Activation:

    • Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle before the reaction to expose a fresh surface.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to the reaction flask.[1] The disappearance of the iodine's color or the evolution of ethylene (B1197577) gas indicates that the magnesium surface has been activated.[2]

  • Anhydrous Conditions: Ensure all glassware is rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying at over 120°C for several hours immediately before use.[1] Solvents like diethyl ether or THF must be anhydrous.[3]

  • Initiation with Heat: Gentle warming of the reaction flask can sometimes help to start the reaction.[4] However, be cautious as the reaction can become highly exothermic once it begins.[5]

  • Seeding: If a similar reaction is running successfully, a small amount of the actively reacting Grignar solution can be transferred to the stalled reaction to initiate it.

Q2: What are the primary reasons for a low yield of this compound?

A2: Low yields in this synthesis are most commonly attributed to the high reactivity of the Grignard reagent, making it susceptible to various side reactions and degradation pathways.

Primary Causes:

  • Presence of Water: Grignard reagents are highly basic and react readily with even trace amounts of water in the glassware, solvent, or starting materials.[3][6] This acid-base reaction protonates the Grignard reagent, forming benzene (B151609) and rendering it inactive for the desired reaction with the carbonyl compound.[7]

  • Reaction with Atmospheric Oxygen: Exposure to air can lead to the oxidation of the Grignard reagent, forming magnesium alkoxide species and reducing the amount of active reagent.[2][8]

  • Formation of Biphenyl (B1667301): A significant side reaction is the coupling of the phenylmagnesium bromide with unreacted bromobenzene (B47551) to form biphenyl.[7][9] This is more likely to occur at higher temperatures and with a high concentration of bromobenzene.[9]

  • Inaccurate Reagent Concentration: The concentration of commercially available Grignard reagents can decrease over time due to gradual degradation.[10] Using an inaccurate concentration can lead to incorrect stoichiometry in the reaction.

Q3: How can I minimize the formation of the biphenyl byproduct?

A3: The formation of biphenyl is a common side reaction that can significantly lower the yield of this compound.

Strategies to Minimize Biphenyl Formation:

  • Control the Rate of Addition: Add the bromobenzene to the magnesium turnings slowly and at a controlled rate. This helps to ensure that the bromobenzene reacts with the magnesium as it is added, rather than accumulating and reacting with the already formed Grignard reagent.[4]

  • Maintain a Moderate Temperature: While some initial warming may be necessary to initiate the reaction, avoid excessive heating, as higher temperatures can favor the formation of biphenyl.[9]

  • Ensure Efficient Stirring: Good agitation ensures that the bromobenzene is quickly dispersed and reacts with the magnesium surface, minimizing its contact time with the Grignard reagent in solution.

Q4: What is the best way to quench the reaction and work up the product?

A4: The workup procedure is crucial for isolating the this compound and preventing the formation of byproducts from the tertiary alcohol.

Recommended Workup Procedure:

  • Quenching: Slowly pour the reaction mixture into a cold, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[10] This is generally preferred over strong acids like HCl, which can promote the elimination of water from the tertiary alcohol, especially if it can form a stable carbocation.[11]

  • Extraction: After quenching, the this compound will be in the organic layer (typically ether or THF). The layers should be separated, and the aqueous layer should be extracted one or more times with the organic solvent to maximize product recovery.[10]

  • Washing: The combined organic layers should be washed with water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.[12] A final wash with brine (saturated NaCl solution) helps to remove excess water before drying.

Q5: My final product is a yellow, oily solid. How can I purify it to obtain pure, white this compound?

A5: The crude product is often contaminated with biphenyl, which is a yellowish solid.[9] Recrystallization is a common and effective method for purification.

Purification Steps:

  • Solvent Selection: this compound can be recrystallized from various solvents, including carbon tetrachloride[12] or isopropyl alcohol.[11] A mixed solvent system, such as ligroin and diethyl ether, can also be effective.[13]

  • Trituration: To remove the more soluble biphenyl, the crude product can be washed (triturated) with a small amount of a solvent in which biphenyl is soluble but this compound is not, such as petroleum ether.[5][9]

  • Recrystallization: Dissolve the crude product in a minimum amount of the hot recrystallization solvent. If the solution is colored, a small amount of activated carbon (Norit) can be added to decolorize it.[12] Filter the hot solution to remove any insoluble impurities and then allow it to cool slowly to form crystals. The pure this compound should be a white, crystalline solid.

Troubleshooting Guides

Guide 1: Reaction Fails to Initiate

Caption: Troubleshooting workflow for a non-initiating Grignard reaction.

Guide 2: Low Product Yield

Caption: Decision tree for troubleshooting low this compound yield.

Quantitative Data Summary

ParameterConditionReported Yield (%)Reference
Starting Material Ethyl Benzoate (B1203000)89-93[12]
Starting Material Benzophenone (B1666685)~85-95[14]
Workup Quench 6M HClPotentially lower due to side reactions[11]
Workup Quench Saturated NH₄ClGenerally higher, minimizes side reactions[10]

Experimental Protocols

Protocol 1: Synthesis of this compound from Ethyl Benzoate

This protocol is adapted from Organic Syntheses.[12]

Materials:

  • Magnesium turnings (27 g, 1.1 gram atoms)

  • Bromobenzene (181 g, 1.15 moles)

  • Anhydrous diethyl ether (450 ml)

  • Ethyl benzoate (75 g, 0.5 mole)

  • Dry benzene (200 ml)

  • Cracked ice (1.5 kg)

  • Concentrated sulfuric acid (50 ml)

  • Ammonium chloride (50 g, optional)

  • 5% Sodium bicarbonate solution

  • Carbon tetrachloride (for recrystallization)

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • In a 2-L three-necked flask equipped with a stirrer, reflux condenser, and dropping funnel, prepare the Grignard reagent from magnesium, bromobenzene, and anhydrous ether. Use calcium chloride tubes to protect the apparatus from moisture.

  • Reaction with Ethyl Benzoate:

    • Add a solution of ethyl benzoate in dry benzene to the Grignard solution at a rate that maintains a gentle reflux. Cool the flask in cold water during the addition.

    • After the addition is complete, reflux the mixture for one hour.

  • Workup and Purification:

    • Cool the reaction mixture in an ice-salt bath and pour it slowly into a mixture of cracked ice and concentrated sulfuric acid with constant stirring.

    • If a solid separates at the benzene-water interface, continue stirring until it dissolves. Ammonium chloride can be added to aid in the decomposition of the magnesium salt.

    • Separate the benzene layer and wash it successively with water, 5% sodium bicarbonate solution, and again with water.

    • Remove the solvents by distillation on a steam bath.

    • Steam distill the residue to remove biphenyl and unreacted bromobenzene.

    • Filter the crude this compound, wash with water, and dry.

    • Recrystallize the crude product from carbon tetrachloride.

Protocol 2: Synthesis of this compound from Benzophenone

This protocol is a common alternative to the one above.[11]

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Benzophenone

  • Saturated aqueous ammonium chloride solution

  • Isopropyl alcohol (for recrystallization)

Procedure:

  • Preparation of Phenylmagnesium Bromide:

    • Prepare the Grignard reagent as described in Protocol 1, using appropriate stoichiometry for the amount of benzophenone to be used.

  • Reaction with Benzophenone:

    • Dissolve the benzophenone in anhydrous diethyl ether.

    • Slowly add the benzophenone solution to the stirred Grignard reagent at a rate that maintains a gentle reflux.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath.

    • Slowly add saturated aqueous ammonium chloride solution to quench the reaction.

    • Separate the ether layer, and extract the aqueous layer with additional ether.

    • Combine the organic layers, wash with water and then brine.

    • Dry the ether layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate).

    • Evaporate the ether to obtain the crude product.

    • Recrystallize the crude this compound from isopropyl alcohol.

References

Technical Support Center: Synthesis of Triphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of triphenylmethanol, particularly via the Grignard reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of triphenylmethanol using a Grignard reagent?

A1: The two primary side reactions are the formation of biphenyl (B1667301) and benzene (B151609).[1]

  • Biphenyl (Ph-Ph) is formed from the coupling of the phenylmagnesium bromide (Grignard reagent) with unreacted bromobenzene (B47551).[1][2] This reaction is favored at higher concentrations of bromobenzene and elevated reaction temperatures.[3]

  • Benzene (Ph-H) is produced when the highly reactive Grignard reagent (a strong base) reacts with any protic source, such as water or alcohol, in the reaction mixture.[1] This highlights the critical need for anhydrous (dry) conditions.[4][5]

Q2: Why is my Grignard reaction not starting?

A2: Difficulty in initiating a Grignard reaction is a common problem.[4] The primary reason is the passivation of the magnesium metal surface by a layer of magnesium oxide.[1] To overcome this, several activation methods can be employed:

  • Mechanical Activation: Crushing the magnesium turnings with a glass rod can expose a fresh, unoxidized surface.[1][2]

  • Chemical Activation: Adding a small crystal of iodine can chemically activate the magnesium surface.[4]

  • Initiator: A small amount of pre-formed Grignard reagent or a more reactive alkyl halide like 1,2-dibromoethane (B42909) can be used to start the reaction.

Q3: What is the purpose of the acidic workup step?

A3: The acidic workup serves two main purposes. First, it protonates the intermediate alkoxide salt formed after the Grignard reagent adds to the carbonyl compound (e.g., methyl benzoate (B1203000) or benzophenone), yielding the final triphenylmethanol product.[6] Second, it neutralizes any remaining Grignard reagent and dissolves the magnesium salts, facilitating their removal from the organic product during extraction.[2]

Q4: How can I purify my crude triphenylmethanol product from the biphenyl byproduct?

A4: Biphenyl can be effectively removed from triphenylmethanol by taking advantage of their solubility differences. Biphenyl is significantly more soluble in nonpolar solvents like petroleum ether or ligroin, while triphenylmethanol is less soluble.[2][4] A common purification method is trituration, where the crude solid is washed with a small amount of cold petroleum ether, which dissolves the biphenyl, leaving the purer triphenylmethanol behind as a solid.[3] Recrystallization from a suitable solvent like 2-propanol is also a common purification technique.[3]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield of Triphenylmethanol 1. Wet Glassware or Solvents: The Grignard reagent is highly reactive with water.[4][5] 2. Inactive Magnesium: The surface of the magnesium may be oxidized.[1] 3. Reaction Not Initiated: The Grignard reaction failed to start.[4] 4. Loss of Product During Workup: Improper extraction or purification techniques.1. Ensure all glassware is oven-dried and solvents are anhydrous. Use a drying tube to protect the reaction from atmospheric moisture.[1][2] 2. Use fresh, high-quality magnesium turnings. Activate the magnesium using mechanical or chemical methods (see FAQ Q2).[1][2] 3. Confirm reaction initiation by observing bubbling or a cloudy appearance. If it doesn't start, use the activation techniques mentioned above.[1] 4. Carefully separate the organic and aqueous layers during extraction. Minimize transfers between flasks to reduce loss of material.
High Percentage of Biphenyl Byproduct 1. High Concentration of Bromobenzene: A high local concentration of bromobenzene can favor the coupling side reaction.[2][3] 2. High Reaction Temperature: Elevated temperatures can increase the rate of biphenyl formation.[3]1. Add the bromobenzene solution slowly and dropwise to the magnesium suspension to maintain a low concentration.[2] 2. Control the reaction temperature by using an ice bath, especially during the addition of bromobenzene and the electrophile.
Formation of an Oily Product Instead of a Solid 1. Presence of Impurities: A significant amount of biphenyl or other impurities can lower the melting point of the product. 2. Incomplete Reaction: Unreacted starting materials may be present in the final product.1. Purify the crude product using trituration with petroleum ether or recrystallization to remove biphenyl.[3][4] 2. Ensure the reaction goes to completion by allowing sufficient reaction time and ensuring all reactants are consumed (e.g., by observing the disappearance of the magnesium).
Reaction Becomes Uncontrollably Exothermic 1. Addition of Reactants is Too Fast: Rapid addition of bromobenzene or the carbonyl compound can lead to a rapid and uncontrolled reaction. 2. Insufficient Cooling: Not using an ice bath to moderate the reaction temperature.1. Add the bromobenzene and the electrophile solution slowly and dropwise using an addition funnel.[2] 2. Keep an ice bath readily available to cool the reaction flask if it becomes too vigorous.[2]

Quantitative Data

The formation of the biphenyl byproduct is highly dependent on the reaction conditions. While precise quantitative data from a single source is scarce, the following table summarizes the expected trends based on qualitative descriptions from various experimental procedures.

Parameter Condition Expected Triphenylmethanol Yield (%) Expected Biphenyl Byproduct (%) Rationale
Temperature Low (0-5 °C)HigherLowerLower temperatures disfavor the biphenyl coupling side reaction.
High (Reflux)LowerHigherHigher temperatures increase the rate of the side reaction that forms biphenyl.[3]
Bromobenzene Addition Rate Slow (Dropwise)HigherLowerSlow addition maintains a low concentration of bromobenzene, minimizing the Wurtz-type coupling reaction.[2]
Fast (Bulk Addition)LowerHigherHigh local concentrations of bromobenzene favor the formation of biphenyl.[3]
Moisture AnhydrousHigherN/AThe Grignard reagent is consumed by water to form benzene, thus lowering the yield of the desired product.[1]
Traces of WaterLowerN/AThe presence of water leads to the formation of benzene as a byproduct.

Experimental Protocols

Synthesis of Triphenylmethanol via Grignard Reaction with Methyl Benzoate

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene

  • Methyl benzoate

  • 10% Sulfuric acid

  • Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Petroleum ether or Ligroin for purification

Procedure:

  • Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

    • Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a dropping funnel, and a glass stopper.

    • Place magnesium turnings in the flask.

    • Add a solution of bromobenzene in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction. The reaction is indicated by bubbling and a cloudy appearance.

    • Once the reaction starts, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Methyl Benzoate:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of methyl benzoate in anhydrous diethyl ether to the dropping funnel.

    • Add the methyl benzoate solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Work-up and Purification:

    • Pour the reaction mixture into a beaker containing ice and 10% sulfuric acid to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.

    • Wash the organic layer with sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Decant the dried ether solution and evaporate the solvent to obtain the crude product.

    • Purify the crude solid by washing with cold petroleum ether (trituration) or by recrystallization from a suitable solvent like 2-propanol.[2][3][4]

Visualizations

Triphenylmethanol_Synthesis_Pathway Bromobenzene Bromobenzene Grignard Phenylmagnesium Bromide (Grignard Reagent) Bromobenzene->Grignard + Mg, Ether Biphenyl Biphenyl (Side Product) Mg Magnesium Intermediate Intermediate Alkoxide Grignard->Intermediate + Methyl Benzoate (2 eq.) Grignard->Biphenyl + Bromobenzene Benzene Benzene (Side Product) Grignard->Benzene Protonation MethylBenzoate Methyl Benzoate Triphenylmethanol Triphenylmethanol Intermediate->Triphenylmethanol H+ Workup Water Water/Protic Solvents

Caption: Main reaction pathway and side reactions in the synthesis of triphenylmethanol.

Troubleshooting_Workflow Start Start Synthesis LowYield Low Yield? Start->LowYield CheckMoisture Check for Moisture (Glassware, Solvents) LowYield->CheckMoisture Yes HighBiphenyl High Biphenyl Content? LowYield->HighBiphenyl No CheckInitiation Reaction Initiated? CheckMoisture->CheckInitiation ActivateMg Activate Magnesium (Iodine, Crushing) CheckInitiation->ActivateMg No CheckInitiation->HighBiphenyl Yes ActivateMg->Start Retry CheckConditions Check Reaction Conditions (Temp, Addition Rate) HighBiphenyl->CheckConditions Yes Purification Purification HighBiphenyl->Purification No CheckConditions->Purification Success Successful Synthesis Purification->Success

Caption: A troubleshooting workflow for the synthesis of triphenylmethanol.

References

Technical Support Center: Purification of Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of triphenylcarbinol, specifically the removal of the common biphenyl (B1667301) impurity.

Frequently Asked Questions (FAQs)

Q1: Why is biphenyl a common impurity in my this compound product?

Biphenyl is a frequent byproduct in the synthesis of this compound, especially when using a Grignard reaction with phenylmagnesium bromide. It forms from a coupling reaction between the Grignard reagent and any unreacted bromobenzene (B47551).[1][2][3] The formation of this side product is often favored by higher concentrations of bromobenzene and elevated reaction temperatures.[3]

Q2: What are the primary methods for removing biphenyl from this compound?

The most common and effective methods for removing biphenyl impurity from this compound are:

  • Recrystallization: This is the most widely cited method, leveraging the solubility difference between this compound and biphenyl in specific organic solvents.[2][4]

  • Column Chromatography: This technique can be used to separate the two compounds based on their differential adsorption to a stationary phase.[5][6]

  • Steam Distillation: This method can be employed to remove the more volatile biphenyl from the crude product mixture.[7]

Q3: How do I choose the best purification method?

The choice of method depends on the scale of your experiment, the level of purity required, and the available equipment.

  • Recrystallization is often the most convenient and scalable method for significant quantities of product.

  • Column chromatography can achieve very high purity but may be less practical for large-scale purifications.[5]

  • Steam distillation is a viable option if you have the appropriate setup and want to avoid large volumes of organic solvents for the primary purification step.

Troubleshooting Guides

Problem: My this compound product is oily and won't crystallize.

  • Solution 1: High Impurity Content. The presence of a significant amount of biphenyl can lower the melting point of the mixture and inhibit crystallization. Consider a preliminary purification step like a solvent wash (trituration) with a nonpolar solvent such as petroleum ether or ligroin to remove a large portion of the biphenyl before attempting recrystallization.[3]

  • Solution 2: Inappropriate Solvent. The chosen recrystallization solvent may be too effective at dissolving your product. If using a single solvent, ensure it provides a significant difference in solubility at high and low temperatures. Alternatively, a mixed solvent system can be effective. Dissolve the crude product in a "good" solvent (e.g., diethyl ether) and then gradually add a "poor" solvent (e.g., ligroin or hexanes) until the solution becomes cloudy. Gentle heating to redissolve, followed by slow cooling, can promote crystal growth.[1]

Problem: After recrystallization, my this compound is still impure.

  • Solution 1: Insufficient Cooling. Ensure the solution is thoroughly cooled in an ice bath after initial slow cooling to room temperature to maximize the yield of crystallized this compound and minimize its concentration in the mother liquor.

  • Solution 2: Co-crystallization. If the impurity levels are very high, some biphenyl may co-crystallize with the product. A second recrystallization from a fresh batch of solvent is recommended to achieve higher purity.

  • Solution 3: Inadequate Washing. When filtering the crystals, ensure they are washed with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the dissolved biphenyl impurity.

Data Presentation: Comparison of Purification Methods

Purification MethodPrinciple of SeparationAdvantagesDisadvantagesTypical Solvents/Eluents
Recrystallization Differential solubilityScalable, relatively simple setupMay require multiple cycles for high purity, potential product loss in mother liquorLigroin, petroleum ether, 2-propanol, carbon tetrachloride, diethyl ether/ligroin mixture[2][3][4][7]
Column Chromatography Differential adsorption to a stationary phaseCan achieve very high purity, good for separating compounds with similar polaritiesCan be time-consuming and require large volumes of solvent, less suitable for very large scales[5]Stationary Phase: Silica (B1680970) gel. Eluent: Hexane (B92381)/ethyl acetate (B1210297) mixture (e.g., 95:5 v/v)[6]
Steam Distillation Difference in volatility (biphenyl is steam volatile)Avoids large quantities of organic solvents for the primary separationRequires specific glassware setup, may not be suitable for heat-sensitive compoundsWater

Experimental Protocols

Protocol 1: Purification by Recrystallization from a Mixed Solvent System

This protocol is based on the principle that this compound is moderately soluble in diethyl ether, while biphenyl is highly soluble. The addition of a nonpolar solvent like ligroin (a mixture of hydrocarbons) reduces the solubility of this compound, causing it to crystallize, while the more soluble biphenyl remains in solution.[1][2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of diethyl ether.

  • Addition of Anti-Solvent: Slowly add ligroin to the ether solution with swirling until the solution becomes faintly cloudy. This indicates that the solution is saturated with this compound.

  • Heating: Gently warm the flask on a hot plate until the solution becomes clear again. Do not overheat.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ligroin or a ligroin/ether mixture to remove any remaining mother liquor.

  • Drying: Dry the purified this compound crystals in a desiccator or a vacuum oven.

Protocol 2: Purification by Column Chromatography

This protocol is a general procedure for separating this compound from the less polar biphenyl impurity using silica gel chromatography.

  • Eluent Selection: Prepare a mixture of hexane and ethyl acetate (e.g., 95:5 v/v) as the eluent. The optimal ratio should be determined by thin-layer chromatography (TLC), aiming for an Rf value of ~0.3 for this compound.[6]

  • Column Packing: Prepare a slurry of silica gel in the eluent and carefully pack a chromatography column, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica bed.[6]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent like dichloromethane (B109758) or the eluent itself. Carefully apply this solution to the top of the column.[6]

  • Elution: Add the eluent to the top of the column and begin collecting fractions. The less polar biphenyl will elute from the column first, followed by the more polar this compound.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Visualizations

Recrystallization_Workflow A Crude Product (this compound + Biphenyl) B Dissolve in minimal 'good' solvent (e.g., Diethyl Ether) A->B C Add 'poor' solvent until cloudy (e.g., Ligroin) B->C D Gently heat to re-dissolve C->D E Slowly cool to room temperature, then in ice bath D->E F Vacuum filter to collect crystals E->F G Wash crystals with ice-cold solvent F->G I Mother Liquor (Biphenyl in solution) F->I Filtrate H Dry purified This compound G->H

Caption: Workflow for the purification of this compound by mixed-solvent recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_sep Separation cluster_iso Isolation A Pack column with Silica Gel C Load sample onto column A->C B Dissolve crude product in minimal solvent B->C D Elute with Hexane/Ethyl Acetate C->D E Collect fractions D->E F Analyze fractions by TLC E->F G Combine pure fractions F->G H Evaporate solvent G->H I Purified this compound H->I

Caption: Workflow for the purification of this compound by column chromatography.

References

troubleshooting initiation of Grignard reaction for triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the initiation of the Grignard reaction for the synthesis of triphenylcarbinol.

Troubleshooting Guide: Grignard Reaction Initiation Failure

Problem: The Grignard reaction for the synthesis of this compound from bromobenzene (B47551) and methyl benzoate (B1203000) fails to initiate.

Visible Signs of a Successful Initiation:

  • The disappearance of the purple/brown color if iodine is used as an activator.[1][2]

  • Spontaneous boiling or refluxing of the ether solvent.[1][3][4][5]

  • The appearance of a cloudy, grayish, or brownish color in the reaction mixture.[1][3][4][6]

  • Generation of heat (exothermic reaction).[2][7]

If none of these signs are observed within 10-15 minutes of adding the initial portion of bromobenzene, consult the following troubleshooting workflow.

digraph "Grignard_Initiation_Troubleshooting" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes start [label="Reaction Not Initiating", shape=ellipse, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_anhydrous [label="Are all glassware and reagents\nscrupulously dry?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; dry_glassware [label="Action: Flame-dry or oven-dry\nall glassware. Use anhydrous\nsolvents.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_mg [label="Is the magnesium surface\nactivated?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; activate_mg [label="Action: Activate Magnesium\n(See methods below)", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_temp [label="Is the initial temperature\nappropriate?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; warm_gently [label="Action: Gently warm the flask\nwith hands or a warm water bath.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; check_reagents [label="Are the reagents of\ngood quality?", shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; use_fresh_reagents [label="Action: Use fresh, pure\nbromobenzene and high-quality\nmagnesium.", shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124"]; success [label="Reaction Initiates", shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; failure [label="Initiation Still Fails:\nConsult further resources.", shape=ellipse, style="filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Connections start -> check_anhydrous; check_anhydrous -> dry_glassware [label="No"]; dry_glassware -> check_mg; check_anhydrous -> check_mg [label="Yes"]; check_mg -> activate_mg [label="No"]; activate_mg -> check_temp; check_mg -> check_temp [label="Yes"]; check_temp -> warm_gently [label="No (Too Cold)"]; warm_gently -> check_reagents; check_temp -> check_reagents [label="Yes"]; check_reagents -> use_fresh_reagents [label="No"]; use_fresh_reagents -> success; check_reagents -> success [label="Yes"]; activate_mg -> success; warm_gently -> success; dry_glassware -> success; use_fresh_reagents -> failure; }

Figure 1. Troubleshooting workflow for Grignard reaction initiation.

Frequently Asked Questions (FAQs)

Q1: Why is it critical for the reaction to be anhydrous?

Grignard reagents are potent bases and will react with even trace amounts of water in an acid-base reaction.[8][9][10] This reaction consumes the Grignard reagent, forming an alkane (benzene in this case) and magnesium hydroxide (B78521) salts, which deactivates the reagent and prevents it from reacting with the methyl benzoate.[7][8] The presence of water can also passivate the magnesium surface, hindering the initiation of the reaction.[9]

Q2: My magnesium turnings are dull and oxidized. Can I still use them?

It is highly recommended to use fresh, shiny magnesium turnings.[3] A dull surface indicates the presence of a passivating layer of magnesium oxide (MgO), which prevents the magnesium from reacting with bromobenzene.[1][6] If only oxidized magnesium is available, it must be activated to remove this oxide layer.

Q3: What are the common methods for activating magnesium?

Several methods can be employed to activate the magnesium surface:

  • Mechanical Activation: Crushing the magnesium turnings with a dry glass stirring rod can break the oxide layer and expose a fresh, reactive metal surface.[1][2][3][11]

  • Chemical Activation with Iodine: Adding a small crystal of iodine is a common and effective method.[1][3][6][11][12][13] The iodine reacts with the magnesium, etching the surface and creating reactive sites.[6][14] The disappearance of the iodine's color is a good indicator of successful initiation.[1][2][6]

  • Chemical Activation with 1,2-Dibromoethane (B42909): A few drops of 1,2-dibromoethane can be added. It reacts readily with magnesium to form ethene gas and magnesium bromide, which helps to clean and activate the magnesium surface.[11][15][16]

Q4: I've added iodine, but the reaction still hasn't started. What should I do?

If iodine alone is not sufficient, you can try a combination of methods. Gentle warming of the flask with your hands or a warm water bath can help to initiate the reaction.[3][4][5] If that fails, carefully crushing some of the magnesium turnings with a glass rod is often effective.[1][2][3][17]

Q5: The reaction started but then stopped. What could be the cause?

A reaction that starts and then stops could be due to several factors:

  • Overcooling: If an ice bath was used to control an initially vigorous reaction, it might have been overcooled, quenching the reaction.[3][4]

  • Insufficient Reagent Concentration: If the initial addition of bromobenzene was too dilute, the reaction might not be self-sustaining.

  • Moisture Contamination: A leak in the apparatus could introduce atmospheric moisture, which would quench the Grignard reagent as it forms.

Quantitative Data Summary

While precise quantitative data for initiation times can vary significantly based on lab-specific conditions, the following table provides a general overview of expected outcomes and parameters.

ParameterConditionExpected OutcomeTroubleshooting Action
Initiation Time Ideal (dry, activated Mg)< 15 minutesIf longer, apply activation methods.
Non-ideal (unactivated Mg)> 30 minutes or no initiationActivate magnesium; ensure anhydrous conditions.
Temperature Gentle warmingMay promote initiationApply if reaction is sluggish.
Vigorous refluxIndicates a successful, exothermic reactionControl with an ice bath if necessary.[3][7]
Iodine Activator Small crystalDisappears upon initiationIf color persists, other issues are present.

Experimental Protocols

Standard Protocol for this compound Synthesis via Grignard Reaction

  • Glassware Preparation: All glassware (round-bottom flask, condenser, addition funnel) must be rigorously dried, either by flame-drying under an inert atmosphere or by oven-drying overnight at >120°C and assembling while hot.[6][12][18]

  • Reagent Preparation:

    • Place magnesium turnings in the dried reaction flask.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether in the addition funnel.

  • Initiation:

    • Add a small portion of the bromobenzene solution to the magnesium.

    • If the reaction does not start spontaneously, use one of the activation methods described in the FAQs (e.g., add an iodine crystal).[3][6]

    • Observe for signs of reaction initiation.

  • Grignard Reagent Formation:

    • Once the reaction is initiated and self-sustaining, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[7]

    • After the addition is complete, continue to stir until most of the magnesium is consumed. The solution should appear cloudy and grayish-brown.[3][6]

  • Reaction with Methyl Benzoate:

    • Prepare a solution of methyl benzoate in anhydrous diethyl ether.

    • Cool the Grignard reagent in an ice bath.

    • Slowly add the methyl benzoate solution dropwise to the Grignard reagent.[3]

  • Work-up:

    • After the addition is complete, quench the reaction by slowly adding it to a mixture of ice and a weak acid (e.g., 10% sulfuric acid or saturated aqueous ammonium (B1175870) chloride).[3][19]

    • Perform an extraction with diethyl ether.

    • Wash the organic layer with brine, dry over an anhydrous salt (e.g., sodium sulfate), and remove the solvent by rotary evaporation.

    • Purify the crude this compound by recrystallization.

Visualizations

digraph "Triphenylcarbinol_Synthesis" { graph [fontname="Arial"]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Reactants Bromobenzene [label="Bromobenzene"]; Magnesium [label="Magnesium (Mg)"]; Ether [label="Anhydrous Ether\n(Solvent)", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];

// Intermediate Grignard [label="Phenylmagnesium Bromide\n(Grignard Reagent)", style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Second Step Reactant MethylBenzoate [label="Methyl Benzoate"];

// Intermediate Product Intermediate [label="Alkoxide Intermediate", style="filled", fillcolor="#FBBC05", fontcolor="#202124"];

// Workup AcidWorkup [label="Acid Workup (e.g., H3O+)", style="filled", fillcolor="#FFFFFF", fontcolor="#202124"];

// Product this compound [label="this compound\n(Product)", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Bromobenzene -> Grignard; Magnesium -> Grignard; Ether -> Grignard [label="stabilizes"]; Grignard -> Intermediate; MethylBenzoate -> Intermediate; Intermediate -> this compound; AcidWorkup -> this compound [label="protonates"]; }

Figure 2. Reaction pathway for the synthesis of this compound.

References

Technical Support Center: Grignard Synthesis of Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Grignard synthesis of triphenylcarbinol. The information addresses common issues, particularly those arising from the presence of water, to help ensure successful and high-yield experiments.

Troubleshooting Guide: The Effect of Water

Problem: Low or No Yield of this compound

Q1: My Grignard reaction failed to initiate or resulted in a very low yield. What is the most likely cause related to water?

A: The most probable cause is the presence of water in your reaction setup. Grignard reagents, such as phenylmagnesium bromide, are extremely strong bases and will react readily with even trace amounts of water in an acid-base reaction.[1][2][3] This reaction, often called "quenching," destroys the Grignard reagent by converting it into an unreactive alkane (benzene in this case), rendering it unavailable for the desired nucleophilic attack on the carbonyl carbon of the ester (methyl benzoate (B1203000) or benzophenone).[1][2][4][5]

Q2: How can I be certain that water contamination is the issue?

A: The presence of benzene (B151609) as a significant byproduct is a strong indicator of water contamination.[6] If you have the means to analyze your crude product via Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, the identification of benzene would confirm the quenching of your Grignard reagent. Visually, if the reaction does not initiate (no bubbling or cloudiness observed), it often points to immediate quenching by water.[7]

Q3: What are the primary sources of water contamination in a Grignard synthesis?

A: Water can be introduced from several sources:

  • Glassware: Inadequately dried glassware is a common culprit. A thin film of moisture can adhere to the glass surface.[8]

  • Solvents: Using solvents that are not certified anhydrous or have been improperly stored can introduce significant amounts of water.[7] Diethyl ether and tetrahydrofuran (B95107) (THF) are hygroscopic and will absorb moisture from the atmosphere.

  • Reagents: The starting materials, such as bromobenzene (B47551) or the ester, may contain trace amounts of water.[7]

  • Atmosphere: Exposure of the reaction to the laboratory atmosphere, which always contains moisture, can lead to contamination.[9]

Q4: What specific steps should I take to ensure anhydrous conditions?

A: Rigorous adherence to anhydrous techniques is critical for a successful Grignard synthesis.[10][11]

  • Glassware: All glassware should be oven-dried at a high temperature (e.g., >120°C) for several hours or flame-dried under a vacuum and cooled under an inert atmosphere (e.g., nitrogen or argon).[7][8]

  • Solvents: Use freshly opened bottles of anhydrous solvents or solvents that have been appropriately dried and stored over molecular sieves.[7]

  • Inert Atmosphere: The entire reaction, from the formation of the Grignard reagent to its reaction with the ester, should be conducted under a positive pressure of a dry, inert gas like nitrogen or argon.[7][12] This prevents atmospheric moisture from entering the reaction vessel.

  • Reagent Handling: Handle all reagents in a way that minimizes their exposure to air. Use syringes and septa for transfers when possible.

Frequently Asked Questions (FAQs)

Q1: How does water chemically interfere with the Grignard reagent?

A: The carbon-magnesium bond in a Grignard reagent is highly polarized, with the carbon atom being nucleophilic and strongly basic.[3][13] Water, although a weak acid, has acidic protons that will readily react with the Grignard reagent in an acid-base neutralization reaction.[2][4] The Grignard reagent abstracts a proton from water, forming a hydrocarbon (the conjugate acid of the Grignard's carbanion) and a magnesium salt.[2][3]

Q2: Can I visually detect the presence of water during my reaction?

A: While you cannot see trace amounts of water directly, you can observe its effects. If the reaction fails to initiate (e.g., no bubbling or warming, and the magnesium turnings remain shiny), it is a strong indication that the Grignard reagent is being quenched as it forms.[7] If an iodine crystal used for initiation does not fade in color, this can also suggest a problem with the magnesium surface, which can be exacerbated by moisture.[7]

Q3: Is it possible to have a successful Grignard reaction if a small amount of water is present?

A: While meticulous drying is ideal, sometimes a reaction can proceed despite minor water contamination, albeit with a reduced yield. If the amount of Grignard reagent is in sufficient excess to the amount of water, there may be enough unreacted reagent to proceed with the desired synthesis. However, for optimal results and reproducibility, striving for completely anhydrous conditions is essential.[1]

Q4: What is the role of the ether solvent (diethyl ether or THF) in the Grignard reaction, and how does water affect it?

A: The ether solvent is crucial for stabilizing the Grignard reagent by coordinating with the magnesium atom.[14] This stabilization is necessary for the reagent's formation and solubility. Water does not directly affect the ether's role, but the ether must be anhydrous to prevent it from being a source of water that would destroy the Grignard reagent.[14][15]

Quantitative Impact of Water on Reaction Yield

The presence of water has a direct stoichiometric impact on the yield of this compound. Since one mole of water reacts with and destroys one mole of the Grignard reagent, the theoretical yield is reduced accordingly.

Moles of Water PresentMoles of Phenylmagnesium Bromide QuenchedMaximum Theoretical Yield Reduction
0.010.0110%
0.050.0550%
0.100.10100% (assuming a 1:1 stoichiometry with the limiting reagent)

Note: This table assumes a 1:1 molar ratio of the Grignard reagent to the limiting starting material. If the Grignard reagent is in excess, the yield reduction will be less severe until all the excess is consumed.

Experimental Protocols

Protocol 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet for an inert atmosphere (nitrogen or argon). All glassware must be rigorously dried beforehand.[16]

  • Reagents: Place magnesium turnings in the flask. In the dropping funnel, place a solution of bromobenzene in anhydrous diethyl ether.[12]

  • Initiation: Add a small crystal of iodine to the magnesium turnings to activate the surface.[17] Add a small portion of the bromobenzene solution to the magnesium. The reaction is initiated when bubbling is observed, and the solution turns cloudy and grayish-brown.[7] Gentle warming may be necessary to start the reaction.[7]

  • Formation: Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[16]

  • Completion: After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure all the magnesium has reacted.[16]

Protocol 2: Synthesis of this compound

  • Reactant Preparation: In a separate, dry flask, prepare a solution of methyl benzoate in anhydrous diethyl ether and place it in the dropping funnel.[12]

  • Reaction: Cool the freshly prepared phenylmagnesium bromide solution in an ice bath. Slowly add the methyl benzoate solution dropwise to the Grignard reagent with continuous swirling.[16] An exothermic reaction will occur, and a white solid may precipitate.

  • Completion and Workup: After the addition is complete, reflux the mixture for 30 minutes.[16] Cool the reaction mixture and then carefully pour it into a beaker containing a mixture of ice and 10% sulfuric acid to quench any unreacted Grignard reagent and protonate the alkoxide product.[12][16]

  • Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with a saturated sodium chloride solution, and dry over anhydrous sodium sulfate.[16] The this compound can then be isolated by evaporating the solvent and purified by recrystallization.[16]

Visualizations

Water_Effect_on_Grignard_Synthesis cluster_paths Reaction Pathways water H₂O (Water) benzene Benzene (Side Product) water->benzene Quenches grignard Phenylmagnesium Bromide (Grignard Reagent) grignard->benzene alkoxide Triphenylmethoxide (Intermediate) grignard->alkoxide Nucleophilic Attack ester Methyl Benzoate (Ester) ester->alkoxide This compound This compound (Desired Product) alkoxide->this compound Protonation acid_workup Acid Workup (H₃O⁺) acid_workup->this compound

Caption: Water's detrimental effect on Grignard synthesis.

Grignard_Workflow start Start dry_glassware Dry Glassware (Oven or Flame) start->dry_glassware setup_apparatus Assemble Apparatus under Inert Gas dry_glassware->setup_apparatus add_mg Add Mg Turnings & Activator (I₂) setup_apparatus->add_mg prepare_halide Prepare Aryl Halide in Anhydrous Ether setup_apparatus->prepare_halide initiate_reaction Initiate Reaction (Dropwise Addition) add_mg->initiate_reaction prepare_halide->initiate_reaction form_grignard Form Grignard Reagent (Reflux) initiate_reaction->form_grignard react_grignard React Grignard with Ester (Slow Addition) form_grignard->react_grignard anhydrous_conditions Maintain Anhydrous Conditions Throughout prepare_ester Prepare Ester Solution in Anhydrous Ether prepare_ester->react_grignard workup Aqueous Acid Workup react_grignard->workup isolate Isolate & Purify Product workup->isolate end End isolate->end

Caption: Workflow for Grignard synthesis of this compound.

References

Technical Support Center: Triphenylcarbinol Synthesis Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reaction time for triphenylcarbinol synthesis, primarily via the Grignard reaction.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Issue 1: The Grignard reaction fails to initiate.

  • Question: I've combined magnesium turnings with bromobenzene (B47551) and anhydrous ether, but there are no signs of a reaction (e.g., bubbling, cloudiness, or heat generation) after 10-15 minutes. What should I do?

  • Answer: Failure to initiate is a common issue in Grignard synthesis, often due to a passivating oxide layer on the magnesium surface or the presence of trace amounts of moisture. Here are several steps to initiate the reaction:

    • Mechanical Activation: Gently crush the magnesium turnings with a dry glass stirring rod against the bottom of the flask.[1] This exposes a fresh, unoxidized metal surface.

    • Gentle Warming: Warm the flask gently with the palms of your hands or a warm water bath.[1][2] Be cautious, as the reaction is exothermic and can become vigorous once it starts.[3]

    • Chemical Activation: Add a small crystal of iodine.[4][5] The iodine can react with the magnesium surface to expose a more reactive layer. The disappearance of the purple iodine color is an indicator of reaction initiation.[5]

    • Sonication: If available, using an ultrasonic bath can help to clean the magnesium surface and initiate the reaction.[5]

    • Ensure Anhydrous Conditions: Double-check that all glassware was thoroughly dried, and the ether is anhydrous.[1][5][6][7] Any moisture will quench the Grignard reagent as it forms.[3][5]

Issue 2: The reaction is too vigorous and difficult to control.

  • Question: My reaction started, but it is boiling too violently, and I'm concerned about losing solvent and the reaction becoming unsafe. How can I control it?

  • Answer: The Grignard reaction is highly exothermic, and a runaway reaction can occur.[3][5] To control the reaction rate:

    • Cooling: Immediately immerse the reaction flask in an ice-water bath to moderate the temperature.[1][3][4] However, be careful not to overcool the reaction, as this can quench it entirely.[1][2]

    • Slow Reagent Addition: Ensure that the solution of bromobenzene (or other aryl/alkyl halide) is added dropwise from an addition funnel.[3][4] This allows you to control the rate at which the Grignard reagent is formed and thus control the heat generated.

    • Adequate Solvent: Ensure there is a sufficient volume of anhydrous ether in the reaction flask. The boiling of the ether (refluxing) helps to dissipate heat. If the solvent level drops, you may need to add more anhydrous ether.[1][5]

Issue 3: The yield of this compound is low.

  • Question: I have completed the synthesis, but my final yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

  • Answer: Low yields can result from several factors throughout the experimental process:

    • Incomplete Grignard Formation: If not all the magnesium was consumed, the Grignard reagent was not formed in the expected quantity. Ensure the reaction goes to completion by allowing sufficient reaction time (e.g., refluxing for 30 minutes after addition is complete) or until most of the magnesium has reacted.[1][4][8]

    • Side Reactions:

      • Benzene Formation: The Grignard reagent is a strong base and will react with any acidic protons, particularly from water.[3][5] Meticulous drying of glassware and use of anhydrous solvents is critical.[6][7]

      • Biphenyl (B1667301) Formation: This byproduct can form from the reaction of the Grignard reagent with unreacted bromobenzene.[3][9] This is favored by high concentrations of bromobenzene and elevated temperatures.[9] Slow, dropwise addition of the bromobenzene solution helps to minimize this side reaction.[4]

    • Losses During Work-up: Ensure efficient extraction of the this compound from the aqueous layer during the work-up. Multiple extractions with ether can improve recovery.[5] Also, ensure that the product is not lost during purification steps like recrystallization.

Frequently Asked Questions (FAQs)

Q1: How can I determine the optimal reaction time for the formation of the Grignard reagent?

A1: The reaction time for the formation of the phenylmagnesium bromide is typically complete when most of the magnesium turnings have been consumed.[1][4] Visually, the solution will turn cloudy and brownish, which is characteristic of a Grignard reagent.[1][4] After the addition of bromobenzene is complete, a reflux period of 15-30 minutes is often recommended to ensure the reaction goes to completion.[4][6]

Q2: What is the impact of the rate of addition of benzophenone (B1666685) (or other ketone/ester) on the reaction?

A2: The addition of the electrophile (e.g., benzophenone or methyl benzoate) to the Grignard reagent is also an exothermic reaction.[4] It is crucial to add the solution of the ketone or ester slowly and dropwise to control the reaction temperature.[4] A rapid addition can lead to an uncontrolled exotherm and potentially favor side reactions. Cooling the Grignard solution in an ice bath before and during this addition is a common practice.[1][4]

Q3: Can I use a different solvent instead of diethyl ether?

A3: Tetrahydrofuran (THF) is another common solvent for Grignard reactions.[5] Like diethyl ether, it is an ether that can solvate and stabilize the Grignard reagent. The choice of solvent can influence the reaction rate and solubility of the reagents. It is essential that any solvent used is anhydrous.

Q4: What is the purpose of the final acidic work-up?

A4: The initial product of the Grignard reaction with a ketone or ester is a magnesium alkoxide salt. The addition of an acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), in the work-up step is necessary to protonate the alkoxide and form the final alcohol product, this compound.[4][6][10] The acid also serves to neutralize any remaining Grignard reagent and to dissolve the basic magnesium salts, making them water-soluble for easier separation.[4]

Data Presentation

Table 1: Summary of Typical Reaction Parameters for this compound Synthesis

ParameterRecommended ConditionRationalePotential Impact of Deviation
Reagent Purity Anhydrous reagents and solventsGrignard reagents react with protic sources (e.g., water, alcohols).[3][5]Lower yield due to Grignard reagent quenching.
Initiation Use of iodine crystal or mechanical crushing of MgTo remove the passivating magnesium oxide layer.[1][4][5]Failure of the reaction to start.
Bromobenzene Addition Slow, dropwise additionTo control the exothermic reaction and minimize biphenyl formation.[3][4][9]Uncontrolled exotherm, increased biphenyl byproduct.
Reaction Temperature Gentle reflux (~35°C for diethyl ether)To maintain a steady reaction rate without excessive solvent loss.Too low: slow or stopped reaction. Too high: increased side reactions.
Grignard Formation Time Until most Mg is consumed, often followed by a 15-30 min reflux.[1][4][6]To ensure complete formation of the Grignard reagent.Incomplete reaction, leading to lower yield.
Benzophenone/Ester Addition Slow, dropwise addition with coolingTo control the exothermic reaction.[1][4]Runaway reaction, potential for side products.
Final Reflux Typically 25-60 minutes after all reagents are combined.[4][8]To drive the reaction to completion.Incomplete reaction, resulting in a lower yield.

Experimental Protocols

Protocol 1: Synthesis of this compound from Bromobenzene and Benzophenone

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a magnetic stirrer, and a pressure-equalizing dropping funnel. Ensure all glassware is oven-dried and cooled under a dry atmosphere.[1][6]

  • Grignard Reagent Formation:

    • Place magnesium turnings in the flask.

    • Add a small amount of anhydrous diethyl ether.

    • Prepare a solution of bromobenzene in anhydrous diethyl ether and add it to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, use one of the initiation techniques described in the troubleshooting guide.

    • Once the reaction has initiated (indicated by bubbling and cloudiness), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[9]

    • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the phenylmagnesium bromide.[1]

  • Reaction with Benzophenone:

    • Dissolve benzophenone in anhydrous diethyl ether and add this solution to the dropping funnel.

    • Cool the flask containing the Grignard reagent in an ice bath.

    • Slowly add the benzophenone solution dropwise to the stirred Grignard reagent.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 30 minutes.[11]

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric or sulfuric acid to quench the reaction and dissolve the magnesium salts.[4][9]

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[4]

    • Remove the solvent by rotary evaporation.

    • Recrystallize the crude product from a suitable solvent (e.g., ligroin or isopropyl alcohol) to obtain pure this compound.[1][11]

Visualizations

experimental_workflow prep Apparatus Preparation (Oven-dried glassware) grignard Grignard Reagent Formation (Mg + Bromobenzene in Ether) prep->grignard initiation Initiation Check (Bubbling/Cloudiness) grignard->initiation troubleshoot_init Troubleshooting (Warm, Crush Mg, Add I2) initiation->troubleshoot_init No benzophenone Addition of Benzophenone (Slow, with cooling) initiation->benzophenone Yes troubleshoot_init->grignard reflux Reflux (30 minutes) benzophenone->reflux workup Acidic Work-up & Extraction reflux->workup purification Purification (Recrystallization) workup->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Start Synthesis no_reaction Problem: No Reaction Initiation start->no_reaction check_moisture Check for Moisture (Dry Glassware/Solvents?) no_reaction->check_moisture Yes vigorous_reaction Problem: Reaction Too Vigorous no_reaction->vigorous_reaction No activate_mg Solution: Activate Mg (Crush, Add I2, Warm) check_moisture->activate_mg Yes activate_mg->start control_rate Solution: Control Rate (Cool with Ice, Slow Addition) vigorous_reaction->control_rate Yes low_yield Problem: Low Yield vigorous_reaction->low_yield No control_rate->start check_side_reactions Check for Side Reactions (Biphenyl, Benzene) low_yield->check_side_reactions Yes success Successful Synthesis low_yield->success No optimize_conditions Solution: Optimize Conditions (Slow Addition, Anhydrous) check_side_reactions->optimize_conditions optimize_conditions->start

Caption: Troubleshooting logic for common issues in this compound synthesis.

References

Technical Support Center: Synthesis and Purification of Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized triphenylcarbinol.

Troubleshooting Guides

Issue 1: Low Yield of Crude this compound

Q: My Grignard reaction resulted in a significantly lower than expected yield of crude this compound. What are the potential causes and how can I improve it?

A: Low yields in the Grignard synthesis of this compound can stem from several factors, primarily related to the stability of the Grignard reagent and reaction conditions.

Possible Causes and Solutions:

  • Presence of Moisture: The Grignard reagent (phenylmagnesium bromide) is highly reactive with water.[1] Any moisture in the glassware, solvents, or starting materials will quench the reagent and reduce the yield.

    • Solution: Ensure all glassware is thoroughly dried in an oven before use.[2] Use anhydrous solvents, and handle starting materials in a dry environment.[2]

  • Reaction with Atmospheric Carbon Dioxide and Oxygen: Exposure of the Grignard reagent to air can lead to the formation of byproducts.[3]

    • Solution: Perform the reaction under an inert atmosphere, such as dry nitrogen or argon. Use a drying tube on the condenser to prevent atmospheric moisture from entering the reaction vessel.[4]

  • Formation of Biphenyl (B1667301): A common side reaction is the coupling of the Grignard reagent with unreacted bromobenzene (B47551) to form biphenyl.[5] This is favored by high concentrations of bromobenzene and elevated temperatures.[5]

    • Solution: Add the bromobenzene solution dropwise to the magnesium turnings to maintain a low concentration.[4] Control the reaction temperature using an ice bath to prevent the reaction from becoming too vigorous.[2]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the magnesium turnings are fresh and shiny, as an oxide layer can prevent the reaction from initiating.[2] If the reaction is sluggish, a small crystal of iodine can be added to activate the magnesium surface.[2] Allow for sufficient reaction time, including a reflux period after the addition of all reagents, to ensure the reaction is complete.[4]

Issue 2: Impure Product After Initial Synthesis (Yellowish or Oily Solid)

Q: My crude this compound is a yellowish, oily solid instead of a white crystalline product. What are the likely impurities and how can I remove them?

A: The presence of a yellowish color or an oily consistency in the crude product indicates the presence of impurities, most commonly biphenyl and unreacted starting materials.

Common Impurities and Purification Strategies:

  • Biphenyl: This is a major byproduct formed during the synthesis.[5] It is a yellowish, nonpolar hydrocarbon.[5]

    • Purification Method 1: Recrystallization: this compound is less soluble in nonpolar solvents than biphenyl. Recrystallization from a nonpolar solvent like ligroin or petroleum ether can effectively remove biphenyl, as it will remain in the mother liquor.[3][6]

    • Purification Method 2: Steam Distillation: Biphenyl is volatile with steam, while this compound is not. Steam distillation of the crude product can remove biphenyl and any unreacted bromobenzene.[7]

  • Unreacted Starting Materials: Residual bromobenzene or methyl benzoate (B1203000) may be present in the crude product.

    • Purification Method: These are typically removed during the workup and purification steps. The extraction with sulfuric acid and subsequent washing steps help remove unreacted polar starting materials.[2] Steam distillation is also effective at removing volatile starting materials like bromobenzene.[7]

  • Colored Impurities: Other minor byproducts or degradation products can cause discoloration.

    • Solution: During recrystallization, adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities.[8] The charcoal is then removed by hot gravity filtration before allowing the solution to cool and crystallize.[9]

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound, and how does it relate to purity?

A1: The literature melting point of pure this compound is in the range of 160-163 °C.[10][11] A lower and broader melting point range for your synthesized product indicates the presence of impurities.[12] Impurities disrupt the crystal lattice of the solid, requiring less energy to break the intermolecular forces, thus lowering the melting point.[13]

Q2: What is the best solvent for recrystallizing this compound?

A2: The choice of solvent for recrystallization is crucial for obtaining a pure product. This compound is a relatively nonpolar molecule but does have a polar hydroxyl group.

  • Single Solvent Recrystallization:

    • Ethanol: Commonly used and effective, providing good solubility when hot and poor solubility when cold.[8]

    • Carbon Tetrachloride: Another suitable solvent for recrystallization.[7]

    • Ligroin/Petroleum Ether: These nonpolar solvents are particularly effective for removing the nonpolar byproduct biphenyl.[3] this compound is sparingly soluble in these solvents when cold.[10]

  • Two-Solvent Recrystallization: A mixture of a "good" solvent (in which this compound is soluble) and a "poor" solvent (in which it is insoluble) can be used. A common combination is dissolving the crude product in a minimal amount of a hot good solvent like diethyl ether or acetone, and then slowly adding a poor solvent like hexane (B92381) until the solution becomes cloudy.[8]

Q3: How can I improve the crystal formation during recrystallization?

A3: If crystals do not form readily upon cooling, several techniques can be used to induce crystallization:

  • Scratching the Flask: Gently scratching the inside of the flask at the surface of the solution with a glass rod can create nucleation sites for crystal growth.[8]

  • Seeding: Adding a small crystal of pure this compound to the cooled solution can initiate crystallization.

  • Slow Cooling: Allowing the solution to cool slowly to room temperature before placing it in an ice bath often results in the formation of larger, purer crystals.[9] Rapid cooling can trap impurities within the crystal lattice.[9]

Q4: When should I consider using column chromatography for purification?

A4: Column chromatography is a valuable purification technique when recrystallization is ineffective at removing certain impurities or when a very high degree of purity is required.[14] It is particularly useful for separating compounds with similar polarities.

  • When to Use:

    • If after multiple recrystallizations, the melting point of your product does not improve or reach the literature value.

    • If TLC analysis of your recrystallized product shows the presence of multiple components.

    • When you need to separate this compound from byproducts with similar solubility characteristics.

Data Presentation

Table 1: Physical Properties of this compound and a Common Impurity

CompoundMolar Mass ( g/mol )Melting Point (°C)Solubility
This compound 260.33160-163[10][11]Soluble in ethanol, diethyl ether, benzene; Insoluble in water and petroleum ether.[10]
Biphenyl 154.2169-71Soluble in nonpolar organic solvents like ligroin and petroleum ether.

Table 2: Recommended Solvents for Recrystallization of this compound

SolventTypeRationaleReference
Ethanol Single SolventGood solubility when hot, poor solubility when cold.[8]
Carbon Tetrachloride Single SolventEffective for obtaining pure crystals.[7]
Ligroin / Petroleum Ether Single SolventExcellent for removing nonpolar biphenyl impurity.[3][6]
Diethyl Ether / Hexane Two-Solvent SystemAllows for fine-tuning of solubility to induce crystallization.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound from a Single Solvent (e.g., Ethanol)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., ethanol) to dissolve the solid completely.[9] The solution should be heated to the boiling point of the solvent.[15]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and swirl the hot solution for a few minutes.[8]

  • Hot Gravity Filtration: If charcoal was added or if there are insoluble impurities, perform a hot gravity filtration to remove them.[9] This step should be done quickly to prevent premature crystallization.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature.[9] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities from the mother liquor.[9]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.[8]

Protocol 2: Purification of this compound by Column Chromatography
  • Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system (eluent) that provides good separation between this compound and its impurities. A mixture of a nonpolar solvent like hexane and a slightly more polar solvent like ethyl acetate (B1210297) (e.g., 95:5 or 90:10 v/v) is a good starting point.[8] The target Rf value for this compound should be around 0.3.[8]

  • Column Packing: Prepare a slurry of silica (B1680970) gel in the chosen eluent (or a less polar solvent like pure hexane).[8] Carefully pour the slurry into a chromatography column, ensuring no air bubbles are trapped.[16] Allow the silica to settle into a packed bed, and drain the excess solvent until the solvent level is just above the silica surface.[8] A thin layer of sand can be added on top to protect the silica bed.[8]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (like dichloromethane (B109758) or the eluent itself).[8] Carefully add this solution to the top of the column.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.[14] Gentle air pressure can be applied to maintain a steady flow rate.[17]

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualization

experimental_workflow cluster_synthesis Grignard Synthesis cluster_purification Purification cluster_analysis Purity Analysis start Starting Materials (Bromobenzene, Mg, Methyl Benzoate) reagent_prep Grignard Reagent Formation start->reagent_prep reaction Reaction with Ester reagent_prep->reaction workup Aqueous Workup (H2SO4) reaction->workup crude_product Crude this compound workup->crude_product recrystallization Recrystallization crude_product->recrystallization Primary Method column_chrom Column Chromatography crude_product->column_chrom If Recrystallization Fails pure_product Pure this compound recrystallization->pure_product High Purity column_chrom->pure_product Very High Purity melting_point Melting Point Determination pure_product->melting_point tlc TLC Analysis pure_product->tlc

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Recommended Solutions start Low Purity of Synthesized this compound low_mp Low/Broad Melting Point start->low_mp yellow_color Yellowish Color start->yellow_color oily_solid Oily Consistency start->oily_solid biphenyl Biphenyl Impurity low_mp->biphenyl yellow_color->biphenyl side_products Other Side Products yellow_color->side_products unreacted_sm Unreacted Starting Materials oily_solid->unreacted_sm recrystallize Recrystallization (e.g., from Ligroin) biphenyl->recrystallize steam_distill Steam Distillation biphenyl->steam_distill column_chrom Column Chromatography biphenyl->column_chrom For high purity unreacted_sm->steam_distill charcoal Activated Charcoal Treatment side_products->charcoal

Caption: Troubleshooting logic for improving this compound purity.

References

dealing with unreacted magnesium in triphenylcarbinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of triphenylcarbinol, with a specific focus on managing unreacted magnesium.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of a successful Grignard reaction initiation?

A1: The initiation of the Grignard reaction is typically indicated by several observable signs. These include the disappearance of the iodine color (if used as an activator), the solution becoming cloudy or brownish, spontaneous boiling of the ether solvent, and the appearance of bubbles on the surface of the magnesium turnings.[1][2][3] If no reaction is observed within 5-10 minutes, troubleshooting steps may be necessary.[1]

Q2: How can I activate the magnesium if the reaction doesn't start?

A2: If the reaction fails to initiate, there are several methods to activate the magnesium surface. One common technique is to add a small crystal of iodine, which chemically cleans the magnesium surface.[1][3][4] Physically crushing the magnesium turnings with a dry glass rod can also expose a fresh, reactive surface.[3][5] Ensuring all glassware and reagents are scrupulously dry is paramount, as any moisture will inhibit the reaction.[1][2][6]

Q3: What is the purpose of the acidic workup, and what are the common quenching agents?

A3: The acidic workup serves two primary purposes: to protonate the intermediate alkoxide to form the final this compound product and to dissolve any unreacted magnesium and magnesium salts into the aqueous layer for easy removal.[1][3][7] Common quenching agents include dilute sulfuric acid (typically 10%) or hydrochloric acid.[1][6][7] Saturated aqueous ammonium (B1175870) chloride is a milder alternative that can also help dissolve magnesium salts.[6][8]

Q4: How is unreacted magnesium typically removed after the reaction?

A4: Unreacted magnesium is typically dealt with during the quenching and workup phase of the synthesis. The addition of a dilute acid, such as 10% sulfuric acid, will react with the remaining magnesium metal, converting it into water-soluble magnesium sulfate, which can then be separated in the aqueous layer during extraction.[1][3][7] It is important to perform this step cautiously, often in an ice bath, as the reaction of magnesium with acid is exothermic and produces hydrogen gas.[3][7]

Q5: What are the main byproducts in this synthesis, and how can they be minimized?

A5: A major byproduct in the synthesis of this compound is biphenyl, which forms from the reaction of the Grignard reagent (phenylmagnesium bromide) with unreacted bromobenzene (B47551).[5] To minimize its formation, the bromobenzene should be added slowly and dropwise to the magnesium turnings. This ensures that it reacts with the magnesium rather than accumulating in high concentrations where it can react with the already formed Grignard reagent.[9]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Grignard reaction does not initiate. Moisture in glassware or reagents.Flame-dry all glassware under vacuum and cool under an inert gas.[4] Ensure all solvents and reagents are anhydrous.[1][6]
Oxidized magnesium surface.Use fresh, shiny magnesium turnings.[1] Activate the magnesium by adding a crystal of iodine or by gently crushing the turnings.[1][3]
Reaction becomes too vigorous and boils uncontrollably. Addition of bromobenzene is too fast.Slow the rate of addition of the bromobenzene solution.[2] Use an ice bath to cool the reaction flask and moderate the exothermic reaction.[1][2]
A large amount of unreacted magnesium remains at the end of the reaction. Insufficient reaction time or poor initiation.Ensure the reaction has been allowed to proceed until most of the magnesium is consumed, indicated by a cloudy, brownish solution.[1] If initiation was poor, consider the activation techniques mentioned above.
Incorrect stoichiometry.Verify the molar ratios of the reactants. An excess of magnesium is often used, but a gross excess may indicate an issue with the reaction progress.
Difficulty in separating the organic and aqueous layers during workup. Formation of an emulsion.Add a saturated sodium chloride solution (brine) to help break the emulsion and "salt out" the organic layer.[1]
Low yield of this compound. Incomplete reaction.Ensure the reaction goes to completion by allowing sufficient reflux time after the addition of the ester or benzophenone.[6]
Formation of byproducts (e.g., biphenyl).Add the bromobenzene slowly to minimize the formation of biphenyl.[9]
Loss of product during workup and purification.Ensure efficient extraction from the aqueous layer. Minimize transfers between glassware.

Experimental Protocol: Synthesis of this compound

This protocol outlines the synthesis of this compound from bromobenzene and methyl benzoate (B1203000), including steps for addressing unreacted magnesium.

1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

  • Apparatus Setup: Assemble a dry 100 mL round-bottom flask equipped with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with drying tubes.

  • Reagents: Place 1.0 g of dry, shiny magnesium turnings into the round-bottom flask.[1]

  • Initiation: In the dropping funnel, prepare a solution of 5 mL of dry bromobenzene in 8 mL of anhydrous ethyl ether. Add a small portion of this solution to the magnesium. If the reaction does not start within a few minutes, warm the flask gently with your hands or add a small crystal of iodine.[1]

  • Reaction: Once the reaction has initiated (indicated by cloudiness and bubbling), add an additional 12 mL of anhydrous ethyl ether through the condenser.[1] Then, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, gently reflux the mixture for an additional 25-30 minutes, or until most of the magnesium has been consumed.[1][10] The solution should appear cloudy and brownish.[1]

2. Reaction with Methyl Benzoate

  • Addition: Prepare a solution of 2.5 g of methyl benzoate in 8 mL of anhydrous ethyl ether in the dropping funnel.[1] Cool the Grignard reagent solution in an ice bath and slowly add the methyl benzoate solution dropwise. An intermediate white solid may precipitate.[1]

  • Reflux: After the addition is complete, gently reflux the reaction mixture for 25 minutes.[1]

3. Quenching and Workup (Dealing with Unreacted Magnesium)

  • Quenching: Cool the reaction mixture in an ice bath. In a separate Erlenmeyer flask, prepare a mixture of 30 mL of 10% sulfuric acid and 15 g of ice.[1] Slowly and with stirring, pour the reaction mixture into the ice/acid mixture. This will hydrolyze the addition product and react with any unreacted magnesium.

  • Extraction: Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with about 15 mL of ether and add this to the separatory funnel.[1] Shake the funnel, venting frequently, and allow the layers to separate.

  • Washing: Drain the lower aqueous layer. Wash the organic layer with an additional portion of 10% sulfuric acid to further remove magnesium salts, followed by a wash with a saturated sodium chloride solution.[1]

  • Drying and Isolation: Transfer the organic layer to a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate.[1] Decant the dried solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator to obtain the crude this compound.

Workflow for Handling Unreacted Magnesium

G cluster_reaction Grignard Reaction cluster_workup Workup cluster_waste Aqueous Waste start Start: Reaction Mixture (this compound intermediate, Grignard reagent, unreacted Mg) quench Quench with cold 10% Sulfuric Acid start->quench Slow addition extract Transfer to Separatory Funnel Add Ether quench->extract separate Separate Organic and Aqueous Layers extract->separate wash_acid Wash Organic Layer with 10% H2SO4 separate->wash_acid Organic Layer aqueous_layer Aqueous Layer (Mg salts, H2SO4) separate->aqueous_layer Aqueous Layer to Waste wash_brine Wash Organic Layer with Saturated NaCl wash_acid->wash_brine dry Dry Organic Layer (Anhydrous Na2SO4) wash_brine->dry evaporate Evaporate Solvent dry->evaporate product Isolate Crude This compound evaporate->product

Caption: Workflow for quenching and workup to remove unreacted magnesium.

References

preventing the formation of byproducts in triphenylcarbinol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Triphenylcarbinol Synthesis

This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals prevent the formation of byproducts during the synthesis of this compound, primarily via the Grignard reaction.

Troubleshooting Guide

Q1: My final product is a yellowish solid with a broad, low melting point. What is the likely impurity and how can I prevent its formation?

A1: The most common yellowish impurity in this synthesis is biphenyl (B1667301) .[1] Its presence lowers the melting point of the final this compound product.

Causes of Biphenyl Formation:

  • Reaction between the Grignard reagent (phenylmagnesium bromide) and unreacted bromobenzene (B47551). This is a significant side reaction.[1][2]

  • High local concentrations of bromobenzene. This favors the coupling reaction that forms biphenyl.[1]

  • Elevated reaction temperatures. Higher temperatures can increase the rate of biphenyl formation.[1][2][3]

Prevention Strategies:

  • Slow, Dropwise Addition: Add the bromobenzene solution to the magnesium turnings slowly and dropwise.[4] This maintains a low concentration of bromobenzene and helps control the exothermic nature of the reaction.[3][4]

  • Temperature Control: Maintain a gentle reflux and use an ice bath to cool the reaction if it becomes too vigorous.[4][5] Keeping the temperature low favors the formation of the Grignard reagent over the biphenyl byproduct.[2][3]

  • Ensure Reaction Initiation: Confirm the Grignard reaction has started (indicated by cloudiness and bubbling) before adding the bulk of the bromobenzene.[4][5]

Q2: My Grignard reaction failed to initiate, or my overall yield is extremely low. What went wrong?

A2: The primary reasons for reaction failure or low yield are the presence of proton sources (especially water) and the condition of the magnesium metal.

Causes of Reaction Failure/Low Yield:

  • Moisture: Grignard reagents are extremely strong bases and will react readily with any acidic protons, particularly water.[6][7][8][9] This consumes the reagent and forms benzene (B151609) as a byproduct, reducing the yield of this compound.[7][10][11] All glassware and reagents must be scrupulously dry.[1][5][6][12]

  • Oxidized Magnesium: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with bromobenzene.[7] Using fresh, shiny magnesium is crucial.[5][13]

  • Passive Magnesium Surface: Sometimes, even shiny magnesium is not reactive enough to initiate the reaction.

Prevention and Troubleshooting Strategies:

  • Drying Procedures: Oven-dry all glassware overnight and cool it in a desiccator or assemble the apparatus quickly while still warm and protect it with drying tubes.[1][12] Use anhydrous solvents.[1][14]

  • Magnesium Activation:

    • Use fresh, shiny magnesium turnings.[5][13]

    • Gently crush the magnesium turnings with a mortar and pestle just before use to expose a fresh surface.[1][5]

    • Add a small crystal of iodine to the reaction flask.[5][9] The iodine can activate the magnesium surface.[5]

  • Initiation: Add a small amount of the bromobenzene solution first and look for signs of reaction (bubbling, cloudiness) before adding the rest.[4][5] Gentle warming with the palm of your hand can help initiate the reaction.[5]

Q3: I started with an ester (methyl or ethyl benzoate) and my product seems to contain unreacted starting material or an intermediate. How can I ensure the reaction goes to completion?

A3: When using an ester, the Grignard reaction proceeds in two stages. First, one equivalent of the Grignard reagent adds to the ester, forming an intermediate ketone (benzophenone).[15][16] This ketone then reacts with a second equivalent of the Grignard reagent to form the triphenylmethanol product after acidic workup.[11][16]

Causes of Incomplete Reaction:

  • Incorrect Stoichiometry: An insufficient amount of the Grignard reagent (less than two equivalents per equivalent of ester) will result in the presence of the intermediate benzophenone (B1666685) in the final product.[14][15]

  • Poor Reagent Quality: If the Grignard reagent was partially consumed due to moisture, there may not be enough to complete both reaction steps.

Prevention Strategies:

  • Use Excess Grignard Reagent: Ensure at least two full equivalents of phenylmagnesium bromide are used for every equivalent of the ester starting material.[16] Often, a slight excess is recommended to account for any reagent loss.

  • Maintain Anhydrous Conditions: Meticulously follow all drying procedures to maximize the amount of active Grignard reagent available for the reaction.[12]

  • Allow Sufficient Reaction Time: After adding the ester, allow the reaction to reflux for a period (e.g., 25-60 minutes) to ensure the second addition is complete.[5][14]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for a successful this compound synthesis via the Grignard reaction?

A1: The absolute exclusion of water is the most critical factor.[5][6][8][9] Grignard reagents are highly reactive towards protic compounds like water and alcohols.[7][9] Any moisture in the glassware, solvents, or reagents will destroy the Grignard reagent and prevent the desired reaction from occurring.[6][12]

Q2: How can I effectively purify this compound from the biphenyl byproduct?

A2: Purification can be achieved through trituration followed by recrystallization.

  • Trituration: Biphenyl is soluble in nonpolar solvents like petroleum ether or ligroin, while this compound is much less soluble.[1][4][9] Washing the crude solid product with a small amount of cold petroleum ether will dissolve and remove most of the biphenyl.[1][17]

  • Recrystallization: After trituration, the remaining solid can be recrystallized from a suitable solvent, such as 2-propanol or a mixed solvent system like ether-ligroin, to yield pure this compound crystals.[1][18]

Q3: Why is anhydrous ether or THF typically used as the solvent?

A3: Ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for several reasons. They are aprotic, meaning they do not have acidic protons that would react with the Grignard reagent.[9] Additionally, the lone pair electrons on the ether's oxygen atom coordinate with the magnesium atom, forming a soluble complex that stabilizes the Grignard reagent.[9]

Q4: What are the visual cues that the Grignard reaction has successfully initiated?

A4: The initiation of the reaction is typically marked by several visual signs:

  • The appearance of cloudiness or turbidity in the solution.[4][5]

  • Bubbling from the surface of the magnesium turnings.[4][5]

  • The solution may turn a cloudy, brownish color.[5]

  • The reaction is exothermic, so you may feel the flask warm up or see the ether begin to gently reflux.[4]

Experimental Data Summary

The following table summarizes typical reactant quantities and reported yields for the synthesis of this compound from two common starting materials.

ParameterSynthesis from Ethyl Benzoate[14]Synthesis from Benzophenone[1]
Grignard Formation
Magnesium24.3 g (1.0 gram atom)50 mg (2.0 mmol)
Bromobenzene157 g (1.0 mole)330 mg (2.1 mmol)
Anhydrous Diethyl Ether~500 ml1.2 ml
Addition Reaction
Starting Material75 g (0.5 mole) Ethyl Benzoate364 mg (2.0 mmol) Benzophenone
Solvent for SM200 ml dry benzene1.0 ml anhydrous ether
Reaction Conditions
AdditionAdd ester to Grignard solutionAdd benzophenone solution to Grignard
TemperatureGentle refluxGentle reflux
Reflux Time1 hour after additionNot specified (reaction is complete when color disappears)
Reported Yield 116–121 g (89–93%)Not specified in this protocol

Detailed Experimental Protocol: Synthesis of this compound from Benzophenone

This protocol is a consolidated methodology emphasizing byproduct prevention.

1. Preparation and Setup (Moisture Exclusion is Critical)

  • Thoroughly clean all glassware (a round-bottom flask, Claisen adapter, condenser, and separatory funnel).

  • Oven-dry the glassware for at least 4 hours (preferably overnight) at >120°C.[1][12]

  • Assemble the apparatus (flask, Claisen adapter, condenser) while it is still hot and immediately cap all openings with septa or drying tubes containing CaCl₂ or CaSO₄ to prevent atmospheric moisture from entering as the apparatus cools.[1]

  • Place 1.2 equivalents of fresh, shiny magnesium turnings into the reaction flask.[5]

  • Add a magnetic stir bar.

2. Formation of Phenylmagnesium Bromide (Grignard Reagent)

  • In a separate dry, capped vial, prepare a solution of 1.1 equivalents of bromobenzene in anhydrous diethyl ether.[1]

  • Using a syringe, add approximately 10% of the bromobenzene solution to the flask containing the magnesium.[1]

  • Wait for signs of reaction initiation (cloudiness, bubbling).[4][5] If the reaction does not start within 10-15 minutes, add one small crystal of iodine or gently warm the flask.[5][9]

  • Once the reaction is initiated, slowly add the remaining bromobenzene solution dropwise via syringe at a rate that maintains a gentle, controlled reflux.[1][4] A rapid addition can lead to biphenyl formation.[1]

  • After the addition is complete, allow the mixture to stir until most of the magnesium has been consumed.[5]

3. Reaction with Benzophenone

  • In another dry, capped vial, dissolve 1.0 equivalent of benzophenone in a minimal amount of anhydrous diethyl ether.[1]

  • Using a dry syringe, add the benzophenone solution dropwise to the stirring Grignard reagent. The reaction is exothermic; control the addition rate to maintain a gentle reflux.[1] A color change (often to pink/red) should be observed.[19]

  • After the addition is complete, rinse the vial that contained the benzophenone with a small amount of anhydrous ether and add this to the reaction flask to ensure a complete transfer.[1]

  • Stir the reaction mixture at room temperature for 15-30 minutes or until the color fades.[1]

4. Quenching and Workup

  • Cool the reaction flask in an ice-water bath.

  • Slowly and carefully add dilute acid (e.g., 10% H₂SO₄ or 3M HCl) dropwise to quench the reaction and dissolve the magnesium salts.[1][5] An intermediate magnesium alkoxide salt will be protonated to form the alcohol.[12]

  • Transfer the mixture to a separatory funnel. If any solids remain, add more ether to dissolve them.[1]

  • Separate the layers. Wash the organic (ether) layer sequentially with water, 5% sodium bicarbonate solution, and finally with saturated sodium chloride (brine) to remove residual acid and water.[1][14]

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.[5][18]

5. Isolation and Purification

  • Decant or filter the dried ether solution away from the drying agent.

  • Remove the ether using a rotary evaporator to obtain the crude solid product.[5]

  • To remove the biphenyl impurity, add a small volume of cold petroleum ether to the crude solid, swirl vigorously (triturate), and decant the liquid.[1][9]

  • Recrystallize the remaining solid from a suitable solvent (e.g., 2-propanol) to obtain pure this compound.[1]

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and air-dry.

Visualizations

G Troubleshooting Workflow for this compound Synthesis start Problem Observed low_yield Low / No Yield start->low_yield yellow_product Yellow, Oily Product (Low Melting Point) start->yellow_product cause_water Cause: Moisture Present? low_yield->cause_water cause_mg Cause: Magnesium Inactive? low_yield->cause_mg cause_biphenyl Cause: Biphenyl Formation? yellow_product->cause_biphenyl sol_dry Solution: - Oven-dry all glassware - Use anhydrous solvents - Use drying tubes cause_water->sol_dry Yes sol_mg Solution: - Use fresh, shiny Mg - Crush Mg before use - Add iodine crystal to activate cause_mg->sol_mg Yes sol_biphenyl Solution: - Slow, dropwise addition - Control temperature - Purify via trituration/recrystallization cause_biphenyl->sol_biphenyl Yes G Reaction Pathways in this compound Synthesis cluster_main Main Synthesis Pathway cluster_biphenyl Biphenyl Formation (Side Reaction) cluster_benzene Benzene Formation (Side Reaction) PhBr Bromobenzene (Ph-Br) Grignard Phenylmagnesium Bromide (Ph-MgBr) PhBr->Grignard + Mg / Ether Mg Magnesium (Mg) Ketone Benzophenone (Ph₂C=O) Product This compound Grignard->Product + Benzophenone + H₃O⁺ workup Biphenyl Biphenyl (Ph-Ph) Grignard->Biphenyl + Ph-Br (unreacted) (High Temp / Conc.) Benzene Benzene (Ph-H) Grignard->Benzene + H₂O (moisture) Radical Phenyl Radical (Ph•) H2O Water (H₂O) H2O->Benzene

References

Technical Support Center: Synthesis of Triphenylmethanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for common issues encountered during the synthesis of triphenylmethanol, a common procedure in synthetic organic chemistry.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Grignard reaction to form phenylmagnesium bromide won't start. What should I do?

A1: This is a frequent issue, often stemming from the high reactivity of the Grignard reagent, which readily reacts with protic solvents like water.[1] Here are several troubleshooting steps:

  • Ensure Absolute Dryness: All glassware must be scrupulously cleaned and dried, ideally in an oven overnight, to remove any adsorbed water.[2][3] Anhydrous ether is essential as the solvent.[3][4]

  • Activate the Magnesium: Magnesium turnings are often coated with a layer of magnesium oxide that prevents reaction.[5]

    • Gently crush the magnesium turnings with a glass rod to expose a fresh surface.[1][4][6]

    • Add a small crystal of iodine, which can act as a starter.[1][4][6] The disappearance of the iodine color is an indicator that the reaction has initiated.[5]

  • Initial Concentration: A high initial concentration of bromobenzene (B47551) can help initiate the reaction. Once started, the solution can be diluted to minimize side reactions.[4][5]

  • Gentle Warming: Gently warming the flask with your hands or a warm water bath can sometimes provide the activation energy needed to start the reaction.[4][6]

Q2: What causes the color changes observed during the reaction of the Grignard reagent with benzophenone (B1666685)?

A2: The color changes are indicative of different stages of the reaction. The initial brownish color of the phenylmagnesium bromide solution will turn a deep red upon the addition of benzophenone. This red color is attributed to the formation of a complex between benzophenone and the Grignard reagent.[7] As the reaction proceeds to form the alkoxide intermediate (bromomagnesium triphenylmethoxide), the solution becomes a cloudy white precipitate.[7]

Q3: My final yield of triphenylmethanol is very low. What are the possible reasons?

A3: Low yields can result from several factors throughout the experimental process. Here are some of the most common culprits:

  • Incomplete Grignard Reagent Formation: If the Grignard reaction did not go to completion, you will have less nucleophile to react with your carbonyl compound.

  • Side Reactions: The formation of byproducts is a significant cause of reduced yield.

    • Biphenyl (B1667301) Formation: This is a major impurity that arises from the reaction of the Grignard reagent with unreacted bromobenzene.[2][4] This side reaction is favored by high concentrations of bromobenzene and elevated temperatures.[2]

    • Benzene Formation: The Grignard reagent is a strong base and will react with any acidic protons. The presence of water, or even alcohols, will lead to the formation of benzene, consuming your reagent.[5]

  • Loss During Workup and Purification: Product can be lost during transfers, extractions, and recrystallization.[8] Ensure efficient extraction and minimize the amount of solvent used for recrystallization to avoid losing product in the mother liquor.

Q4: I have a significant amount of a byproduct that I believe is biphenyl. How can I remove it?

A4: Biphenyl is a common, nonpolar byproduct.[4] It can be effectively removed from the more polar triphenylmethanol product through a technique called trituration or by careful recrystallization.

  • Trituration with a Nonpolar Solvent: Wash the crude product with a small amount of a nonpolar solvent like petroleum ether or ligroin.[1] Biphenyl is soluble in these solvents, while triphenylmethanol is not.[1]

  • Recrystallization: Recrystallization from a suitable solvent, such as 2-propanol or a mixed solvent system of ether and ligroin, can also separate the two compounds based on their different solubilities.[2][4]

Troubleshooting Summary

Problem Potential Cause Recommended Solution
Reaction Fails to Initiate Wet glassware/reagentsThoroughly dry all glassware in an oven. Use anhydrous solvents.[2][3]
Inactive magnesium surfaceCrush the magnesium turnings or add a crystal of iodine.[1][4][6]
Low Product Yield Formation of biphenyl byproductAdd bromobenzene slowly to the magnesium to maintain a low concentration.[4]
Presence of water (forms benzene)Use anhydrous conditions.[3][5]
Incomplete reactionAllow for sufficient reaction time and ensure proper stirring.
Loss during workupMinimize transfers and use appropriate solvent volumes for extraction and recrystallization.[8]
Product is Impure (Yellowish) Presence of biphenylPurify by trituration with petroleum ether or by recrystallization.[1][2]
Oily Product Instead of Crystals Incomplete removal of solvent or presence of impuritiesEnsure all solvent is evaporated before crystallization. Purify to remove impurities that can inhibit crystallization.

Experimental Protocol: Grignard Synthesis of Triphenylmethanol from Benzophenone

This protocol is a generalized procedure and may require optimization based on specific laboratory conditions and available reagents.

1. Preparation of the Grignard Reagent (Phenylmagnesium Bromide):

  • All glassware must be oven-dried and assembled while hot to prevent moisture contamination.[2] The apparatus should include a round-bottom flask, a condenser, and a dropping funnel, all protected by drying tubes filled with calcium chloride.[4]

  • Place magnesium turnings in the reaction flask.

  • Prepare a solution of bromobenzene in anhydrous diethyl ether in the dropping funnel.

  • Add a small portion of the bromobenzene solution to the magnesium. If the reaction does not start, initiate it using one of the methods described in Q1.

  • Once the reaction begins (indicated by bubbling and a cloudy appearance), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[4][6]

  • After the addition is complete, reflux the mixture gently until the magnesium is consumed.[4]

2. Synthesis of Triphenylmethanol:

  • Dissolve benzophenone in anhydrous diethyl ether.

  • Cool the Grignard reagent in an ice bath and slowly add the benzophenone solution from the dropping funnel.[2]

  • A color change to deep red, followed by the formation of a white precipitate, should be observed.[7]

  • Allow the reaction to stir at room temperature to ensure completion.

3. Workup and Isolation:

  • Cool the reaction mixture in an ice bath and slowly add a dilute acid (e.g., 3M HCl or 10% H₂SO₄) to quench the reaction and dissolve the magnesium salts.[2][4][9]

  • Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether to recover any dissolved product.[1]

  • Combine the organic layers and wash with water, then with a saturated sodium chloride solution (brine) to remove dissolved water.[2][9]

  • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or calcium chloride).[2][4]

  • Filter to remove the drying agent and evaporate the solvent to obtain the crude product.[2]

4. Purification:

  • Recrystallize the crude triphenylmethanol from a suitable solvent, such as 2-propanol or a mixture of ether and petroleum ether, to obtain the pure product.[2]

  • Collect the crystals by vacuum filtration and allow them to air dry.

Visual Guides

Troubleshooting_Low_Yield start Low Yield of Triphenylmethanol check_grignard Was Grignard reagent formation successful? start->check_grignard check_side_reactions Were side reactions minimized? check_grignard->check_side_reactions Yes solution_grignard Troubleshoot Grignard formation: - Ensure anhydrous conditions - Activate Mg surface check_grignard->solution_grignard No check_workup Was the workup and purification efficient? check_side_reactions->check_workup Yes solution_side_reactions Minimize side reactions: - Slow addition of PhBr - Control temperature check_side_reactions->solution_side_reactions No solution_workup Optimize workup: - Thorough extraction - Careful recrystallization check_workup->solution_workup No end_node Improved Yield check_workup->end_node Yes solution_grignard->end_node solution_side_reactions->end_node solution_workup->end_node

Caption: Troubleshooting flowchart for low yield in triphenylmethanol synthesis.

Grignard_Reaction_Mechanism cluster_step1 Step 1: Grignard Reagent Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Protonation (Acid Workup) PhBr Bromobenzene (PhBr) PhMgBr Phenylmagnesium Bromide (PhMgBr) PhBr->PhMgBr + Mg Mg Magnesium (Mg) Benzophenone Benzophenone Intermediate Alkoxide Intermediate Benzophenone->Intermediate + PhMgBr Triphenylmethanol Triphenylmethanol Intermediate->Triphenylmethanol + H₃O⁺

Caption: Reaction mechanism for the synthesis of triphenylmethanol.

References

Technical Support Center: Purification of Crude Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of crude triphenylcarbinol.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of crude this compound, offering potential causes and solutions in a question-and-answer format.

Question 1: My purified this compound is off-white or yellowish instead of pure white. What is the cause and how can I fix it?

Answer:

A yellowish or off-white color in the final product typically indicates the presence of impurities. The most common culprits are residual reactants or side products from the synthesis.

  • Possible Cause 1: Biphenyl (B1667301) Impurity. Biphenyl is a common non-polar byproduct formed during the Grignard synthesis of this compound.[1] It is highly soluble in non-polar solvents.

    • Solution: Recrystallization from a minimally polar solvent like ligroin or petroleum ether can effectively remove biphenyl, as this compound is less soluble in these solvents.[1]

  • Possible Cause 2: Unreacted Starting Materials. If the Grignard reaction did not go to completion, unreacted bromobenzene (B47551) or benzophenone (B1666685) (if used as a starting material) may remain.

    • Solution: An additional purification step, such as column chromatography, may be necessary to separate these impurities from the final product.

  • Possible Cause 3: Oxidation Products. this compound can be sensitive to oxidation, especially at elevated temperatures in the presence of air, which can lead to colored impurities.

    • Solution: Purge the reaction and purification vessels with an inert gas like nitrogen or argon. Using degassed solvents for recrystallization can also minimize oxidation.

Question 2: I am experiencing "oiling out" during the recrystallization of my crude this compound. What should I do?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline material. This can be caused by several factors.

  • Possible Cause 1: Solution is too concentrated or cooled too quickly. Rapid cooling of a highly concentrated solution can lead to the product coming out of solution above its melting point.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent to slightly decrease the concentration. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Possible Cause 2: Inappropriate solvent choice. The boiling point of the solvent might be too high, or the solvent may be too good at dissolving the compound even at lower temperatures.

    • Solution: Select a solvent with a lower boiling point. Alternatively, use a mixed solvent system. Dissolve the crude product in a "good" solvent (e.g., diethyl ether) and then slowly add a "poor" solvent (e.g., hexane (B92381) or petroleum ether) at an elevated temperature until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.

  • Possible Cause 3: Presence of impurities. Impurities can lower the melting point of the product, making it more prone to oiling out.

    • Solution: Consider a preliminary purification step, such as washing the crude product with a suitable solvent to remove some impurities before recrystallization.

Question 3: The yield of my purified this compound is very low after recrystallization. How can I improve it?

Answer:

A low recovery of purified product can be frustrating. Several factors during the recrystallization process can contribute to a reduced yield.

  • Possible Cause 1: Using too much solvent. The more solvent used, the more product will remain dissolved in the mother liquor upon cooling.

    • Solution: Use the minimum amount of hot solvent necessary to completely dissolve the crude product.

  • Possible Cause 2: Premature crystallization during hot filtration. If the solution cools too quickly during filtration, the product can crystallize on the filter paper or in the funnel.

    • Solution: Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution.

  • Possible Cause 3: Incomplete crystallization. The cooling time may have been insufficient, or the final temperature not low enough to maximize crystal formation.

    • Solution: Allow the solution to cool to room temperature undisturbed, and then place it in an ice bath for at least 30 minutes to an hour to ensure maximum crystallization.

  • Possible Cause 4: Competing side reactions during synthesis. The formation of byproducts like biphenyl directly reduces the theoretical maximum yield of this compound.

    • Solution: Optimize the Grignard reaction conditions to minimize side reactions. This includes ensuring all glassware is scrupulously dry and adding the Grignard reagent slowly to the ester or ketone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via a Grignard reaction?

A1: The most common impurities are biphenyl, which is formed from the coupling of the Grignard reagent, and unreacted starting materials such as bromobenzene and either methyl benzoate (B1203000) or benzophenone.[1] Benzene can also be present as a side product if the Grignard reagent reacts with any trace amounts of water.

Q2: What is the expected melting point of pure this compound?

A2: The melting point of pure this compound is typically in the range of 160-163°C.[2] A lower and broader melting point range is indicative of the presence of impurities.

Q3: Which solvents are best for the recrystallization of this compound?

A3: The choice of solvent depends on the impurities you are trying to remove. This compound is soluble in ethanol (B145695), diethyl ether, and benzene, and insoluble in water and petroleum ether.[2] For removing non-polar impurities like biphenyl, a less polar solvent or a mixed solvent system is often effective. Common choices include:

  • Ligroin or Petroleum Ether: Good for removing the non-polar impurity biphenyl.[1]

  • Ethanol: A common solvent for recrystallization.

  • Carbon Tetrachloride: Has also been reported for recrystallization.

  • Mixed Solvents: A mixture of a good solvent (like diethyl ether) and a poor solvent (like hexane) can be very effective.

Q4: Can I use column chromatography to purify crude this compound?

A4: Yes, column chromatography is a viable method for purifying this compound, especially for removing impurities with different polarities. A silica (B1680970) gel column with an eluent system such as a hexane/ethyl acetate (B1210297) gradient can be effective. The less polar biphenyl will elute first, followed by the more polar this compound.

Data Presentation

Table 1: Solubility and Physical Properties of this compound

PropertyValue
Melting Point 160-163 °C[2]
Boiling Point 360-380 °C[2]
Solubility in Water Insoluble[2]
Solubility in Petroleum Ether Insoluble[2]
Solubility in Ethanol Soluble[2]
Solubility in Diethyl Ether Soluble[2]
Solubility in Benzene 16.5 g/100 g of solvent (at 25°C)[3]

Table 2: Typical Yields of this compound Synthesis

Synthetic MethodReported Yield RangeNotes
Grignard Reaction25-35%Yield can be highly variable depending on reaction conditions and the presence of moisture.[4]
Grignard Reaction~25%A specific experimental result reported.[5]
Grignard Reaction100%An exceptionally high yield was reported in one instance, which may not be typical.[1]

Experimental Protocols

Protocol 1: Recrystallization of Crude this compound

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or a 1:1 mixture of diethyl ether and petroleum ether) and heat the mixture gently on a hot plate with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration. Pre-heat a funnel and a new receiving flask to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely on the filter paper by drawing air through them. For a final drying, the crystals can be placed in a desiccator.

  • Analysis: Determine the melting point of the purified crystals to assess their purity.

Mandatory Visualization

Purification_Workflow Experimental Workflow for this compound Purification cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis crude_product Crude this compound dissolution Dissolve in Minimal Hot Solvent crude_product->dissolution hot_filtration Hot Gravity Filtration (if insoluble impurities exist) dissolution->hot_filtration Insoluble impurities? cooling Slow Cooling to Room Temperature dissolution->cooling No insoluble impurities hot_filtration->cooling ice_bath Cool in Ice Bath cooling->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Dry Crystals washing->drying pure_product Pure this compound drying->pure_product melting_point Melting Point Analysis pure_product->melting_point

Caption: Workflow for the purification of crude this compound.

Troubleshooting_Tree Troubleshooting Purification Issues cluster_color Off-White/Yellow Product cluster_oiling Oiling Out cluster_yield Low Yield start Purification Issue color_issue Off-White/Yellow Product start->color_issue oiling_out Oiling Out start->oiling_out low_yield Low Yield start->low_yield cause_biphenyl Biphenyl Impurity color_issue->cause_biphenyl cause_unreacted Unreacted Starting Materials color_issue->cause_unreacted solution_recrystallize Recrystallize from non-polar solvent cause_biphenyl->solution_recrystallize solution_chromatography Column Chromatography cause_unreacted->solution_chromatography cause_cooling Cooled too quickly oiling_out->cause_cooling cause_solvent Inappropriate Solvent oiling_out->cause_solvent solution_reheat_cool_slowly Reheat and cool slowly cause_cooling->solution_reheat_cool_slowly solution_change_solvent Change solvent or use mixed solvent cause_solvent->solution_change_solvent cause_excess_solvent Too much solvent low_yield->cause_excess_solvent cause_premature_crystallization Premature Crystallization low_yield->cause_premature_crystallization solution_minimize_solvent Use minimum hot solvent cause_excess_solvent->solution_minimize_solvent solution_preheat_funnel Pre-heat filtration apparatus cause_premature_crystallization->solution_preheat_funnel

Caption: Decision tree for troubleshooting common purification issues.

References

Navigating Unexpected Color Changes in Triphenylcarbinol Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions regarding the diverse and sometimes unexpected color changes observed during the synthesis of triphenylcarbinol via the Grignard reaction. Understanding these chromatic shifts is crucial for monitoring reaction progress, identifying potential side reactions, and ensuring the purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What are the expected color changes during a standard this compound synthesis?

A1: In a typical synthesis of this compound from phenylmagnesium bromide and benzophenone (B1666685) or an ester like methyl benzoate, a sequence of color changes is expected. The formation of the Grignard reagent (phenylmagnesium bromide) usually results in a cloudy, brownish, or grayish solution.[1][2] Upon the addition of benzophenone, the reaction mixture often turns a distinct pink or purple color, which then typically fades to a milky white precipitate as the magnesium alkoxide salt of this compound forms.[2][3][4] After acidic workup and purification, the final this compound product should be a white or off-white crystalline solid.[5][6]

Q2: My Grignard reagent solution is very dark, almost black. Is this normal?

A2: While a brownish or cloudy gray color is characteristic of phenylmagnesium bromide formation, a very dark or black color often points to impurities in the magnesium metal used.[1][7][8] Commercial-grade magnesium can contain trace amounts of other metals like iron and manganese, which can lead to darker colored Grignard reagents.[9] In most cases, this does not significantly hinder the subsequent reaction, but using high-purity magnesium can result in a clearer, colorless Grignard solution.[9]

Q3: Upon adding benzophenone, my reaction mixture turned a deep blue or intense purple. What does this signify?

A3: A deep blue or purple coloration is a strong indicator of the formation of the benzophenone ketyl radical anion.[10][11][12][13] This occurs when benzophenone is reduced by a single electron transfer, typically from excess magnesium metal.[4][12] While this indicates the presence of reactive species, it is not the direct pathway to this compound. The formation of the ketyl radical is famously used as a visual indicator for dry, oxygen-free solvents.[13][14] The reaction should still proceed to the desired product as the Grignard reagent is consumed.

Q4: The reaction mixture turned a bright yellow, orange, or reddish-brown color. What is the cause?

A4: The appearance of a yellow, orange, or reddish-brown color often suggests the formation of the triphenylmethyl (trityl) cation.[15][16][17][18] This stable carbocation is known for its intense color, which can vary depending on the solvent and the counter-ion present.[18] Its formation can be promoted by localized overheating or acidic conditions, which can occur during the reaction or workup.[3][4]

Q5: My final this compound product is yellow. How can I purify it?

A5: A yellow tint in the final product is commonly due to the presence of biphenyl (B1667301), a major byproduct of this reaction.[19] Biphenyl is formed from a coupling reaction between the phenylmagnesium bromide and any unreacted bromobenzene (B47551).[6][19] It can be removed from the this compound product through recrystallization, often using a solvent system where biphenyl is more soluble, such as petroleum ether or ligroin.[6][19]

Troubleshooting Guide

This guide addresses specific issues related to unexpected color changes during the synthesis.

Observation Potential Cause Suggested Action
Grignard reagent formation fails to initiate (solution remains clear, no cloudiness). Magnesium oxide layer on turnings inhibiting the reaction.Use fresh, shiny magnesium turnings. A small crystal of iodine can be added as an initiator; the disappearance of the iodine color indicates reaction initiation.[1][20][21] Ensure all glassware is scrupulously dry.
Reaction mixture turns deep blue/purple and persists. Excess magnesium reducing benzophenone to the ketyl radical anion.This is not necessarily detrimental to the overall reaction. Continue with the procedure. The color should fade as the Grignard reagent reacts with the benzophenone.
A brilliant red-pink color appears and then fades. Possible transient formation of the triphenylmethyl cation due to localized high temperatures.[3][4]Ensure controlled addition of reagents to manage the exothermic nature of the reaction. Use an ice bath to moderate the temperature if necessary.[1]
Final product remains yellow after initial purification. Contamination with biphenyl.Perform a second recrystallization. A good solvent for this is 2-propanol or a mixed solvent system like ether-ligroin.[6][19]
A variety of rapid color changes (green, yellow, brown, orange) are observed during Grignard formation. This has been anecdotally reported and may be due to a combination of factors including impurities in reagents and the presence of trace oxygen or moisture.[5]As long as the final Grignard reagent appears as a cloudy, brownish solution and reacts in the next step, these transient colors are not typically a cause for concern. Focus on maintaining anhydrous conditions.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

  • Materials: Magnesium turnings, bromobenzene, anhydrous diethyl ether, benzophenone, 10% sulfuric acid, petroleum ether (for purification).

  • Procedure:

    • Preparation of Phenylmagnesium Bromide (Grignard Reagent):

      • Ensure all glassware is oven-dried to be completely free of moisture.

      • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

      • Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium.

      • The reaction should initiate, indicated by bubbling and the formation of a cloudy, brownish solution.[1] If the reaction is sluggish, gentle warming or the addition of an iodine crystal may be necessary.[1]

      • Once the reaction is complete (most of the magnesium is consumed), cool the flask in an ice bath.

    • Reaction with Benzophenone:

      • Dissolve benzophenone in anhydrous diethyl ether and add it dropwise to the cooled Grignard reagent.

      • A color change to pink or purple is often observed, followed by the formation of a white precipitate (the magnesium alkoxide salt).[2]

      • Stir the mixture at room temperature to ensure the reaction goes to completion.

    • Hydrolysis and Product Isolation:

      • Carefully pour the reaction mixture over a mixture of ice and 10% sulfuric acid to hydrolyze the magnesium salt.[6]

      • Separate the ether layer, which contains the crude product.

      • Wash the ether layer with water and then a saturated sodium chloride solution.

      • Dry the ether layer over anhydrous sodium sulfate.

    • Purification:

      • Evaporate the ether to obtain the crude solid product.

      • To remove the biphenyl impurity, triturate the crude solid with petroleum ether or recrystallize from a suitable solvent like 2-propanol.[19] The pure this compound should be a white solid.

Visualizing the Chemistry

The following diagrams illustrate the key chemical pathways and troubleshooting logic discussed.

Reaction_Pathway cluster_grignard Grignard Reagent Formation cluster_main_reaction Main Reaction Bromobenzene Bromobenzene Phenylmagnesium_Bromide Phenylmagnesium Bromide (Cloudy, Brownish) Bromobenzene->Phenylmagnesium_Bromide + Mg / Anhydrous Ether Mg Mg Mg->Phenylmagnesium_Bromide Alkoxide_Salt Magnesium Alkoxide Salt (White Precipitate) Phenylmagnesium_Bromide->Alkoxide_Salt + Benzophenone Benzophenone Benzophenone Benzophenone->Alkoxide_Salt This compound This compound (White Solid) Alkoxide_Salt->this compound + H3O+ (Workup)

Caption: Main reaction pathway for this compound synthesis.

Side_Reactions Benzophenone Benzophenone Ketyl_Radical Benzophenone Ketyl Radical (Deep Blue/Purple) Benzophenone->Ketyl_Radical Reduction Phenylmagnesium_Bromide Phenylmagnesium Bromide Biphenyl Biphenyl (Yellow Impurity) Phenylmagnesium_Bromide->Biphenyl Coupling Bromobenzene Bromobenzene Bromobenzene->Biphenyl Mg_excess Excess Mg Mg_excess->Ketyl_Radical Acid_Heat Acid / Heat Trityl_Cation Triphenylmethyl Cation (Yellow/Orange/Red) Acid_Heat->Trityl_Cation This compound This compound This compound->Trityl_Cation Dehydration

Caption: Common side reactions and colored species.

Troubleshooting_Workflow Start Observe Unexpected Color Change Q_Grignard During Grignard Formation? Start->Q_Grignard A_Dark Dark/Black Color: Impure Mg Q_Grignard->A_Dark Yes A_Clear Remains Clear: Reaction Not Started Q_Grignard->A_Clear No Initiation Q_Benzophenone During Benzophenone Addition? Q_Grignard->Q_Benzophenone No, Later End Proceed or Purify A_Dark->End A_Clear->End A_Blue Deep Blue/Purple: Ketyl Radical Formation Q_Benzophenone->A_Blue Yes A_YellowRed Yellow/Orange/Red: Trityl Cation Formation Q_Benzophenone->A_YellowRed Yes Q_Product Final Product Color? Q_Benzophenone->Q_Product No, Later A_Blue->End A_YellowRed->End A_YellowProduct Yellow Solid: Biphenyl Impurity Q_Product->A_YellowProduct Yes A_YellowProduct->End

Caption: Troubleshooting workflow for color changes.

References

Technical Support Center: Recrystallization of Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed information on selecting alternative solvents for the recrystallization of triphenylcarbinol, along with troubleshooting advice for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the common solvents used for this compound recrystallization?

This compound is a white crystalline solid that is generally soluble in several organic solvents.[1][2] Commonly cited solvents include ethanol, diethyl ether, and benzene (B151609).[1] It is known to be insoluble in water and petroleum ether.[1]

Q2: Why would I need an alternative solvent for recrystallization?

There are several reasons to seek alternative solvents:

  • Safety and Environmental Concerns: Traditional solvents like benzene are carcinogenic and hazardous. Green chemistry principles encourage the use of safer, more environmentally benign solvents.

  • Improved Purity and Yield: The choice of solvent directly impacts the efficiency of purification. An ideal solvent will dissolve the compound when hot but have low solubility when cold, maximizing crystal recovery while leaving impurities in the solution.[3][4]

  • Troubleshooting Persistent Issues: Problems such as "oiling out," where the compound separates as a liquid instead of forming crystals, may be resolved by switching to a different solvent system.[5]

Q3: What alternative single solvents can be considered?

Based on solubility principles, moderately polar solvents can be effective. Acetone and ethyl acetate (B1210297) are potential candidates, although this compound's high solubility in these may necessitate their use in a mixed solvent system.[2][6] 2-Propanol is another viable alternative and is often used in student laboratories.

Q4: What is a mixed solvent system and when should I use one?

A mixed solvent system, or solvent-pair recrystallization, is used when no single solvent has the ideal solubility characteristics. This technique involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" or "anti-solvent" (in which it is poorly soluble) dropwise to the hot solution until it becomes cloudy (the saturation point).[7] Common solvent pairs include ethanol-water and n-heptane-ethyl acetate.[4] This method is particularly useful when the compound is too soluble in one solvent but insoluble in another.

Q5: Are there "green" solvent alternatives for recrystallization?

Yes, the principles of green chemistry encourage replacing hazardous solvents. Ethereal solvents like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) are considered greener alternatives to solvents like THF or dichloromethane.[8][9][10][11] They are derived from renewable resources and have favorable safety and environmental profiles.[9] Ethyl acetate is also considered a preferable solvent choice.

Solvent Selection Guide

Choosing the correct solvent is critical for successful recrystallization. An ideal solvent should dissolve the solute completely at its boiling point but only sparingly at low temperatures. The data below provides a comparison of various solvents for this compound recrystallization.

SolventBoiling Point (°C)Solubility ( g/100 mL at 25°C)ClassificationSafety & Environmental Notes
Common Solvents
Ethanol785Good SolventFlammable. Relatively low toxicity.
Benzene8016.5Good SolventHazardous: Carcinogenic, flammable. Avoid use.
Diethyl Ether35SolubleGood SolventHazardous: Extremely flammable, forms explosive peroxides.
Hexane / Petroleum Ether~69InsolublePoor/Anti-SolventFlammable. Neurotoxin.
Alternative Solvents
2-Propanol (IPA)82Moderately SolubleGood SolventFlammable. Irritant.
Acetone56Soluble[2]Good SolventFlammable. Volatile.
Ethyl Acetate77SolubleGood SolventFlammable. Irritant. Generally considered a greener option.
Toluene111SolubleGood SolventFlammable. Less toxic than benzene but still a hazardous air pollutant.
Green Alternatives
2-MeTHF80Likely Soluble (Ethereal)Potential Good SolventGreener alternative to THF. Derived from renewable resources.[9] Forms peroxides, though less readily than THF.[8]
CPME106Likely Soluble (Ethereal)Potential Good SolventGreener alternative to ethers.[10][11] Stable under acidic/basic conditions and resists peroxide formation.[10]

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization (e.g., using 2-Propanol)

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of 2-propanol and a boiling chip. Heat the mixture gently on a hot plate, swirling continuously. Add small portions of hot 2-propanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Do not disturb the flask. Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold 2-propanol to remove any remaining soluble impurities.

  • Drying: Allow the crystals to air-dry on the filter paper or in a desiccator. Determine the yield and melting point to assess purity.

Protocol 2: Mixed-Solvent Recrystallization (e.g., using Ethyl Acetate/Heptane)

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of boiling ethyl acetate (the "good" solvent).

  • Saturation: While keeping the solution hot, add heptane (B126788) (the "poor" solvent) dropwise until the solution becomes faintly cloudy and the cloudiness persists for a moment.

  • Clarification: Add a drop or two of hot ethyl acetate to re-dissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash them with a small amount of an ice-cold mixture of ethyl acetate and heptane.

  • Drying: Dry the purified crystals and characterize them by yield and melting point.

Troubleshooting Guide

This section addresses common problems encountered during the recrystallization of this compound.

Problem: No crystals are forming upon cooling.

Possible Cause Solution
Too much solvent was added. The solution is not supersaturated.1. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the liquid's surface or adding a "seed" crystal of pure this compound.[5][12] 2. Reduce Solvent Volume: Gently boil off some of the solvent to concentrate the solution, then attempt to cool and crystallize again.[5]
Supersaturation. The solution may be supersaturated but requires a nucleation site.Scratch the flask with a glass rod or add a seed crystal .[5][12]

Problem: The product "oils out" instead of crystallizing.

Possible Cause Solution
Melting point depression. The melting point of the impure solid is lower than the boiling point of the solvent. As the solution cools, the compound melts before it can crystallize.[13]1. Re-dissolve and Add More Solvent: Heat the solution to re-dissolve the oil. Add a small amount of additional "good" solvent to lower the saturation temperature and then cool again slowly.[14] 2. Change Solvents: Select a solvent with a lower boiling point or use a different mixed-solvent system.
High concentration of impurities. Impurities can interfere with crystal lattice formation.1. Purify Further: Consider a preliminary purification step like column chromatography if impurities are significant. 2. Use Decolorizing Carbon: If colored impurities are present, add a small amount of activated carbon to the hot solution before filtration.
Solution cooled too rapidly. Re-heat to dissolve the oil, then ensure slow cooling. Insulate the flask by placing it on a cork ring or paper towels and covering it to slow the cooling rate.[5]

Problem: The recovery yield is very low.

Possible Cause Solution
Too much solvent was used. A significant amount of the product remains dissolved in the mother liquor.Concentrate the mother liquor by boiling off some solvent and cool again to obtain a second crop of crystals. Note that this second crop may be less pure.
Premature crystallization. The product crystallized in the funnel during hot filtration.Ensure the funnel and receiving flask are pre-heated. Rinse the filter paper with a small amount of hot solvent to dissolve any crystals that have formed.[13]
Excessive washing. Too much cold solvent was used to wash the crystals, re-dissolving some of the product.Use only a minimal amount of ice-cold solvent for washing.
The chosen solvent is too "good". The compound has significant solubility even at low temperatures.Re-evaluate the solvent choice. A different single solvent or a mixed-solvent system may be more effective.

Visual Guides (Diagrams)

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying Crude Crude this compound AddSolvent Add Minimum Hot Solvent Crude->AddSolvent Dissolved Dissolved in Hot Solution AddSolvent->Dissolved HotFilter Hot Gravity Filtration Dissolved->HotFilter If impurities are present Filtrate Clear Hot Filtrate HotFilter->Filtrate Cooling Slow Cooling (Room Temp -> Ice Bath) Filtrate->Cooling Crystals Crystal Slurry Cooling->Crystals Isolation Vacuum Filtration & Cold Solvent Wash Crystals->Isolation Drying Drying Isolation->Drying Pure Pure Crystals Drying->Pure

Caption: General workflow for the recrystallization of this compound.

Troubleshooting_Tree Start Recrystallization Problem Oiling Product 'Oils Out' Start->Oiling NoCrystals No Crystals Form Start->NoCrystals LowYield Low Recovery Yield Start->LowYield Cause_Oil1 Cause: Impure Compound (Melting Point Depression) Oiling->Cause_Oil1 Cause_Oil2 Cause: Cooling Too Rapidly Oiling->Cause_Oil2 Solution_Oil1 Solution: Re-heat, add more solvent, cool slowly Cause_Oil1->Solution_Oil1 Solution_Oil2 Solution: Change to a lower boiling point solvent Cause_Oil1->Solution_Oil2 Cause_Oil2->Solution_Oil1 Cause_NoXtal1 Cause: Too Much Solvent NoCrystals->Cause_NoXtal1 Cause_NoXtal2 Cause: Supersaturation NoCrystals->Cause_NoXtal2 Solution_NoXtal1 Solution: Boil off excess solvent and re-cool Cause_NoXtal1->Solution_NoXtal1 Solution_NoXtal2 Solution: Scratch flask or add seed crystal Cause_NoXtal2->Solution_NoXtal2 Cause_Yield1 Cause: Premature Crystallization during filtration LowYield->Cause_Yield1 Cause_Yield2 Cause: Product remains in mother liquor LowYield->Cause_Yield2 Solution_Yield1 Solution: Use pre-heated funnel and glassware Cause_Yield1->Solution_Yield1 Solution_Yield2 Solution: Concentrate mother liquor for 2nd crop Cause_Yield2->Solution_Yield2

Caption: Decision tree for troubleshooting common recrystallization problems.

References

Validation & Comparative

A Comparative Guide to Triphenylcarbinol Synthesis: Grignard vs. Friedel-Crafts Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of triphenylcarbinol is a foundational step in various chemical applications. This guide provides an objective comparison of common synthetic routes to this compound, focusing on the widely utilized Grignard reaction with various starting materials and the classic Friedel-Crafts reaction. Experimental data on yields, reaction conditions, and detailed protocols are presented to aid in the selection of the most suitable method for specific laboratory needs.

Comparison of Synthetic Routes to this compound

The synthesis of this compound can be achieved through several pathways, with the Grignard reaction being the most prevalent and versatile. The choice of starting material for the Grignard synthesis influences the stoichiometry and reaction conditions. An alternative, classic approach is the Friedel-Crafts reaction, which involves a two-step process.

Starting Material(s)Reaction TypeReagentsSolvent(s)Reaction TimeReported Yield (%)Melting Point (°C)
Ethyl Benzoate Grignard ReactionPhenylmagnesium bromide, H₂SO₄Diethyl ether, Benzene~2 hours89-93%[1]161-162[1]
Methyl Benzoate Grignard ReactionPhenylmagnesium bromide, H₂SO₄Diethyl etherNot explicitly statedUp to 100% (in a specific experiment)157-159
Benzophenone Grignard ReactionPhenylmagnesium bromide, H₂SO₄Diethyl ether, Benzene~1 hour~89-93%[1]Not explicitly stated
Benzophenone Grignard ReactionPhenylmagnesium bromide, H₂SO₄Diethyl etherNot explicitly stated29.08%[2]128-130[2]
Benzene & Carbon Tetrachloride Friedel-Crafts Alkylation & HydrolysisAlCl₃, HCl, H₂OBenzene, Carbon Tetrachloride>24 hours68-84% (for triphenylmethane (B1682552) intermediate)[3]Not explicitly stated for this compound

Synthesis Pathways Overview

The following diagram illustrates the primary synthetic routes to this compound discussed in this guide.

SynthesisPathways cluster_grignard Grignard Reaction cluster_friedel_crafts Friedel-Crafts Reaction EthylBen Ethyl Benzoate This compound This compound EthylBen->this compound + 2 eq. PhMgBr then H₃O⁺ MethylBen Methyl Benzoate MethylBen->this compound + 2 eq. PhMgBr then H₃O⁺ Benzophenone Benzophenone Benzophenone->this compound + 1 eq. PhMgBr then H₃O⁺ PhMgBr Phenylmagnesium bromide Benzene Benzene Triphenylchloromethane Triphenylchloromethane Benzene->Triphenylchloromethane + CCl₄, AlCl₃ CCl4 Carbon Tetrachloride Triphenylchloromethane->this compound Hydrolysis (H₂O)

References

A Comparative Guide to the Synthesis and Reactivity of Triphenylcarbinol and Other Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of tertiary alcohols is a cornerstone of modern organic chemistry, pivotal in the construction of complex molecular architectures found in numerous pharmaceuticals and functional materials. Among the myriad of tertiary alcohols, triphenylcarbinol presents unique characteristics due to its bulky aromatic substituents. This guide provides an objective comparison of the synthesis and performance of this compound with other common tertiary alcohols, namely tert-butyl alcohol and tert-amyl alcohol, supported by experimental data and detailed protocols.

Comparison of Tertiary Alcohol Synthesis via Grignard Reaction

The Grignard reaction remains one of the most versatile and widely employed methods for the synthesis of tertiary alcohols.[1][2] The general principle involves the nucleophilic addition of a Grignard reagent (R-MgX) to a ketone or an ester. This section compares the synthesis of this compound, tert-butyl alcohol, and tert-amyl alcohol using this method, highlighting key performance indicators such as reaction yield and conditions.

Data Summary: Grignard Synthesis of Tertiary Alcohols

Target AlcoholStarting MaterialsGrignard ReagentSolventTypical Yield (%)Reference
This compound Methyl Benzoate (B1203000) or BenzophenonePhenylmagnesium bromideDiethyl ether/Benzene89-93% (from Ethyl Benzoate)[3][4]
tert-Butyl Alcohol Acetone (B3395972)Methylmagnesium bromideDiethyl ether~70-80% (typical)[1][5]
tert-Amyl Alcohol AcetoneEthylmagnesium bromideDiethyl etherNot explicitly stated, but generally high[6]

Note: The yields reported are based on available literature and may vary depending on the specific experimental conditions and scale.

Experimental Protocols for Grignard Synthesis

Detailed and reproducible experimental procedures are crucial for the successful synthesis of tertiary alcohols. The following are representative protocols for the synthesis of this compound, tert-butyl alcohol, and tert-amyl alcohol via the Grignard reaction.

Protocol 1: Synthesis of this compound from Methyl Benzoate

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Bromobenzene (B47551)

  • Methyl benzoate

  • 10% Sulfuric acid

  • Petroleum ether (for recrystallization)

Procedure:

  • Preparation of Phenylmagnesium Bromide (Grignard Reagent): In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise from the dropping funnel. The reaction is initiated, often with gentle warming or the addition of a small crystal of iodine. Once initiated, the reaction mixture is typically refluxed until most of the magnesium has reacted.[7]

  • Reaction with Methyl Benzoate: A solution of methyl benzoate in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a rate that maintains a gentle reflux.[7] After the addition is complete, the mixture is refluxed for an additional period (e.g., 30 minutes) to ensure the reaction goes to completion.

  • Work-up and Isolation: The reaction mixture is cooled and poured into a mixture of crushed ice and 10% sulfuric acid to hydrolyze the magnesium alkoxide salt. The ether layer is separated, washed with water, sodium bicarbonate solution, and brine, and then dried over anhydrous sodium sulfate.[7]

  • Purification: The solvent is removed by distillation, and the crude this compound is purified by recrystallization from a suitable solvent, such as a mixture of diethyl ether and petroleum ether or ligroin, to yield colorless crystals.[3]

Protocol 2: Synthesis of tert-Butyl Alcohol from Acetone

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl bromide (or methyl iodide)

  • Acetone

  • Saturated aqueous ammonium (B1175870) chloride solution

Procedure:

  • Preparation of Methylmagnesium Bromide: In a setup similar to Protocol 1, the Grignard reagent is prepared by the reaction of magnesium turnings with methyl bromide (or iodide) in anhydrous diethyl ether.[1]

  • Reaction with Acetone: The solution of acetone in anhydrous diethyl ether is added dropwise to the stirred Grignard reagent, typically at 0 °C (ice bath) to control the exothermic reaction. After the addition, the mixture is allowed to warm to room temperature and stirred for a specified time.

  • Work-up and Isolation: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The ether layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.[5]

  • Purification: The diethyl ether is removed by distillation. The resulting tert-butyl alcohol can be further purified by distillation.

Protocol 3: Synthesis of tert-Amyl Alcohol from Acetone

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Ethyl bromide

  • Acetone

  • Dilute hydrochloric acid

Procedure:

  • Preparation of Ethylmagnesium Bromide: Following a similar procedure to the previous protocols, ethylmagnesium bromide is prepared from ethyl bromide and magnesium in anhydrous diethyl ether.[6]

  • Reaction with Acetone: A solution of acetone in anhydrous diethyl ether is added dropwise to the Grignard reagent. The reaction is typically exothermic and may require cooling to maintain control.[6]

  • Work-up and Isolation: The reaction mixture is poured into a mixture of ice and dilute hydrochloric acid to hydrolyze the magnesium alkoxide. The ether layer is separated, washed, and dried.[6]

  • Purification: The product, tert-amyl alcohol, is isolated and purified by distillation.[6]

Alternative Synthesis Methods

While the Grignard reaction is a workhorse, other organometallic reagents can also be employed for the synthesis of tertiary alcohols. Organolithium reagents, for instance, are generally more reactive than their Grignard counterparts and can be advantageous for reactions with sterically hindered ketones.[8][9]

Data Summary: Alternative Synthesis of Tertiary Alcohols

Target AlcoholSynthesis MethodReagentsTypical Yield (%)Reference
This compoundOrganolithiumPhenyllithium, BenzophenoneHigh (often >90%)[10]
tert-Butyl AlcoholOrganolithiumMethyllithium, AcetoneHigh (often >90%)[11][12]

Reactivity and Performance Comparison

The performance of a tertiary alcohol in subsequent synthetic steps is largely dictated by its reactivity, which is influenced by both steric and electronic factors.

Steric Hindrance

The bulky nature of the three phenyl groups in this compound creates significant steric hindrance around the hydroxyl group. This can impede the approach of reagents, making it less reactive in certain reactions compared to less hindered tertiary alcohols like tert-butyl alcohol and tert-amyl alcohol. For example, in reactions where the alcohol acts as a nucleophile, the steric bulk of this compound can significantly slow down the reaction rate.

Carbocation Stability and S\N1 Reactivity

Tertiary alcohols readily undergo S\N1 reactions due to the formation of a stable tertiary carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water.[13][14] The stability of the carbocation is a key determinant of the reaction rate.

The triphenylmethyl (trityl) cation, formed from this compound, is exceptionally stable due to the extensive resonance delocalization of the positive charge over the three phenyl rings.[15] In contrast, the carbocations derived from tert-butyl alcohol and tert-amyl alcohol are stabilized primarily by hyperconjugation. This difference in stabilization mechanism leads to a significant difference in the rate of S\N1 reactions. This compound typically undergoes S\N1 reactions much more readily than aliphatic tertiary alcohols.

Qualitative S\N1 Reactivity Comparison

Tertiary AlcoholCarbocation IntermediateStability FactorsExpected S\N1 Reactivity
This compound Triphenylmethyl cationResonanceVery High
tert-Butyl Alcohol tert-Butyl cationHyperconjugationHigh
tert-Amyl Alcohol tert-Amyl cationHyperconjugationHigh

Signaling Pathways and Experimental Workflows

The synthesis and reactions of tertiary alcohols can be visualized to better understand the logical flow of the processes.

Grignard_Synthesis cluster_start Starting Materials cluster_reagent Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_product Product Formation Ketone Ketone/Ester Alkoxide Magnesium Alkoxide Ketone->Alkoxide AlkylHalide Alkyl/Aryl Halide Grignard Grignard Reagent (R-MgX) AlkylHalide->Grignard + Mg in Ether Mg Magnesium Mg->Grignard Grignard->Alkoxide Nucleophilic Attack TertiaryAlcohol Tertiary Alcohol Alkoxide->TertiaryAlcohol + H3O+ (Work-up) SN1_Mechanism TertiaryAlcohol Tertiary Alcohol (R3COH) ProtonatedAlcohol Protonated Alcohol (R3COH2+) TertiaryAlcohol->ProtonatedAlcohol + H+ Carbocation Carbocation (R3C+) ProtonatedAlcohol->Carbocation - H2O (Slow, Rate-determining) Product Substitution Product (R3CNu) Carbocation->Product + Nu- (Fast)

References

Spectroscopic Analysis of Triphenylcarbinol: A Comparison Guide for Identity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data of triphenylcarbinol against common starting materials and byproducts to confirm its identity. Detailed experimental protocols and visual workflows are included to support researchers in their analytical endeavors.

This compound, a tertiary alcohol, is a common product in organic synthesis, often prepared via a Grignard reaction. Confirmation of its successful synthesis and purity is crucial. This guide focuses on the use of Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy to unequivocally identify this compound and distinguish it from potential contaminants such as the starting material benzophenone (B1666685), unreacted Grignard reagent precursor bromobenzene (B47551), and the byproduct biphenyl.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic features of this compound and its common alternatives.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Absorptions (cm⁻¹)Functional Group Assignment
This compound ~3400-3600 (broad) , ~3050-3100, ~1450-1600O-H stretch (alcohol) , Aromatic C-H stretch, Aromatic C=C stretch[1]
Benzophenone~1660-1680 (strong), ~3050-3100, ~1450-1600C=O stretch (ketone) , Aromatic C-H stretch, Aromatic C=C stretch
Bromobenzene~3050-3100, ~1450-1600, ~1000-1100Aromatic C-H stretch, Aromatic C=C stretch, C-Br stretch[2]
Biphenyl~3050-3100, ~1450-1600Aromatic C-H stretch, Aromatic C=C stretch

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
This compound ~7.2-7.3 Multiplet15HAromatic protons[3][4]
~2.8 (variable) Singlet1HHydroxyl proton [3]
Benzophenone~7.4-7.8Multiplet10HAromatic protons
Bromobenzene~7.2-7.6Multiplet5HAromatic protons
Biphenyl~7.3-7.6Multiplet10HAromatic protons[5][6]

Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in CDCl₃)

CompoundChemical Shift (δ, ppm)Assignment
This compound ~82 Quaternary carbon (C-OH) [3]
~127-128, ~147Aromatic carbons[3]
Benzophenone~197Carbonyl carbon (C=O) [7][8]
~128-138Aromatic carbons[7][8]
Bromobenzene~122Carbon attached to Br [9][10][11]
~127-132Aromatic carbons[9][10][11]
Biphenyl~127-129, ~141Aromatic carbons[5][6][12][13]

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Infrared (IR) Spectroscopy

Objective: To identify the presence of the hydroxyl functional group in this compound and the absence of the carbonyl group from benzophenone.

Methodology:

  • Sample Preparation:

    • Solid Samples (KBr Pellet): Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory. Ensure good contact between the sample and the crystal.

    • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[14]

  • Data Acquisition:

    • Place the prepared sample in the IR spectrometer.

    • Record the spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.[3]

    • Acquire a background spectrum of the empty sample holder or pure solvent to subtract from the sample spectrum.

  • Data Analysis:

    • Identify the characteristic absorption bands for the hydroxyl group (broad peak around 3400-3600 cm⁻¹) and aromatic C-H and C=C bonds.[1]

    • For comparison, note the strong carbonyl absorption in benzophenone around 1660-1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the protons and carbon atoms in the molecule to confirm the structure of this compound.

Methodology for ¹H and ¹³C NMR:

  • Sample Preparation:

    • Dissolve approximately 5-20 mg of the purified sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[15]

    • Ensure the sample is fully dissolved. If necessary, filter the solution to remove any particulate matter.[16]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to optimize homogeneity.[17]

    • For ¹H NMR , acquire the spectrum using a standard pulse sequence.

    • For ¹³C NMR , acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom.[17]

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).[17]

    • Phase the spectrum and perform baseline correction.[17]

    • Reference the spectrum. For samples in CDCl₃, the residual CHCl₃ peak at 7.26 ppm can be used for ¹H NMR, and the CDCl₃ triplet centered at 77.16 ppm for ¹³C NMR. Tetramethylsilane (TMS) can also be used as an internal standard at 0 ppm.[17]

    • For ¹H NMR: Integrate the signals to determine the relative number of protons for each peak. Analyze the chemical shifts and splitting patterns to assign the protons to the structure.

    • For ¹³C NMR: Analyze the chemical shifts to identify the different types of carbon atoms (e.g., quaternary, aromatic).

Mandatory Visualizations

Logical Workflow for Spectroscopic Identification

G cluster_0 Spectroscopic Analysis Workflow Sample Purified Product IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR Analysis_IR Analyze IR Spectrum IR->Analysis_IR H_NMR 1H NMR NMR->H_NMR C_NMR 13C NMR NMR->C_NMR Analysis_H_NMR Analyze 1H NMR Spectrum H_NMR->Analysis_H_NMR Analysis_C_NMR Analyze 13C NMR Spectrum C_NMR->Analysis_C_NMR Conclusion Confirm this compound Identity Analysis_IR->Conclusion Analysis_H_NMR->Conclusion Analysis_C_NMR->Conclusion G cluster_1 Synthesis of this compound Bromobenzene Bromobenzene Mg Mg, Dry Ether Bromobenzene->Mg Grignard Phenylmagnesium Bromide (Grignard Reagent) Mg->Grignard Intermediate Intermediate Complex Grignard->Intermediate Benzophenone Benzophenone Benzophenone->Intermediate Workup Aqueous Acid Workup Intermediate->Workup This compound This compound Workup->this compound

References

Assessing the Purity of Triphenylcarbinol: A Comparative Guide to Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurately determining the purity of synthesized compounds is a critical step in ensuring experimental reliability and product quality. Melting point analysis stands as a fundamental and accessible technique for the purity assessment of crystalline solids like triphenylcarbinol. This guide provides a comprehensive comparison of expected melting point data for this compound at various purity levels, a detailed experimental protocol for the analysis, and a logical workflow to guide the purity assessment process.

The Principle of Melting Point Depression

The melting point of a pure crystalline solid is a distinct physical property. However, the presence of impurities disrupts the uniform crystal lattice structure.[1] This disruption weakens the intermolecular forces holding the molecules together, resulting in two observable effects:

  • Melting Point Depression: Less energy is required to overcome the weakened lattice forces, causing the substance to melt at a lower temperature than the pure compound.[1]

  • Melting Point Range Broadening: The impurities are not evenly distributed throughout the crystal, leading to different regions melting at slightly different temperatures. This results in a broader temperature range from the first sign of melting to the complete liquefaction of the solid.

A sharp melting range, typically 0.5-2°C, is indicative of a highly pure compound, while a wide and depressed melting range suggests the presence of impurities.[2][3]

Comparative Melting Point Data for this compound

The established melting point for pure this compound is in the range of 160-164°C.[4][5][6][7] The following table provides a comparative summary of the expected melting point ranges for this compound at different purity levels. This data is illustrative and based on the principles of melting point depression. Actual experimental results may vary slightly depending on the nature of the impurities.

Purity LevelExpected Melting Point Range (°C)Interpretation
> 99%162 - 164°CHigh Purity
95 - 99%158 - 162°CModerately Pure
90 - 95%154 - 160°CImpure
< 90%< 154°C (with a broad range)Significantly Impure

Experimental Protocol: Melting Point Determination via the Capillary Tube Method

This protocol outlines the standard procedure for determining the melting point of a solid organic compound.

Materials:

  • Dry, powdered sample of this compound

  • Melting point apparatus

  • Capillary tubes (sealed at one end)

  • Mortar and pestle (if the sample is not already a fine powder)

  • Spatula

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry, as residual solvent can act as an impurity and depress the melting point.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle.

    • Tap the open end of a capillary tube onto the powdered sample to introduce a small amount of the solid.

  • Packing the Capillary Tube:

    • Invert the capillary tube and gently tap the sealed end on a hard surface to pack the solid down.

    • Alternatively, drop the capillary tube, sealed end down, through a long, narrow tube (like a piece of glass tubing) to facilitate packing.

    • The final packed sample height should be 2-3 mm. An excessive sample amount can lead to an artificially broad melting range.

  • Melting Point Measurement:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • If the approximate melting point is known, set the apparatus to heat rapidly to about 15-20°C below the expected melting point.

    • Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute. A slow heating rate is crucial for an accurate determination.

    • Observe the sample through the magnifying eyepiece.

  • Recording the Melting Range:

    • Record the temperature at which the first droplet of liquid is observed. This is the lower limit of the melting range.

    • Continue to observe the sample while the temperature rises slowly.

    • Record the temperature at which the last solid crystal melts completely. This is the upper limit of the melting range.

  • Interpretation:

    • Compare the observed melting range with the literature value for pure this compound.

    • A narrow range close to the literature value indicates high purity.

    • A depressed and broadened melting range is indicative of impurities.

Workflow for Purity Assessment of this compound

The following diagram illustrates the logical workflow for assessing the purity of a this compound sample using melting point analysis.

Purity_Assessment_Workflow A Synthesized or Acquired This compound Sample B Prepare Sample: Dry and Pulverize A->B C Pack Capillary Tube (2-3 mm height) B->C D Determine Melting Point Range (Heating rate: 1-2°C/min near MP) C->D E Record T1 (first liquid) and T2 (all liquid) D->E F Compare Observed Range with Literature Value (160-164°C) E->F G High Purity: Melting range is narrow and within 162-164°C F->G Matches H Impure: Melting range is broad and depressed F->H Does Not Match I Further Purification Required (e.g., Recrystallization) H->I

Purity Assessment Workflow

References

A Comparative Guide to the Synthesis of Unsymmetrical Triarylmethanols: Tandem Arylation/Oxidation and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of unsymmetrical triarylmethanols, crucial scaffolds in medicinal chemistry and materials science, has traditionally been approached through methods with notable limitations. This guide provides a comparative analysis of a modern tandem arylation/oxidation strategy against established alternative synthetic routes, supported by experimental data and detailed protocols.

Introduction to Synthetic Strategies

Unsymmetrical triarylmethanols are characterized by a central carbon atom bonded to three distinct aryl groups and a hydroxyl group. Their synthesis has long relied on the addition of highly reactive organometallic reagents to diaryl ketones. While effective, these methods often suffer from poor functional group tolerance and require stringent anhydrous reaction conditions.[1]

Modern synthetic chemistry has sought to overcome these challenges by developing more efficient and milder one-pot procedures. Among these, the tandem C-H arylation/oxidation of diarylmethanes has emerged as a promising alternative, offering advantages in terms of atom economy and operational simplicity.[1][2] This guide will compare this tandem approach with the traditional Grignard reaction and a transition-metal-free arylation method.

Method 1: Tandem C-H Arylation/Oxidation of Diarylmethanes

This innovative one-pot method involves the palladium-catalyzed C(sp³)–H arylation of a diarylmethane with an aryl bromide, followed by in-situ oxidation of the resulting triarylmethane intermediate to the corresponding triarylmethanol.[1][3] A key advantage of this approach is the use of air as the terminal oxidant, making it an environmentally benign process.[1][2]

The reaction is typically catalyzed by a Pd(OAc)₂–NiXantphos system and proceeds at room temperature, a significant improvement over other methods that may require elevated temperatures.[1] This method demonstrates broad substrate scope with respect to both the diarylmethane and the aryl bromide, tolerating a variety of functional groups.[1]

Logical Workflow

cluster_0 Tandem Arylation/Oxidation Workflow Diarylmethane Diarylmethane Reaction_Vessel Reaction_Vessel Diarylmethane->Reaction_Vessel Aryl_Bromide Aryl_Bromide Aryl_Bromide->Reaction_Vessel Pd_Catalyst Pd_Catalyst Pd_Catalyst->Reaction_Vessel Base Base Base->Reaction_Vessel Air_Oxidation Air_Oxidation Reaction_Vessel->Air_Oxidation In-situ Triarylmethanol Triarylmethanol Air_Oxidation->Triarylmethanol

Caption: Workflow for the tandem arylation/oxidation synthesis.

Experimental Protocol

A detailed protocol for the synthesis of (4-methoxyphenyl)(phenyl)(pyridin-2-yl)methanol is as follows:

To an oven-dried vial equipped with a magnetic stir bar is added Pd(OAc)₂ (2.2 mg, 0.01 mmol), NiXantphos (11.5 mg, 0.02 mmol), and KN(SiMe₃)₂ (60 mg, 0.3 mmol). The vial is evacuated and backfilled with nitrogen. 2-Benzylpyridine (25.4 mg, 0.15 mmol), 4-bromoanisole (B123540) (28.1 mg, 0.15 mmol), and THF (1.0 mL) are then added. The reaction mixture is stirred at room temperature for 12 hours under a nitrogen atmosphere. The flask is then opened to the air, and the mixture is stirred for an additional 3 hours. The reaction is quenched with saturated aqueous NH₄Cl, and the product is extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired triarylmethanol.

Method 2: Grignard Addition to Diaryl Ketones

The traditional and widely used method for synthesizing triarylmethanols involves the nucleophilic addition of a Grignard reagent to a diaryl ketone.[1][4] This approach allows for a modular construction of the triaryl-substituted carbon center.[5] However, the high reactivity of Grignard reagents necessitates strict anhydrous conditions and limits the tolerance of certain functional groups (e.g., esters, nitriles) on the substrates.[1]

Reaction Pathway

cluster_1 Grignard Reaction Pathway Aryl_Magnesium_Bromide Ar-MgBr Reaction_Intermediate [Ar(Ar')(Ar'')C-OMgBr] Aryl_Magnesium_Bromide->Reaction_Intermediate Diaryl_Ketone Ar'-CO-Ar'' Diaryl_Ketone->Reaction_Intermediate Acid_Workup H₃O⁺ Reaction_Intermediate->Acid_Workup Triarylmethanol Ar(Ar')(Ar'')C-OH Acid_Workup->Triarylmethanol

Caption: General pathway for Grignard addition to a diaryl ketone.

Experimental Protocol

A general procedure for the synthesis of triphenylmethanol via a Grignard reaction is as follows:

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, magnesium turnings (1.5 g) are placed. The apparatus is fitted with a drying tube containing anhydrous CaCl₂.[6] Anhydrous ethyl ether (40 mL) is added, followed by a small crystal of iodine. A solution of bromobenzene (B47551) in anhydrous ethyl ether is added dropwise from the addition funnel to initiate the formation of phenylmagnesium bromide. Once the Grignard reagent has formed, a solution of benzophenone (B1666685) in anhydrous ethyl ether is added dropwise.[6] The reaction mixture is stirred and may be gently refluxed. After the reaction is complete, it is cooled in an ice bath and then quenched by the slow addition of an acidic solution (e.g., dilute H₂SO₄). The organic layer is separated, and the aqueous layer is extracted with ethyl ether. The combined organic layers are dried over anhydrous MgSO₄, filtered, and the solvent is evaporated to yield the crude triphenylmethanol, which is then purified by recrystallization.

Method 3: Transition-Metal-Free Tandem C(sp³)–H Arylation/Oxidation

A more recent development is a transition-metal-free approach to the tandem arylation/oxidation of diarylmethanes. This method utilizes nitroarenes as the arylating agent in the presence of a strong base.[2][4][7] This process is conducted in air at room temperature, offering a "greener" alternative by avoiding the use of expensive and potentially toxic transition metal catalysts.[2][7]

Conceptual Relationship

cluster_2 Metal-Free Arylation/Oxidation Diarylmethane Diarylmethane Deprotonation Deprotonation Diarylmethane->Deprotonation Nitroarene Nitroarene Arylation Arylation Nitroarene->Arylation Strong_Base Strong_Base Strong_Base->Deprotonation Deprotonation->Arylation Oxidation Oxidation Arylation->Oxidation Triarylmethanol Triarylmethanol Oxidation->Triarylmethanol

Caption: Key steps in the metal-free tandem reaction.

Experimental Protocol

To a solution of 4-benzylpyridine (B57826) (0.2 mmol) and nitrobenzene (B124822) (0.1 mmol) in DMSO (1.0 mL) is added t-BuOK (0.3 mmol). The reaction mixture is stirred at room temperature under an air atmosphere for the specified time. Upon completion, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated in vacuo. The crude product is purified by flash column chromatography on silica gel to give the corresponding triarylmethanol.

Performance Comparison

The following table summarizes the key performance indicators for the three discussed synthetic methods.

FeatureTandem C-H Arylation/Oxidation (Pd-catalyzed)Grignard Addition to Diaryl KetonesTransition-Metal-Free Tandem Arylation/Oxidation
Reaction Conditions Room temperature, air atmosphere for oxidation[1]Anhydrous conditions, often requires heatingRoom temperature, air atmosphere[2][7]
Catalyst Pd(OAc)₂/NiXantphos[1]None (stoichiometric reagent)None (base-mediated)[2][7]
Reagent Sensitivity Tolerates a wide range of functional groups[1]Sensitive to acidic protons and electrophilic functional groups[1]Generally good functional group tolerance
Yields 35–98%[1][3]Generally good to excellent, but can be variableGood to excellent yields reported[2]
Atom Economy High (C-H activation)[1]Moderate (formation of magnesium salts as byproducts)High (C-H activation)
Environmental Impact Uses a noble metal catalyst, but air as oxidant[1]Generates stoichiometric metallic waste"Greener" due to the absence of metal catalysts[2][7]
Operational Simplicity One-pot, operationally simple[1][3]Requires preparation of the Grignard reagent, strict anhydrous techniqueOne-pot, simple setup[2]

Conclusion

The tandem arylation/oxidation of diarylmethanes represents a significant advancement in the synthesis of unsymmetrical triarylmethanols, offering mild reaction conditions, high atom economy, and operational simplicity. While the traditional Grignard addition remains a valuable and versatile method, its limitations in terms of functional group tolerance and the need for stringent reaction conditions are notable. The emerging transition-metal-free tandem approach provides a "greener" and more cost-effective alternative, although its substrate scope and general applicability are still under active investigation. The choice of synthetic route will ultimately depend on the specific target molecule, available starting materials, and the desired functional group compatibility.

References

The Trityl Group: A Guide to its Advantages as a Protecting Group in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the complex landscape of multi-step organic synthesis, the judicious selection of protecting groups is paramount to achieving high yields and chemo-selectivity. For researchers, scientists, and drug development professionals, the triphenylmethyl group, commonly known as the trityl (Trt) group, offers a unique combination of steric bulk and acid lability, making it an invaluable tool for the temporary protection of alcohols, amines, and thiols. This guide provides an objective comparison of the trityl group's performance against other common alternatives, supported by experimental data and detailed protocols.

Core Advantages of the Trityl Protecting Group

The utility of the trityl group stems from several key characteristics:

  • Steric Hindrance for Selective Protection : The most significant advantage of the trityl group is its substantial steric bulk. This allows for the highly selective protection of primary alcohols, amines, and thiols over their more sterically hindered secondary and tertiary counterparts.[1] This high regioselectivity is a cornerstone of synthetic strategies involving polyfunctional molecules, such as carbohydrates and nucleosides.

  • Mild Acidic Cleavage : Trityl ethers, amines, and thioethers are stable under neutral and basic conditions but are readily cleaved under mild acidic conditions.[2] This is due to the formation of the highly stable trityl cation upon cleavage. This acid lability allows for orthogonal protection strategies, where the trityl group can be selectively removed in the presence of other protecting groups that are sensitive to different conditions (e.g., base-labile or fluoride-labile groups).

  • Increased Lipophilicity : The introduction of the large, nonpolar trityl group significantly increases the lipophilicity of a molecule. This can be advantageous in modifying the solubility properties of polar substrates, facilitating their manipulation in organic solvents.

  • Facilitation of Crystallization : The rigid and bulky nature of the trityl group can often facilitate the crystallization of otherwise difficult-to-purify compounds, aiding in their characterization and purification.[3]

Comparative Performance Data

The choice of a protecting group is a critical decision that impacts the overall efficiency and success of a synthetic route. The following tables provide a quantitative comparison of the trityl group with other commonly used protecting groups for alcohols, amines, and thiols.

Table 1: Comparison of Protecting Groups for Alcohols
Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsYield (%)Reaction Time (Protection)Key AdvantagesKey Disadvantages
Triphenylmethyl (Trityl) Trt Trityl chloride (TrCl), pyridine (B92270), DMAP (cat.), CH₂Cl₂80% Acetic acid or 1-5% TFA in CH₂Cl₂[4]85-9512-24 hHigh selectivity for 1° alcohols, mild acid cleavage.Slow for 2° alcohols, strongly acidic conditions for some substrates.
tert-ButyldimethylsilylTBSTBSCl, Imidazole, DMFTBAF in THF or HCl in MeOH[5]>901-4 hFast reaction, stable to many reagents.Labile to strong acid and fluoride (B91410) ions.
tert-ButyldiphenylsilylTBDPSTBDPSCl, Imidazole, DMFTBAF in THF or HF-Pyridine>902-6 hMore stable to acid than TBS.More sterically hindered, harder to remove.
BenzylBnBenzyl bromide (BnBr), NaH, THFH₂, Pd/C>902-8 hStable to acid and base.Requires catalytic hydrogenation for removal.
Table 2: Comparison of Protecting Groups for Amines
Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsYield (%)Reaction Time (Protection)Key AdvantagesKey Disadvantages
Triphenylmethyl (Trityl) Trt TrCl, Et₃N, CH₂Cl₂1-5% TFA in CH₂Cl₂ or 50% aq. HOAc[3]80-9012-24 hSelective for 1° amines, very mild acid cleavage.Steric hindrance can limit reactivity of the protected amine.
tert-ButoxycarbonylBoc(Boc)₂O, Et₃N, THF or H₂O/Acetone[6]25-50% TFA in CH₂Cl₂[7]>951-4 hHigh yield, stable to base and nucleophiles.Requires stronger acid for removal than Trt.
CarbobenzyloxyCbzCbzCl, NaHCO₃, Dioxane/H₂OH₂, Pd/C>902-6 hStable to acid.Requires catalytic hydrogenation.
Table 3: Comparison of Protecting Groups for Thiols
Protecting GroupAbbreviationTypical Protection ConditionsTypical Deprotection ConditionsYield (%)Reaction Time (Protection)Key AdvantagesKey Disadvantages
Triphenylmethyl (Trityl) Trt TrCl, Et₃N, DMFTFA/TIS/H₂O (95:2.5:2.5)[8]>902-8 hMild acid cleavage, compatible with Fmoc SPPS.[9]Can lead to some side reactions in peptide synthesis.[8]
AcetamidomethylAcmAcm-Cl, BaseI₂ in MeOH or Hg(OAc)₂[10]85-954-12 hOrthogonal to acid- and base-labile groups.Requires specific, sometimes harsh, deprotection.
tert-ButyltBuIsobutylene, H₂SO₄ (cat.)Strong acid (e.g., HF) or Hg(OAc)₂/TFA>856-16 hVery stable to a wide range of conditions.Requires very strong acid for cleavage.

Experimental Protocols

Detailed and reproducible experimental procedures are crucial for the successful implementation of protecting group strategies.

Protocol 1: Protection of a Primary Alcohol with the Trityl Group

Materials:

  • Primary alcohol (1.0 equiv)

  • Trityl chloride (1.1 equiv)

  • Anhydrous pyridine

  • 4-Dimethylaminopyridine (DMAP, 0.05 equiv)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve the primary alcohol in anhydrous pyridine under an inert atmosphere.

  • Add trityl chloride and DMAP to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a small amount of methanol.

  • Remove the pyridine under reduced pressure.

  • Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Deprotection of a Trityl-Protected Alcohol

Materials:

  • Trityl-protected alcohol (1.0 equiv)

  • 80% aqueous acetic acid or 1-5% Trifluoroacetic acid (TFA) in CH₂Cl₂

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for TFA method)

  • Brine (for TFA method)

  • Anhydrous sodium sulfate (Na₂SO₄) (for TFA method)

Procedure using 80% Acetic Acid:

  • Dissolve the trityl-protected alcohol in 80% aqueous acetic acid.

  • Stir the mixture at room temperature for 1-4 hours, monitoring by TLC.

  • Once the reaction is complete, neutralize the acetic acid by carefully adding saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography to separate the deprotected alcohol from triphenylcarbinol.

Procedure using TFA in CH₂Cl₂:

  • Dissolve the trityl-protected alcohol in CH₂Cl₂.

  • Add 1-5% TFA to the solution and stir at room temperature for 30-60 minutes, monitoring by TLC.[4]

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflow for the protection and deprotection of a primary alcohol using the trityl group and a comparative silyl (B83357) protecting group.

Protection_Deprotection_Workflow cluster_Trityl Trityl Protection/Deprotection cluster_Silyl Silyl (TBS) Protection/Deprotection Primary_Alcohol_Trt R-CH₂OH Protected_Alcohol_Trt R-CH₂OTr Primary_Alcohol_Trt->Protected_Alcohol_Trt Protection Trityl_Chloride TrCl, Pyridine, DMAP Deprotected_Alcohol_Trt R-CH₂OH Protected_Alcohol_Trt->Deprotected_Alcohol_Trt Deprotection Mild_Acid Mild Acid (e.g., 80% AcOH) Primary_Alcohol_Silyl R-CH₂OH Protected_Alcohol_Silyl R-CH₂OTBS Primary_Alcohol_Silyl->Protected_Alcohol_Silyl Protection TBS_Chloride TBSCl, Imidazole, DMF Deprotected_Alcohol_Silyl R-CH₂OH Protected_Alcohol_Silyl->Deprotected_Alcohol_Silyl Deprotection Fluoride Fluoride Source (e.g., TBAF)

Caption: Workflow for alcohol protection and deprotection.

Orthogonal_Strategy Start Substrate with 1° and 2° Alcohols (R-CH(OH)-CH₂OH) Protect_1 Trityl Protection (TrCl, Pyridine) Start->Protect_1 Selective_Protection Selectively Protected Substrate (R-CH(OH)-CH₂OTr) Protect_1->Selective_Protection Modify_2 Reaction at 2° Alcohol (e.g., Oxidation, Esterification) Selective_Protection->Modify_2 Modified_Product Modified Protected Substrate (R-CH(OR')-CH₂OTr) Modify_2->Modified_Product Deprotect_Trt Trityl Deprotection (Mild Acid) Modified_Product->Deprotect_Trt Final_Product Final Product (R-CH(OR')-CH₂OH) Deprotect_Trt->Final_Product

Caption: Orthogonal protection strategy using the trityl group.

Conclusion

The this compound (trityl) protecting group is a powerful and versatile tool in the arsenal (B13267) of the synthetic chemist. Its significant steric bulk enables the selective protection of primary alcohols, amines, and thiols, a feature that is often difficult to achieve with other protecting groups. Furthermore, its stability to basic and neutral conditions, coupled with its facile removal under mild acidic conditions, makes it an excellent choice for orthogonal protection strategies in the synthesis of complex molecules. While alternatives such as silyl ethers and Boc groups offer their own distinct advantages in terms of reaction speed and stability profiles, the trityl group's unique combination of properties ensures its continued and widespread use in both academic research and industrial drug development.

References

A Comparative Guide to the Reactivity of Triphenylphosphine and Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of triphenylphosphine (B44618) and triphenylcarbinol, supported by experimental data. The distinct electronic and structural features of these two triphenyl-substituted compounds lead to vastly different chemical behaviors, which are explored in detail below.

Core Reactivity Profiles

Triphenylphosphine is characterized by the nucleophilic and reducing nature of its central phosphorus atom, which possesses a lone pair of electrons. This makes it a potent reactant in a variety of organic transformations. In contrast, this compound, a tertiary alcohol, exhibits reactivity centered around its hydroxyl group and the exceptional stability of the corresponding triphenylmethyl (trityl) carbocation, primarily undergoing nucleophilic substitution reactions under acidic conditions.

Quantitative Data Summary

The following tables summarize key quantitative data related to the reactivity of triphenylphosphine and this compound in representative reactions.

Table 1: Reactivity of Triphenylphosphine in the Appel Reaction [1][2][3][4]

Reactant (Alcohol)Halogenating AgentProductYield (%)Reference
Primary AlcoholCCl₄ / PPh₃Alkyl ChlorideHigh[3]
Secondary AlcoholCBr₄ / PPh₃Alkyl BromideHigh[3][4]
GeraniolCCl₄ / PPh₃Geranyl Chloride-[5]
Hydroxy ketoneNCS / PPh₃Alkyl Chloride-[2]
(R)-alcoholI₂ / Imidazole / PPh₃Alkyl Iodide-[2]

Table 2: Reactivity of Triphenylphosphine in the Wittig Reaction [6][7][8][9][10]

AldehydeYlideAlkene ProductYield (%)Reference
9-anthraldehydeBenzyltriphenylphosphonium chloride(E/Z)-9-(2-phenylethenyl)anthraceneModerate[6][8]
2-Chlorobenzaldehyde(Carbethoxymethylene)triphenylphosphoraneEthyl 3-(2-chlorophenyl)acrylate-[7]
4-Nitrobenzaldehydefrom Ethyl bromoacetate (B1195939) and PPh₃Ethyl 4-nitrocinnamate>90% (of crude product)[9]

Table 3: Reactivity of this compound in Sₙ1 Reactions [11][12][13]

ReactantNucleophile/ConditionsProductYield (%)Reference
This compoundAcetyl ChlorideTriphenylmethyl Chloride-[11]
This compoundHBrTriphenylmethyl Bromide-[12]
This compoundMethanol / H₂SO₄Triphenylmethyl Methyl Ether-[13]

Experimental Protocols

Appel Reaction: Conversion of a Primary Alcohol to an Alkyl Chloride using Triphenylphosphine[2][5]

Objective: To convert a primary alcohol to the corresponding alkyl chloride using triphenylphosphine and a chlorine source.

Materials:

  • Primary alcohol (1.0 equiv)

  • Triphenylphosphine (PPh₃) (1.05 equiv)

  • N-Chlorosuccinimide (NCS) (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add N-chlorosuccinimide and anhydrous THF.

  • Add triphenylphosphine to the slurry and stir for 30 minutes at room temperature in the dark.

  • Add a solution of the primary alcohol in anhydrous THF to the reaction mixture.

  • Stir the resulting slurry at room temperature for 17 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the resulting residue by flash column chromatography to afford the alkyl chloride.

Sₙ1 Reaction: Synthesis of Triphenylmethyl Methyl Ether from this compound[13]

Objective: To synthesize triphenylmethyl methyl ether from this compound via an Sₙ1 mechanism.

Materials:

  • This compound (2.0 g, 7.7 mmol)

  • Concentrated Sulfuric Acid (20 mL)

  • Methanol (80 mL, cold)

  • Ice/water bath

Procedure:

  • In a 50 mL Erlenmeyer flask, reduce the this compound crystals to a fine powder using a glass rod.

  • With stirring, add concentrated sulfuric acid to dissolve the alcohol. An intense yellow color should be observed due to the formation of the trityl carbocation.[11]

  • Slowly pour this mixture into a 250 mL Erlenmeyer flask containing cold methanol.

  • Stir the mixture and cool it in an ice/water bath until the product precipitates.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water and recrystallize from methanol.

  • Calculate the yield and record the melting point and spectral data (IR and ¹H NMR).

Reaction Mechanisms and Logical Relationships

The distinct reactivity of triphenylphosphine and this compound can be visualized through their reaction mechanisms.

Appel_Reaction cluster_activation Activation of PPh3 cluster_alkoxide_formation Alkoxide Formation cluster_substitution Nucleophilic Substitution PPh3 PPh3 Phosphonium_Salt [Ph3P-Cl]+ CCl3- PPh3->Phosphonium_Salt Nucleophilic Attack CCl4 CCl4 CCl4->Phosphonium_Salt Alkoxide R-O- Phosphonium_Salt->Alkoxide Deprotonation Oxyphosphonium_Intermediate [R-O-PPh3]+ Cl- Phosphonium_Salt->Oxyphosphonium_Intermediate Alcohol R-OH Alcohol->Alkoxide Alkoxide->Oxyphosphonium_Intermediate Nucleophilic Attack on P Alkyl_Halide R-Cl Oxyphosphonium_Intermediate->Alkyl_Halide SN2 Attack by Cl- TPPO Ph3P=O Oxyphosphonium_Intermediate->TPPO

Caption: Mechanism of the Appel reaction involving triphenylphosphine.

SN1_Reaction cluster_protonation Protonation of Alcohol cluster_carbocation_formation Carbocation Formation cluster_nucleophilic_attack Nucleophilic Attack This compound Ph3C-OH Protonated_Alcohol Ph3C-OH2+ This compound->Protonated_Alcohol H_plus H+ H_plus->Protonated_Alcohol Trityl_Carbocation Ph3C+ Protonated_Alcohol->Trityl_Carbocation Loss of Water Water H2O Protonated_Alcohol->Water Product Ph3C-Nu Trityl_Carbocation->Product Nucleophile Nu- Nucleophile->Product

Caption: Sₙ1 reaction mechanism of this compound.

References

Validating the Synthesis of Triphenylcarbinol: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic chemistry, the successful synthesis of a target molecule is only half the battle. Rigorous validation of the product's identity and purity is paramount. This guide provides a comparative overview of the common methods for synthesizing triphenylcarbinol and details the spectroscopic techniques used for its validation, complete with experimental data and protocols.

Synthesis of this compound: A Comparison of Grignard Routes

The most prevalent laboratory synthesis of this compound involves a Grignard reaction. Below is a comparison of two common starting materials for this reaction.

FeatureGrignard Reaction with Methyl Benzoate (B1203000)Grignard Reaction with BenzophenoneAlternative Methods
Starting Materials Phenylmagnesium bromide, Methyl benzoatePhenylmagnesium bromide, BenzophenoneHydrolysis of triphenylchloromethane, Oxidation of triphenylmethane[1]
Stoichiometry Requires two equivalents of Grignard reagent per equivalent of ester.Requires one equivalent of Grignard reagent per equivalent of ketone.[1]Varies depending on the specific reaction.
Reaction Conditions Typically refluxed in a dry ether solvent, followed by acidic workup.[2][3]Similar conditions to the reaction with methyl benzoate.[1][4]Conditions vary widely.
Byproducts Biphenyl (B1667301) is a common byproduct.[5]Biphenyl can also be a byproduct.Dependent on the specific synthesis route.
Yield High yields, often in the range of 89-93%, have been reported.[1]Also provides good yields.[1]Yields can be variable.

Spectroscopic Validation of this compound

Following synthesis, a battery of spectroscopic tests is employed to confirm the structure and purity of the resulting this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Wavenumber (cm⁻¹)InterpretationAppearance
~3463O-H stretch of the alcoholStrong, broad peak[5]
~3072=C-H stretch of the aromatic ringsWeak, sharp peak[5]
1450-1550C=C stretching of the aromatic ringsModerate, sharp peaks[5]
~1175C-O stretch of the tertiary alcoholModerate, sharp peak[5]
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.21Multiplet15HAromatic protons on the three phenyl rings[5][6]
~2.90Singlet1HHydroxyl proton (-OH)[5]

¹³C NMR Spectroscopy

Chemical Shift (ppm)Assignment
~82Carbinol carbon (C-OH)[5]
120-150Aromatic carbons of the phenyl rings[5]
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
260Molecular ion peak (M⁺)[5][7]
183Loss of a phenyl group, forming an oxonium ion[5][7]
105Base peak, corresponding to the acylium ion (C₆H₅CO⁺)[5][7]
77Phenyl cation (C₆H₅⁺)[7]

Experimental Protocols

Synthesis of this compound via Grignard Reaction with Methyl Benzoate

This protocol is a synthesis of procedures found in the literature.[2][3][5]

1. Preparation of Phenylmagnesium Bromide (Grignard Reagent):

  • All glassware must be rigorously dried to prevent moisture from quenching the reaction.

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

  • Add a solution of bromobenzene (B47551) in anhydrous diethyl ether to the magnesium turnings. The reaction may need gentle warming to initiate.

  • Once initiated, the reaction should be controlled to maintain a gentle reflux. The solution will turn cloudy and brownish, indicating the formation of the Grignard reagent.[2]

2. Reaction with Methyl Benzoate:

  • Cool the Grignard reagent solution in an ice bath.

  • Slowly add a solution of methyl benzoate in anhydrous diethyl ether dropwise from the dropping funnel. This reaction is exothermic.[5]

  • After the addition is complete, reflux the mixture for approximately 30 minutes to an hour.[3]

3. Workup and Isolation:

  • Cool the reaction mixture and pour it slowly into a beaker containing a mixture of ice and a dilute acid (e.g., 10% sulfuric acid).[2][3] This step hydrolyzes the magnesium salt and protonates the alkoxide to form this compound.

  • Transfer the mixture to a separatory funnel. Separate the ether layer, and extract the aqueous layer with additional ether.

  • Combine the organic layers and wash them with water and a sodium bicarbonate solution.[1]

  • Dry the ether layer over an anhydrous drying agent like sodium sulfate.

  • Remove the ether by rotary evaporation to yield the crude product.

4. Purification:

  • The crude product often contains biphenyl as a major byproduct.[5]

  • Recrystallize the crude solid from a suitable solvent system, such as carbon tetrachloride or a mixture of diethyl ether and ligroin, to obtain pure this compound.[1][5]

Spectroscopic Analysis
  • IR Spectroscopy: Prepare a KBr pellet or a Nujol mull of the dried product and acquire the spectrum.

  • NMR Spectroscopy: Dissolve a small sample of the product in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra.

  • Mass Spectrometry: Introduce a small amount of the sample into the mass spectrometer, often via direct infusion or after separation by gas chromatography (GC-MS), to obtain the mass spectrum.

Visualizations

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product Bromobenzene Bromobenzene Grignard Reagent Formation Grignard Reagent Formation Bromobenzene->Grignard Reagent Formation Magnesium Magnesium Magnesium->Grignard Reagent Formation Diethyl Ether (solvent) Diethyl Ether (solvent) Diethyl Ether (solvent)->Grignard Reagent Formation Methyl Benzoate Methyl Benzoate Reaction with Ester Reaction with Ester Methyl Benzoate->Reaction with Ester Grignard Reagent Formation->Reaction with Ester Acidic Workup Acidic Workup Reaction with Ester->Acidic Workup Extraction Extraction Acidic Workup->Extraction Purification (Recrystallization) Purification (Recrystallization) Extraction->Purification (Recrystallization) This compound This compound Purification (Recrystallization)->this compound

Caption: Workflow for the synthesis of this compound.

ValidationLogic cluster_spectroscopy Spectroscopic Analysis cluster_validation Validation Confirmation Synthesized Product Synthesized Product IR Spectroscopy IR Spectroscopy Synthesized Product->IR Spectroscopy NMR Spectroscopy NMR Spectroscopy ¹H NMR ¹³C NMR Synthesized Product->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Functional Groups Identified Functional Groups Identified IR Spectroscopy->Functional Groups Identified Correct Carbon-Hydrogen Framework Correct Carbon-Hydrogen Framework NMR Spectroscopy->Correct Carbon-Hydrogen Framework Correct Molecular Weight and Fragmentation Correct Molecular Weight and Fragmentation Mass Spectrometry->Correct Molecular Weight and Fragmentation Final Confirmation Final Confirmation Functional Groups Identified->Final Confirmation Correct Carbon-Hydrogen Framework->Final Confirmation Correct Molecular Weight and Fragmentation->Final Confirmation

Caption: Logic diagram for spectroscopic validation.

References

A Comparative Guide to the Scalable Synthesis of Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Triphenylcarbinol, a tertiary alcohol, serves as a crucial building block in various chemical syntheses, including the development of dyes, polymers, and pharmaceutical intermediates. The selection of an appropriate synthetic methodology is paramount for achieving desired purity, yield, and cost-effectiveness, particularly when scaling up production. This guide provides a comprehensive comparison of the two primary methods for synthesizing this compound: the Grignard reaction and the Friedel-Crafts reaction, with a focus on their scalability.

At a Glance: Comparison of Synthesis Methods

ParameterGrignard Reaction (via Methyl Benzoate)Grignard Reaction (via Benzophenone)Friedel-Crafts Reaction
Starting Materials Phenylmagnesium bromide, Methyl benzoate (B1203000)Phenylmagnesium bromide, Benzophenone (B1666685)Benzene (B151609), Carbon tetrachloride
Catalyst/Reagent MagnesiumMagnesiumAluminum chloride (AlCl₃)
Reported Yield 89-93%[1]~89-93%[1]High (quantitative data not readily available in reviewed literature)
Reaction Temperature Gentle reflux[1]Gentle reflux[1]Not specified in detail in reviewed literature
Reaction Time ~2 hours (addition and reflux)[1]~1 hour (reflux)[1]Not specified in detail in reviewed literature
Key Scalability Pros High, well-documented yields; Milder reaction conditions.High, well-documented yields; Fewer equivalents of Grignard reagent needed compared to ester route.[1]Potentially lower cost of starting materials.
Key Scalability Cons Requires strict anhydrous conditions; Grignard reagents are moisture-sensitive.Requires strict anhydrous conditions; Grignard reagents are moisture-sensitive.Use of a strong Lewis acid (AlCl₃) can lead to side reactions and requires careful handling and quenching; Potential for polyalkylation.[2]
Workup/Purification Aqueous acid workup, steam distillation to remove biphenyl, recrystallization.[1]Aqueous acid workup, recrystallization.[1]Hydrolysis of the reaction complex.

Experimental Protocols

Grignard Synthesis of this compound from Methyl Benzoate

This procedure is known for its high yields and is a common laboratory method.

Methodology:

  • Grignard Reagent Formation: Phenylmagnesium bromide is prepared by reacting bromobenzene (B47551) with magnesium turnings in anhydrous ether.[1] The reaction is initiated, and then the remaining bromobenzene is added to maintain a gentle reflux.

  • Addition of Ester: A solution of methyl benzoate in dry benzene is added dropwise to the Grignard reagent. The reaction is exothermic and should be controlled by external cooling to maintain a gentle reflux.[1]

  • Reaction Completion: After the addition is complete, the mixture is refluxed for an additional hour to ensure the reaction goes to completion.[1]

  • Workup: The reaction mixture is cooled and poured into a mixture of ice and concentrated sulfuric acid. The layers are separated, and the organic layer is washed with water and a sodium bicarbonate solution.[1]

  • Purification: The solvent is removed, and the crude product is purified by steam distillation to remove biphenyl, followed by recrystallization from carbon tetrachloride to yield pure this compound.[1]

Grignard Synthesis of this compound from Benzophenone

This variation is also high-yielding and requires a smaller amount of the Grignard reagent.

Methodology:

  • Grignard Reagent Formation: Phenylmagnesium bromide is prepared as described in the previous method.

  • Addition of Ketone: A solution of benzophenone in dry benzene is added to the Grignard reagent at a rate that maintains a gentle reflux.[1]

  • Reaction Completion: The mixture is refluxed for one hour after the addition is complete.[1]

  • Workup and Purification: The workup and purification steps are similar to the methyl benzoate method, involving an acidic workup and recrystallization.[1]

Friedel-Crafts Synthesis of this compound

While less detailed in readily available literature for a scalable process, the Friedel-Crafts approach offers an alternative using different starting materials.

Methodology:

  • Reaction Setup: Benzene is reacted with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[3]

  • Reaction: The electrophilic substitution reaction proceeds to form the triphenylchloromethane intermediate.

  • Hydrolysis: The intermediate is then hydrolyzed to yield this compound.

Logical Workflow for Method Selection

The choice of synthesis method for this compound on a larger scale depends on several factors. The following diagram illustrates a logical workflow for making this decision.

This compound Synthesis Method Selection Workflow for Selecting a Scalable this compound Synthesis Method start Define Scale and Purity Requirements grignard_check Are strict anhydrous conditions feasible? start->grignard_check fc_check Are corrosive reagents (e.g., AlCl3) manageable? grignard_check->fc_check No grignard_route Grignard Synthesis grignard_check->grignard_route Yes fc_route Friedel-Crafts Synthesis fc_check->fc_route Yes final_decision Select Optimal Synthesis Method fc_check->final_decision No, reconsider project feasibility ester_or_ketone Choose starting material: Methyl Benzoate vs. Benzophenone grignard_route->ester_or_ketone optimize_fc Optimize Friedel-Crafts Protocol fc_route->optimize_fc ester Methyl Benzoate: Higher atom economy concern ester_or_ketone->ester Ester ketone Benzophenone: Lower Grignard reagent requirement ester_or_ketone->ketone Ketone optimize_grignard Optimize Grignard Protocol ester->optimize_grignard ketone->optimize_grignard cost_analysis Perform Cost-Benefit Analysis optimize_grignard->cost_analysis optimize_fc->cost_analysis cost_analysis->final_decision

Caption: Decision workflow for selecting a scalable synthesis method for this compound.

Conclusion

For researchers and professionals in drug development, the Grignard synthesis of this compound, particularly from benzophenone, presents a well-documented and high-yielding route that is amenable to scale-up. While the Friedel-Crafts reaction offers a theoretical alternative with potentially cheaper starting materials, the challenges associated with handling strong Lewis acids and the lack of detailed, modern, scalable protocols in the reviewed literature make it a less predictable choice for large-scale production without significant process development. The choice between the two Grignard starting materials will likely depend on the relative cost and availability of methyl benzoate versus benzophenone and the desired stoichiometry of the Grignard reagent.

References

A Comparative Guide to the Reactivity of Triphenylcarbinol and Triphenylmethane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the chemical reactivity of triphenylcarbinol and triphenylmethane (B1682552). The significant difference in their reactivity profiles, stemming from the substitution at the central carbon atom—a hydroxyl group versus a hydrogen atom—makes them suitable for distinct synthetic applications. This document outlines these differences with supporting data and detailed experimental protocols.

Core Structural and Reactivity Overview

This compound ((C₆H₅)₃COH) and triphenylmethane ((C₆H₅)₃CH) share a common triphenylmethyl (trityl) framework. However, the functional group attached to the central sp³-hybridized carbon dictates their chemical behavior.

  • This compound is a tertiary alcohol. Its reactivity is dominated by the C-O bond. In the presence of strong acids, it readily loses a water molecule to form the highly stable triphenylmethyl (trityl) carbocation.[1] This propensity makes it an excellent substrate for Sₙ1 (unimolecular nucleophilic substitution) reactions .

  • Triphenylmethane , a hydrocarbon, is characterized by a relatively weak C-H bond at the central carbon.[2] This weakness facilitates reactions involving the cleavage of this bond, such as free radical reactions and deprotonation to form the trityl anion.

Quantitative Data Summary

The following table summarizes key quantitative data that informs the reactivity of these two compounds.

PropertyThis compoundTriphenylmethaneSignificance
pKa (Acidity) ~16-19 (as a typical alcohol)[1]~33 (for the methine proton)[2]Triphenylmethane is significantly more acidic than typical hydrocarbons due to the resonance stabilization of its conjugate base.[2][3]
Bond Dissociation Energy C-O bond is readily cleaved in acidic media.C-H Bond: ~81 kcal/mol[2]The C-H bond in triphenylmethane is weaker than in many other hydrocarbons, facilitating homolytic cleavage to form a stable radical.[2]
Key Reactive Intermediate Triphenylmethyl (Trityl) Cation ((C₆H₅)₃C⁺)[1]Triphenylmethyl (Trityl) Radical ((C₆H₅)₃C•) or Anion ((C₆H₅)₃C⁻)[2]The stability of these intermediates, due to extensive resonance delocalization across the three phenyl rings, drives the reactivity.[4][5]

Comparative Reactivity

Nucleophilic Substitution (Sₙ1) Reactions

This compound excels as a substrate for Sₙ1 reactions. The reaction proceeds via the formation of a resonance-stabilized tertiary carbocation, the triphenylmethyl cation. The rate of an Sₙ1 reaction is primarily dependent on the stability of the carbocation intermediate.[6][7][8]

Triphenylmethane does not undergo nucleophilic substitution at the central carbon under normal conditions as a hydride ion (H⁻) is a very poor leaving group.

Acidity and Deprotonation

Triphenylmethane possesses a surprisingly acidic methine proton (pKa ≈ 33) for a hydrocarbon.[2] This is because the resulting conjugate base, the triphenylmethyl anion, is stabilized by the delocalization of the negative charge over the three phenyl rings.[2] However, steric hindrance can prevent all three rings from being coplanar simultaneously, which is why diphenylmethane (B89790) is slightly more acidic.[2]

This compound , being a typical alcohol, has a pKa in the range of 16-19.[1] The conjugate base (alkoxide) is not resonance-stabilized.

Oxidation Reactions

Triphenylmethane can be oxidized to form this compound. This reaction involves the cleavage of the C-H bond. For instance, oxidation with chromic acid yields this compound.[1][9]

This compound is generally resistant to further oxidation under standard conditions because it is a tertiary alcohol and lacks a hydrogen atom on the carbinol carbon.

Free Radical Reactions

The weak C-H bond in triphenylmethane allows for easy homolytic cleavage to form the triphenylmethyl (trityl) radical. This radical is remarkably stable and was the first organic free radical to be described.[10] Its stability is attributed to the extensive delocalization of the unpaired electron across the phenyl rings.[4]

This compound does not readily form radicals at the central carbon.

Key Reaction Mechanisms and Workflows

The following diagrams illustrate the fundamental reactivity pathways for both compounds.

sn1_mechanism cluster_step2 Step 2: Nucleophilic Attack (Fast) This compound Ph₃C-OH Protonated_Alcohol Ph₃C-OH₂⁺ This compound->Protonated_Alcohol + H⁺ Proton H⁺ Trityl_Cation Ph₃C⁺ Protonated_Alcohol->Trityl_Cation - H₂O Product Ph₃C-Nu Trityl_Cation->Product + Nu⁻ Water H₂O Nucleophile Nu⁻ Trityl_Cation_2

Caption: Sₙ1 reaction mechanism of this compound.

trityl_anion_resonance Triphenylmethane Ph₃CH Trityl_Anion Ph₃C⁻ Triphenylmethane->Trityl_Anion + Base Base Base Conjugate_Acid Base-H⁺ Resonance_Structure [Resonance Structures] Negative charge delocalized into three phenyl rings Trityl_Anion->Resonance_Structure

Caption: Deprotonation of triphenylmethane to form a resonance-stabilized anion.

oxidation_workflow Triphenylmethane Triphenylmethane (Ph₃CH) This compound This compound (Ph₃COH) Triphenylmethane->this compound Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Chromic Acid) Oxidizing_Agent->this compound

Caption: Oxidation of triphenylmethane to this compound.

Experimental Protocols

Experiment 1: Sₙ1 Synthesis of Triphenylmethyl Chloride from this compound

Objective: To demonstrate the facile Sₙ1 reactivity of this compound.

Methodology:

  • Dissolution: Dissolve 2.6 g (0.01 mol) of this compound in 20 mL of a suitable solvent like diethyl ether or toluene (B28343) in a 50 mL round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Cool the solution in an ice bath. Slowly add 1.1 mL (0.015 mol) of acetyl chloride dropwise to the stirred solution.[1] The reaction of this compound with acetyl chloride yields triphenylmethyl chloride, not the expected ester, highlighting the stability of the trityl cation intermediate.[1]

  • Reaction: Allow the mixture to stir at room temperature for 30 minutes. A precipitate of triphenylmethyl chloride may form.

  • Work-up: Cool the mixture again in an ice bath and collect the solid product by vacuum filtration.

  • Purification: Wash the crystals with cold petroleum ether to remove any unreacted starting material and acetic acid byproduct.

  • Analysis: Dry the product and determine its melting point (expected: ~112 °C) and yield. Confirm the structure using ¹H NMR spectroscopy.

Experiment 2: Oxidation of Triphenylmethane to this compound

Objective: To illustrate the reactivity of the C-H bond in triphenylmethane.

Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2.44 g (0.01 mol) of triphenylmethane in 30 mL of glacial acetic acid.[11]

  • Oxidant Preparation: In a separate beaker, prepare a solution of chromic acid by carefully dissolving 1.0 g (0.01 mol) of chromium trioxide (CrO₃) in a minimal amount of water and then diluting with 10 mL of glacial acetic acid.

  • Oxidation: Slowly add the chromic acid solution to the stirred triphenylmethane solution. The color will change as the Cr(VI) is reduced.

  • Heating: Gently heat the reaction mixture to reflux for 1 hour to ensure the reaction goes to completion.[11]

  • Work-up: Cool the reaction mixture to room temperature and pour it into 100 mL of ice-water. The crude this compound will precipitate.

  • Purification: Collect the solid by vacuum filtration. Recrystallize the crude product from ethanol (B145695) or a similar solvent.

  • Analysis: Dry the purified crystals and determine the melting point (expected: ~164 °C), yield, and confirm the structure by IR spectroscopy (observing the appearance of a broad O-H stretch).

Conclusion

The reactivity of this compound and triphenylmethane is fundamentally different, governed by the functional group at the central carbon. This compound is an ideal precursor for generating the stable triphenylmethyl cation, making it highly reactive in Sₙ1 reactions. In contrast, triphenylmethane's chemistry is centered around its relatively weak C-H bond, which allows for deprotonation to form a stable anion or homolytic cleavage to produce the persistent triphenylmethyl radical. This comparative analysis provides a framework for selecting the appropriate substrate for various synthetic strategies in research and development.

References

A Comparative Guide to the Analysis of Impurities in Synthesized Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of impurities found in triphenylcarbinol synthesized by two common methods: the Grignard reaction and the Friedel-Crafts reaction. It includes detailed experimental protocols for the identification and quantification of these impurities using modern analytical techniques.

Introduction to this compound Synthesis and Potential Impurities

This compound, a tertiary alcohol, is a valuable building block in organic synthesis and is utilized in various research and development applications. The purity of this compound is crucial for its intended use, making the analysis of process-related impurities a critical aspect of quality control. The two primary synthetic routes to this compound, the Grignard reaction and the Friedel-Crafts reaction, are known to generate distinct impurity profiles.

  • Grignard Synthesis: This common laboratory method involves the reaction of a phenyl Grignard reagent (phenylmagnesium bromide) with an ester, such as methyl benzoate, or a ketone, like benzophenone. The primary and most well-documented impurity in this synthesis is biphenyl (B1667301) .[1]

  • Friedel-Crafts Synthesis: An alternative industrial route involves the reaction of benzene (B151609) with carbon tetrachloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form a triphenylchloromethane intermediate, which is then hydrolyzed to this compound. Potential impurities from this method include unreacted triphenylchloromethane , other chlorinated hydrocarbons, and polysubstituted byproducts.

This guide will delve into the specifics of these impurities and provide the necessary analytical methodologies to ensure the quality of synthesized this compound.

Comparison of Impurity Profiles

The choice of synthetic route has a significant impact on the impurity profile of the final this compound product. While direct quantitative comparisons in literature are scarce, the expected impurities for each method are well-established.

Synthesis MethodPrimary ImpurityOther Potential ImpuritiesRationale for Impurity Formation
Grignard Reaction BiphenylUnreacted starting materials (bromobenzene, benzophenone, or methyl benzoate), BenzeneBiphenyl is formed from the coupling reaction between the phenyl Grignard reagent and unreacted bromobenzene. Benzene can be formed by the reaction of the Grignard reagent with any trace amounts of water.
Friedel-Crafts Reaction TriphenylchloromethaneBenzene, Carbon tetrachloride, Dichlorodiphenylmethane, Polychlorinated compounds, Tar-like polymersIncomplete hydrolysis of the triphenylchloromethane intermediate leads to its presence in the final product. Unreacted starting materials and intermediates from incomplete reaction steps can also be present. Harsh reaction conditions can lead to polymerization and the formation of tars.

Analytical Methodologies for Impurity Profiling

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis of impurities in this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the premier technique for the identification and quantification of volatile and semi-volatile impurities such as biphenyl, residual solvents, and chlorinated byproducts.

Experimental Protocol: GC-MS Analysis of this compound

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating biphenyl and other potential impurities from this compound.

  • Injector:

    • Temperature: 280°C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1

  • Oven Temperature Program:

    • Initial Temperature: 150°C, hold for 2 minutes

    • Ramp: 15°C/min to 300°C

    • Final Hold: Hold at 300°C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: 40-400 amu

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

  • Sample Preparation: Dissolve a known amount of the this compound sample in a suitable solvent like dichloromethane (B109758) or acetone (B3395972) to a concentration of approximately 1 mg/mL.

  • Quantification: Create a calibration curve using certified reference standards of the expected impurities (e.g., biphenyl, triphenylchloromethane) at various concentrations.

High-Performance Liquid Chromatography (HPLC)

HPLC is ideal for the analysis of non-volatile impurities and for the purity assay of this compound itself.

Experimental Protocol: HPLC Analysis of this compound

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed for optimal separation.

    • Solvent A: Water

    • Solvent B: Acetonitrile

    • Gradient: Start with 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detector: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase (initial composition) to a concentration of about 0.5 mg/mL.

  • Purity Assay: The purity of this compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. Impurity quantification can be performed using external standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of unknown impurities and for confirming the identity of the main product. Both ¹H and ¹³C NMR are valuable.

Experimental Protocol: NMR Analysis of this compound

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common solvent for this compound.

  • Sample Preparation: Dissolve 10-20 mg of the this compound sample in approximately 0.7 mL of the deuterated solvent.

  • Analysis:

    • ¹H NMR: The spectrum of pure this compound will show a multiplet in the aromatic region (δ 7.2-7.3 ppm) and a singlet for the hydroxyl proton (which can be exchangeable with D₂O). Impurities will present their own characteristic signals. For example, biphenyl would show signals in the aromatic region that are distinct from those of this compound.

    • ¹³C NMR: The spectrum of pure this compound will show characteristic signals for the phenyl carbons and the quaternary carbon attached to the hydroxyl group. The presence of impurities will result in additional peaks.

Visualization of Analytical Workflows

dot

Synthesis_Impurity_Analysis Grignard Grignard Reaction (Phenylmagnesium bromide + Methyl Benzoate/Benzophenone) Crude_Grignard This compound + Biphenyl Grignard->Crude_Grignard Friedel Friedel-Crafts Reaction (Benzene + Carbon Tetrachloride) Crude_Friedel This compound + Triphenylchloromethane Friedel->Crude_Friedel GCMS GC-MS Crude_Grignard->GCMS HPLC HPLC Crude_Grignard->HPLC NMR NMR Crude_Grignard->NMR Crude_Friedel->GCMS Crude_Friedel->HPLC Crude_Friedel->NMR Quant_Biphenyl Quantification of Biphenyl GCMS->Quant_Biphenyl Quant_TritylCl Quantification of Triphenylchloromethane GCMS->Quant_TritylCl Purity_Assay Purity Assay of This compound HPLC->Purity_Assay Structure_Elucidation Structure Elucidation of Unknowns NMR->Structure_Elucidation

Caption: Workflow for Synthesis and Impurity Analysis of this compound.

dot

Analytical_Technique_Selection cluster_impurities Expected Impurities cluster_techniques Analytical Techniques Analyte This compound Sample Volatile Volatile/Semi-Volatile (e.g., Biphenyl, Solvents, Chlorinated byproducts) Analyte->Volatile NonVolatile Non-Volatile (e.g., this compound, Triphenylchloromethane) Analyte->NonVolatile Unknown Unknown Structures Analyte->Unknown GCMS GC-MS Volatile->GCMS Primary Technique HPLC HPLC NonVolatile->HPLC Primary Technique NMR NMR NonVolatile->NMR Unknown->NMR Structural Elucidation

References

A Comparative Guide to the Synthesis of Triphenylcarbinol: Yields and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of foundational chemical structures is paramount. Triphenylcarbinol, a tertiary alcohol, serves as a crucial building block in various organic syntheses. This guide provides an objective comparison of common methods for synthesizing this compound, with a focus on reported yields and detailed experimental protocols.

This comparative analysis examines two primary synthetic routes to this compound: the Grignard reaction, with variations in starting materials, and the oxidation of triphenylmethane (B1682552). The selection of a particular method in a research or development setting often depends on factors such as precursor availability, desired yield, and reaction scalability.

Quantitative Data Summary

The following table summarizes the reported yields for different synthetic approaches to this compound, providing a clear and easy-to-compare overview of their efficiencies.

Synthesis MethodStarting MaterialsReported Yield (%)
Grignard ReactionPhenylmagnesium bromide and Ethyl Benzoate (B1203000)89-93%
Grignard ReactionPhenylmagnesium bromide and Benzophenone (B1666685)~89-93%
OxidationTriphenylmethane and Chromium TrioxideNot explicitly quantified but described as a valid method.

Logical Workflow of Synthesis Strategies

The following diagram illustrates the different synthetic pathways to this compound discussed in this guide.

G cluster_grignard Grignard Reaction cluster_oxidation Oxidation Bromobenzene (B47551) Bromobenzene Phenylmagnesium_bromide Phenylmagnesium bromide Bromobenzene->Phenylmagnesium_bromide Magnesium Magnesium Magnesium->Phenylmagnesium_bromide Triphenylcarbinol_Grignard_1 This compound Phenylmagnesium_bromide->Triphenylcarbinol_Grignard_1 reacts with Triphenylcarbinol_Grignard_2 This compound Phenylmagnesium_bromide->Triphenylcarbinol_Grignard_2 reacts with Ethyl_Benzoate Ethyl Benzoate Ethyl_Benzoate->Triphenylcarbinol_Grignard_1 Benzophenone Benzophenone Benzophenone->Triphenylcarbinol_Grignard_2 Triphenylmethane Triphenylmethane Triphenylcarbinol_Oxidation This compound Triphenylmethane->Triphenylcarbinol_Oxidation oxidized by Chromium_Trioxide Chromium Trioxide Chromium_Trioxide->Triphenylcarbinol_Oxidation

Synthetic routes to this compound.

Experimental Protocols

Grignard Reaction with Ethyl Benzoate

This widely used method consistently produces high yields of this compound.[1]

Procedure:

  • Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place 24.3 g (1 mole) of magnesium turnings. A solution of 157 g (1 mole) of bromobenzene in 400 ml of anhydrous ether is added dropwise. The reaction is initiated, if necessary, by the addition of a small crystal of iodine. Once the reaction begins, the addition is regulated to maintain a gentle reflux. After all the bromobenzene has been added, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

  • Reaction with Ethyl Benzoate: A solution of 75 g (0.5 moles) of ethyl benzoate in 200 ml of anhydrous ether is added dropwise to the freshly prepared Grignard reagent. The reaction is exothermic, and the rate of addition should be controlled to maintain a steady reflux. After the addition is complete, the mixture is refluxed for another hour.

  • Work-up and Purification: The reaction mixture is cooled in an ice bath and then poured slowly into a mixture of 500 g of crushed ice and 50 ml of concentrated sulfuric acid. The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are washed with water, a 5% sodium bicarbonate solution, and again with water. The ether is removed by distillation, and the crude this compound is purified by recrystallization from ethanol. The final product is a white crystalline solid.[1]

Yield: 89-93%[1]

Grignard Reaction with Benzophenone

An alternative Grignard synthesis involves the reaction of phenylmagnesium bromide with benzophenone. This method is also known for its high efficiency.

Procedure:

  • Preparation of Phenylmagnesium Bromide: The Grignard reagent is prepared as described in the previous method.

  • Reaction with Benzophenone: A solution of 91 g (0.5 moles) of benzophenone in 200 ml of anhydrous ether is added dropwise to the Grignard reagent. The reaction is vigorous, and the addition rate should be carefully controlled. After the addition is complete, the mixture is stirred for 30 minutes at room temperature.

  • Work-up and Purification: The work-up and purification procedure is identical to the one described for the reaction with ethyl benzoate.

Yield: Approximately 89-93%[1]

Oxidation of Triphenylmethane

This compound can also be synthesized by the oxidation of triphenylmethane. While specific yield data from a standardized procedure is not as readily available as for the Grignard routes, it is a recognized synthetic pathway.[1]

Procedure:

A detailed, high-yield protocol for this specific transformation is not as commonly cited as the Grignard reaction. However, a general approach involves dissolving triphenylmethane in a suitable solvent, such as acetic acid, and treating it with an oxidizing agent like chromium trioxide. The reaction mixture is typically heated to facilitate the oxidation. After the reaction is complete, the mixture is cooled, and the product is isolated by pouring it into water, followed by filtration and recrystallization.

Yield: While Organic Syntheses mentions this as a valid method, a specific, reliable yield is not provided.[1] Further investigation into specific literature would be required to obtain a quantifiable yield for direct comparison.

Concluding Remarks

For the synthesis of this compound, the Grignard reaction, utilizing either ethyl benzoate or benzophenone as the starting material, offers a robust and high-yielding approach. Both variations consistently produce yields in the range of 89-93%, making them highly efficient and reliable methods for laboratory and potentially industrial-scale production.

The oxidation of triphenylmethane presents an alternative route. However, without readily available and standardized high-yield protocols, it is presented here as a known but less quantitatively characterized method in common literature. Researchers seeking to avoid the use of Grignard reagents may find this route worthy of further optimization and investigation.

The choice of synthesis will ultimately be guided by the specific requirements of the research or development project, including the availability of starting materials, desired purity, and scalability of the reaction.

References

Safety Operating Guide

Proper Disposal Procedures for Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of triphenylcarbinol, ensuring compliance and safety in a laboratory setting. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate care. Although some safety data sheets (SDS) may classify it as non-hazardous under certain regulations, others identify it as a skin irritant[1]. Therefore, treating it as potentially hazardous is a prudent laboratory practice[2].

  • Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, chemical safety goggles approved under government standards like NIOSH (US) or EN 166 (EU), and chemical-resistant gloves[1][3][4].

  • Ventilation: Handle this compound in a well-ventilated area, such as a fume hood, to minimize dust generation and accumulation[3][5]. If dust is generated, respiratory protection may be required.

  • Incompatibilities: this compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides[5][6]. Ensure it does not come into contact with these substances during storage or disposal.

Step-by-Step Disposal Protocol

Follow these procedural steps to ensure the safe and compliant disposal of this compound waste. The overriding principle is that a disposal plan should be in place before any laboratory activity begins[7].

Step 1: Waste Characterization and Segregation

  • Treat all this compound waste—including unused product, contaminated materials, and spill cleanup debris—as hazardous chemical waste[2].

  • Collect this compound waste separately. Do not mix it with incompatible materials or other waste streams like non-halogenated solvents, which may be recycled differently[6][7].

Step 2: Containerization

  • Use a designated, dependable waste container that is chemically compatible with this compound[7][8]. The container must be free from damage and have a secure, leak-proof closure[9].

  • For solid waste, a 2.5-gallon container is often used in laboratory settings[10]. The container should be kept closed except when adding waste[2][7][8].

Step 3: Labeling

  • Properly label the waste container with a "Hazardous Waste" tag as soon as waste is first added[8][10].

  • The label must clearly identify the contents as "this compound Waste" and list any other components present with their approximate percentages[10].

Step 4: Storage

  • Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[8].

  • The SAA should be at or near the point of generation and under the control of laboratory personnel[9]. Ensure physical separation from incompatible chemicals[7][9].

Step 5: Arranging for Disposal

  • Do not dispose of this compound in the regular trash or pour it down the sink drain[2][9].

  • Contact your institution's Environmental Health & Safety (EHS) or Office of Clinical and Research Safety (OCRS) to request a waste pickup[2][8]. Follow their specific procedures for submitting a collection request[10].

  • The primary disposal method for this compound is to offer it to a licensed disposal company[3].

Step 6: Handling Spills and Empty Containers

  • Spills: In case of a spill, clean it up immediately. Sweep up the solid material in a way that does not disperse dust; moistening with water can help reduce airborne dust[11]. Use non-sparking tools[11]. Place the spilled chemical and all cleanup materials into a suitable container for disposal as hazardous waste[1][2][6].

  • Empty Containers: Dispose of containers that held this compound as you would the unused product[3]. Alternatively, if institutional policy allows, the container may be considered "empty" after being triple-rinsed with a suitable solvent. The rinsate must be collected and managed as hazardous waste[7]. After rinsing, deface the original label before disposing of the container in the regular trash[2].

Quantitative Data: Properties of this compound

The following table summarizes key physical and chemical properties of this compound relevant to its handling and storage.

PropertyValue
Synonyms Trityl alcohol, Triphenylmethanol[1][3]
Appearance Off-white / beige powder or crystals[4][5][11]
Molecular Formula C₁₉H₁₆O[1][3]
Molecular Weight 260.33 g/mol [1][3]
Melting Point 160 - 164 °C (320 - 327.2 °F)[3][4][11]
Boiling Point 360 °C (680 °F)[3][4][11]
Stability Stable under recommended storage conditions[3][4][6]
Hazardous Decomposition Forms carbon monoxide and carbon dioxide when heated to decomposition[4][11]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G start Identify this compound Waste for Disposal ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill segregate Segregate Waste from Incompatibles ppe->segregate container Select Compatible, Labeled Waste Container segregate->container add_waste Place Waste into Container & Keep Securely Closed container->add_waste store Store in Designated Satellite Accumulation Area add_waste->store request Submit Waste Pickup Request to EHS/OCRS store->request end Disposal Complete request->end spill->ppe No cleanup Clean up Spill using Appropriate Procedures. Collect all materials as hazardous waste. spill->cleanup Yes cleanup->add_waste

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Triphenylcarbinol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of Triphenylcarbinol, ensuring the well-being of laboratory personnel and compliance with safety standards. The following procedural guidance is designed for researchers, scientists, and drug development professionals to minimize risks and streamline laboratory operations.

This compound, also known as Triphenylmethanol or Trityl alcohol, is a crystalline solid that requires careful handling to avoid potential health hazards. While not classified as a hazardous substance, it can cause skin, eye, and respiratory irritation upon contact. Adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.

Personal Protective Equipment (PPE) for this compound

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the required and recommended PPE for handling this compound in a laboratory setting.

PPE CategoryItemSpecifications and Recommendations
Hand Protection GlovesMinimum: Disposable nitrile gloves for splash protection. Recommended for extensive handling: Neoprene gloves offer excellent resistance to alcohols.[1][2][3] Always inspect gloves for tears or defects before use and wash hands thoroughly after removal.[4]
Eye Protection Safety Glasses/GogglesSafety glasses with side shields are mandatory.[5] In situations with a significant risk of dust generation or splashing, chemical splash goggles should be worn.
Body Protection Laboratory CoatA standard, long-sleeved laboratory coat should be worn to protect skin and clothing from contamination.
Respiratory Protection Not typically requiredUnder normal laboratory conditions with adequate ventilation, respiratory protection is not necessary.[6] However, if handling large quantities or if dust generation is unavoidable, a NIOSH-approved air-purifying respirator with a particulate filter may be required.[7][8]

Operational Plan for Handling this compound

A systematic approach to handling this compound will minimize the risk of exposure and contamination. The following workflow outlines the key steps for safe handling.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination prep_area Designate a well-ventilated work area, preferably a chemical fume hood. gather_ppe Assemble and inspect all necessary PPE. prep_area->gather_ppe 1. Secure Location don_ppe Don appropriate PPE (lab coat, gloves, safety glasses). weigh_transfer Carefully weigh and transfer this compound, avoiding dust generation. don_ppe->weigh_transfer 2. Protect dissolve If dissolving, add solvent slowly to the solid. weigh_transfer->dissolve 3. Execute decontaminate_tools Clean and decontaminate all equipment and work surfaces. doff_ppe Remove PPE, starting with gloves, and dispose of contaminated items properly. decontaminate_tools->doff_ppe 4. Sanitize wash_hands Wash hands thoroughly with soap and water. doff_ppe->wash_hands 5. Final Step

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triphenylcarbinol
Reactant of Route 2
Reactant of Route 2
Triphenylcarbinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.